3,5-Dimethyl-4-nitropyridine 1-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63056. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-8(10)4-6(2)7(5)9(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKVMXPKEDVNBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC(=C1[N+](=O)[O-])C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162058 | |
| Record name | Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14248-66-9 | |
| Record name | Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14248-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-4-nitropyridine 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-4-nitropyridine 1-oxide
This guide provides a comprehensive overview of the synthesis mechanism for 3,5-Dimethyl-4-nitropyridine 1-oxide, a key intermediate in the synthesis of various pharmacologically active compounds. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical principles, experimental protocols, and critical parameters governing this important transformation.
Introduction: Strategic Importance
This compound is a pivotal building block in medicinal chemistry. Its strategic importance lies in the versatile reactivity of its functional groups. The nitro group at the C4 position is a powerful electron-withdrawing group and a key precursor for further functionalization, often serving as a handle for introducing amino groups or other substituents. The N-oxide moiety activates the pyridine ring, making it susceptible to nucleophilic and electrophilic substitution reactions that would otherwise be challenging on the parent pyridine. This unique electronic arrangement makes it a valuable intermediate for developing novel therapeutic agents.
The Core Synthesis Pathway: Electrophilic Nitration
The most established and widely employed method for synthesizing this compound is through the direct nitration of 3,5-lutidine-N-oxide (also known as 3,5-dimethylpyridine 1-oxide). This reaction is a classic example of an electrophilic aromatic substitution.
Mechanistic Deep Dive
The reaction proceeds through a well-understood, multi-step mechanism. The choice of reagents—typically a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃)—is critical for the successful generation of the potent electrophile required for the reaction.
Step 1: Generation of the Nitronium Ion (NO₂⁺) The process begins with the reaction between the two strong acids. Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid is unstable and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Step 2: Electrophilic Attack The N-oxide group in the starting material, 3,5-lutidine-N-oxide, is a strong activating group. It increases the electron density of the pyridine ring, particularly at the C2, C4, and C6 positions, through resonance. This activation makes the ring more susceptible to attack by the electrophilic nitronium ion. The nitronium ion preferentially attacks the electron-rich C4 position. This attack forms a resonance-stabilized intermediate known as a sigma complex or arenium ion. The steric hindrance from the two methyl groups at the C3 and C5 positions also directs the incoming electrophile to the C4 position.
Step 3: Rearomatization In the final step, a weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts the proton from the C4 position of the sigma complex. This action restores the aromaticity of the pyridine ring, yielding the final product, this compound.
Visualizing the Mechanism
The following diagram illustrates the complete reaction mechanism from the generation of the electrophile to the final product formation.
Caption: Overall workflow of the nitration of 3,5-lutidine-N-oxide.
Experimental Protocol: A Validated Approach
This section details a reliable, step-by-step methodology for the synthesis of this compound. Adherence to these steps is crucial for ensuring reaction efficiency, product purity, and operational safety.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| 3,5-Lutidine-N-oxide | C₇H₉NO | 123.15 | Starting material |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | Dehydrating agent and catalyst |
| Fuming Nitric Acid (>90%) | HNO₃ | 63.01 | Nitrating agent |
| Ice | H₂O | 18.02 | For temperature control and workup |
| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | For neutralization |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |
Step-by-Step Procedure
Safety First: This procedure involves highly corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,5-lutidine-N-oxide.
-
Acid Addition: Cool the flask in an ice-water bath to 0-5 °C. Slowly and carefully add concentrated sulfuric acid to the flask with constant stirring. The addition should be dropwise to control the exothermic reaction.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and must be done slowly in an ice bath.
-
Nitration: Cool the reaction flask containing the lutidine-sulfuric acid mixture to 0 °C. Add the pre-cooled nitrating mixture dropwise via the dropping funnel. Critically maintain the internal reaction temperature below 10 °C throughout the addition to prevent unwanted side reactions and ensure regioselectivity.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 90 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Quenching: Once the reaction is complete, cool the mixture back down to room temperature and then carefully pour it over a large volume of crushed ice. This step quenches the reaction and precipitates the product.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This should be done with vigorous stirring in an ice bath to manage the heat generated.
-
Extraction: Extract the aqueous layer multiple times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.
Workflow Visualization
The following diagram outlines the key stages of the experimental procedure.
Caption: Step-by-step experimental procedure overview.
Conclusion and Future Perspectives
The synthesis of this compound via electrophilic nitration of 3,5-lutidine-N-oxide is a robust and well-characterized method. A thorough understanding of the underlying mechanism, particularly the role of the N-oxide in ring activation and the necessity of strong acidic conditions to generate the nitronium ion, is paramount for successful execution. The protocol detailed herein provides a validated framework for obtaining this valuable intermediate. Future research may focus on developing greener synthesis routes, potentially utilizing milder nitrating agents or catalytic systems to reduce the reliance on large quantities of strong acids and improve the overall environmental footprint of the process.
physicochemical properties of 3,5-Dimethyl-4-nitropyridine 1-oxide
An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-4-nitropyridine 1-oxide
Executive Summary
This compound is a pivotal chemical intermediate, primarily recognized for its indispensable role in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole.[1][2][3] This guide offers a comprehensive analysis of its synthesis, structural characteristics, and core physicochemical properties. We will delve into the causality behind its synthetic pathways, emphasizing modern, environmentally conscious methods, and explore its molecular orbital landscape to rationalize its reactivity. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this critical compound.
Introduction: A Cornerstone Intermediate
This compound, also known as 4-Nitro-3,5-lutidine-N-oxide, belongs to the class of nitro-substituted pyridine N-oxides. Its significance in medicinal chemistry is profound, serving as a highly functionalized building block for constructing the complex frameworks of widely used anti-ulcer medications.[2][3][4] The strategic placement of its methyl, nitro, and N-oxide groups provides multiple reactive sites, allowing for controlled, sequential modifications essential for building the final active pharmaceutical ingredients (APIs). Understanding its properties is not merely an academic exercise but a prerequisite for process optimization, safety, and the development of novel synthetic derivatives.
Synthesis and Manufacturing Insights
The industrial production of this compound is a well-established, two-step process commencing from 3,5-lutidine. The choice of reagents and reaction conditions has evolved, driven by the need for higher yields, improved safety, and reduced environmental impact.
Step 1: N-Oxidation of 3,5-Lutidine
The initial step involves the oxidation of the pyridine nitrogen in 3,5-lutidine. This is typically achieved using an oxidizing agent like hydrogen peroxide in acetic acid or m-chloroperbenzoic acid (m-CPBA).[5] The N-oxide functionality is crucial as it activates the pyridine ring for subsequent electrophilic substitution and influences the regioselectivity of the nitration step.
Step 2: Electrophilic Nitration
The resulting 3,5-lutidine-N-oxide undergoes electrophilic nitration at the C4 position.
-
Traditional Method: Historically, a mixture of concentrated nitric acid and sulfuric acid (mixed acid) was the standard nitrating agent.[1][5] However, this method is fraught with challenges, including the evolution of hazardous brownish-yellow nitrogen oxide fumes and significant equipment corrosion.[1]
-
Modern, Greener Approach: A significant process improvement involves replacing the volatile mixed acid with potassium nitrate dissolved in concentrated sulfuric acid.[1][6] This system generates the necessary nitronium ion (NO₂⁺) in situ. The primary advantage is the elimination of toxic fume generation, resulting in a friendlier operating environment and reduced environmental pollution.[1][6] This method has also been shown to shorten reaction times and, in some cases, improve yields.[1]
The overall synthesis pathway is visualized below.
Caption: Two-step synthesis of this compound.
Molecular and Structural Properties
The reactivity and physical characteristics of this compound are direct consequences of its electronic and spatial arrangement.
Chemical Structure
The molecule consists of a pyridine N-oxide ring substituted with two methyl groups at positions 3 and 5, and a nitro group at position 4.
Caption: Structure of this compound.
Computational Analysis: Frontier Molecular Orbitals
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides profound insight into the molecule's chemical reactivity.[4]
-
HOMO: The HOMO is expected to be localized on the electron-rich regions, specifically the pyridine N-oxide ring and the oxygen atom of the N-oxide group. These areas are the most likely sites for electrophilic attack.[4]
-
LUMO: Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro group and the C4 carbon to which it is attached.[4] This makes the nitro group an excellent leaving group and the C4 position highly susceptible to nucleophilic aromatic substitution, a key reaction in its conversion to omeprazole precursors.[4]
The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[4]
Physicochemical Properties
A summary of the key physicochemical data is presented below. These values are essential for process design, safety assessments, and analytical method development.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O₃ | [7][8] |
| Molecular Weight | 168.15 g/mol | [4][9] |
| CAS Number | 14248-66-9 | [2][7] |
| Appearance | Yellow or light yellow crystal/solid | [1][7] |
| Melting Point | 174-175 °C | [7][10] |
| Boiling Point | 297.07 °C (Rough Estimate) | [7][10] |
| Density | 1.3722 g/cm³ (Rough Estimate) | [7][10] |
| Solubility | Slightly soluble in DMSO and Methanol.[7] Not soluble in water. | [7] |
| Storage | Store at 2°C - 8°C or under an inert atmosphere at -20°C.[10] | [10] |
Thermal Stability and Safety Considerations
While stable under standard conditions, this compound possesses significant hazards that demand strict handling protocols.
-
Explosive Potential: The compound is reported to be highly explosive, with a high velocity and heat of explosion.[7] It is sensitive to high temperatures, blunt impact, friction, and flames.[7]
-
Handling: Due to its explosive nature, extremely high safety measures are required.[7] Contact with flammable materials must be avoided.[7] Operations should be conducted in well-ventilated areas, using explosion-proof equipment and appropriate personal protective equipment (PPE), including gloves and eye/face protection.[7][11]
-
Thermal Decomposition: Upon heating, it can decompose to release irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11]
-
Storage: It should be stored in a fireproof, sealed container away from heat and ignition sources.[7] Recommended storage conditions are refrigerated (2-8°C) or frozen (-20°C) under an inert atmosphere.[10]
Experimental Protocol: Synthesis via Potassium Nitrate
This protocol describes the synthesis of this compound from 3,5-lutidine-N-oxide using the safer potassium nitrate method, adapted from patent literature.[1][6]
Materials:
-
3,5-lutidine-N-oxide (12.3 g, 0.1 mol)
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate (KNO₃)
-
Ammonia water
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask with mechanical stirrer and dropping funnel
-
Thermometer
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
Preparation of Mixed Solution: In the three-necked flask, dissolve 12.3 g of 3,5-lutidine-N-oxide in 90 g of concentrated sulfuric acid. Stir until a homogeneous solution is formed. Cool the mixture in an ice bath to between 10°C and 15°C.[1]
-
Preparation of Nitrating Agent: Separately, prepare a sulfuric acid solution of potassium nitrate by carefully dissolving 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid. This step is exothermic and should be done with cooling.[1]
-
Nitration Reaction: Add the potassium nitrate solution dropwise to the cooled 3,5-lutidine-N-oxide solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 30°C.[1][6]
-
Reaction Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to between 85°C and 90°C.[1]
-
Monitoring: Maintain the reaction at this temperature for 1-2 hours. Monitor the reaction's progress by HPLC until the starting material is completely consumed.[1][5]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 500 mL of an ice-water slurry with vigorous stirring.
-
Neutralization and Precipitation: While keeping the mixture cool in an ice bath, adjust the pH to 8.0-8.5 by the controlled addition of ammonia water. A light-yellow precipitate will form.[1]
-
Isolation and Drying: Collect the solid product by filtration. Wash the filter cake with cold deionized water. Dry the product under reduced pressure to a constant weight to yield light yellow 3,5-dimethyl-4-nitropyridine-N-oxide. The expected yield is approximately 85%.[1]
Conclusion
This compound is more than a simple chemical; it is a testament to the power of strategic molecular design. Its physicochemical properties, from its electronic structure that dictates reactivity to its physical state that informs process handling, are all critical factors in its successful application. The evolution of its synthesis towards safer and more sustainable methods underscores a broader trend in the pharmaceutical industry. For scientists and engineers in drug development, a thorough understanding of this cornerstone intermediate remains fundamental to innovation and efficiency.
References
- 1. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound | 14248-66-9 [chemicalbook.com]
- 3. theclinivex.com [theclinivex.com]
- 4. This compound | 14248-66-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
- 8. Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | C7H8N2O3 | CID 96264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound | 14248-66-9 [amp.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3,5-Dimethyl-4-nitropyridine 1-oxide
Introduction
3,5-Dimethyl-4-nitropyridine 1-oxide is a key intermediate in the synthesis of various pharmaceuticals, making its structural elucidation and purity assessment of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of this molecule. This comprehensive technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the influence of its molecular structure on the spectral features. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR for routine and in-depth structural analysis.
Molecular Structure and NMR-Relevant Features
The structure of this compound presents a unique electronic environment that is reflected in its NMR spectra. The pyridine ring is substituted with two methyl groups at the 3- and 5-positions, a nitro group at the 4-position, and an N-oxide functionality. The interplay of the electron-donating methyl groups and the electron-withdrawing nitro and N-oxide groups significantly influences the chemical shifts of the aromatic protons and carbons.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry.
Expected Signals:
-
Aromatic Protons (H-2 and H-6): Due to the symmetrical substitution pattern, the protons at positions 2 and 6 are chemically equivalent. They are expected to appear as a single singlet. The strong electron-withdrawing effects of the adjacent nitro group and the N-oxide functionality will cause these protons to be significantly deshielded, shifting their resonance downfield into the aromatic region.
-
Methyl Protons (3-CH₃ and 5-CH₃): The two methyl groups at positions 3 and 5 are also chemically equivalent and will give rise to a single singlet. The integration of this signal will correspond to six protons.
Based on a study by Puszko and Wasylina, the specific chemical shifts are as follows[1]:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 | 8.05 | Singlet | 2H |
| 3-CH₃, 5-CH₃ | 2.30 | Singlet | 6H |
The downfield shift of the aromatic protons to 8.05 ppm is a clear indication of the deshielding environment created by the nitro and N-oxide groups.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum of this compound provides further confirmation of its symmetrical structure and offers valuable information about the electronic environment of each carbon atom.
Expected Signals:
-
Aromatic Carbons (C-2 and C-6): These two carbons are equivalent and will produce a single signal. They are directly bonded to deshielded protons and are part of the electron-deficient aromatic system.
-
Aromatic Carbons (C-3 and C-5): The two methyl-substituted carbons are also equivalent.
-
Aromatic Carbon (C-4): This carbon is directly attached to the electron-withdrawing nitro group and is expected to be the most deshielded of the ring carbons.
-
Methyl Carbons (3-CH₃ and 5-CH₃): The two equivalent methyl carbons will appear as a single signal in the aliphatic region of the spectrum.
The assigned chemical shifts, as reported by Puszko and Wasylina, are presented below[1]:
| Carbon | Chemical Shift (δ, ppm) |
| C-2, C-6 | 137.0 |
| C-3, C-5 | 134.4 |
| C-4 | 140.2 |
| 3-CH₃, 5-CH₃ | 16.4 |
The chemical shift of C-4 at 140.2 ppm highlights the significant deshielding effect of the nitro group.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent may slightly influence the chemical shifts.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Spectrometer Setup and ¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a standard 1D proton spectrum using the following typical parameters on a 400 MHz spectrometer:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
Spectral Width: 0-12 ppm
-
3. ¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C spectrum using the following typical parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, as ¹³C has a much lower natural abundance than ¹H)
-
Spectral Width: 0-200 ppm
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the peak positions and multiplicities.
Logical Relationships in Spectral Interpretation
The interpretation of the NMR spectra of this compound is a logical process that connects the molecular structure to the observed spectral data. The following diagram illustrates this relationship.
Caption: Relationship between molecular structure and NMR spectral features.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are straightforward to interpret and provide a definitive fingerprint of the molecule. The high degree of symmetry results in a simple spectrum with a limited number of signals, while the electronic effects of the substituents dictate the chemical shifts. This guide provides the necessary data and protocols for the accurate and efficient NMR analysis of this important pharmaceutical intermediate, ensuring its correct identification and quality control.
References
FT-IR and mass spectrometry of 3,5-Dimethyl-4-nitropyridine 1-oxide
An In-Depth Technical Guide to the Spectroscopic and Spectrometric Analysis of 3,5-Dimethyl-4-nitropyridine 1-oxide
Introduction
This compound is a pivotal intermediate in the synthesis of proton pump inhibitors, a class of drugs essential for treating acid-related gastrointestinal disorders.[1][2][3] Its most notable application is in the industrial production of omeprazole and its S-enantiomer, esomeprazole.[3] The precise molecular structure and purity of this intermediate are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust analytical methodologies are imperative for its characterization.
This guide provides a comprehensive examination of this compound using two cornerstone analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). As a senior application scientist, my objective is not merely to present data but to elucidate the causal relationships between the molecule's structure and its spectral output. We will explore the characteristic vibrational modes revealed by FT-IR and the intricate fragmentation pathways elucidated by mass spectrometry, providing researchers and drug development professionals with a validated framework for structural confirmation and quality control.
The synthesis of this target molecule begins with the N-oxidation of 3,5-lutidine, which activates the pyridine ring for subsequent electrophilic substitution.[4] The nitration of the resulting 3,5-dimethylpyridine-N-oxide is highly regioselective, yielding the desired 4-nitro product.[5][6][7] Understanding this synthetic pathway is crucial as it informs the potential impurity profile that must be monitored during analysis.
Caption: Synthetic pathway of this compound.
Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When exposed to infrared radiation, specific functional groups absorb energy at characteristic frequencies, resulting in a unique spectral fingerprint. For a molecule like this compound, FT-IR is indispensable for confirming the presence of its key functional moieties: the nitro group, the N-oxide, the aromatic system, and the alkyl substituents.
Experimental Protocol: KBr Pellet Method
The solid nature of this compound makes the potassium bromide (KBr) pellet method an ideal choice for analysis, minimizing spectral interference from solvents.
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (approx. 8-10 tons) for several minutes to form a transparent or semi-transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Collection: Run a background spectrum using an empty sample holder or a pure KBr pellet to account for atmospheric H₂O and CO₂.
-
Sample Analysis: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add a minimum of 16 scans to ensure a high signal-to-noise ratio.
Interpretation of the FT-IR Spectrum
The spectrum of this compound is a composite of several characteristic absorption bands. The electron-withdrawing nature of both the nitro and N-oxide groups significantly influences the electronic structure and, consequently, the vibrational frequencies of the pyridine ring.
| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale and Scientific Insights |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | These bands correspond to the stretching vibrations of the C-H bonds on the pyridine ring. |
| 2980 - 2850 | Alkyl C-H Stretch | Medium | The asymmetric and symmetric stretching vibrations of the two methyl (-CH₃) groups typically appear in this region. |
| 1550 - 1475 | NO₂ Asymmetric Stretch | Strong | This is one of the most diagnostic peaks. For nitro groups attached to an aromatic ring, this strong absorption is a clear indicator of its presence.[8][9][10] |
| 1360 - 1290 | NO₂ Symmetric Stretch | Strong | Paired with the asymmetric stretch, this second strong band provides definitive evidence for the nitro functionality.[8][9][10] |
| ~1600 | Aromatic C=C/C=N Stretch | Medium | Vibrations associated with the skeletal framework of the pyridine ring. |
| 1300 - 1200 | N-O Stretch (N-Oxide) | Strong | The N→O bond in pyridine N-oxides gives rise to a strong, characteristic absorption in this region. Its exact position is sensitive to substitution on the ring.[11][12] |
| 890 - 835 | C-N Stretch / NO₂ Bend | Medium | The stretching of the C-NO₂ bond and the scissoring vibration of the nitro group contribute to absorption in this part of the fingerprint region.[9] |
The presence of a pair of intense peaks around 1550 cm⁻¹ and 1350 cm⁻¹ is a highly reliable indicator for the nitro group.[9] The strong N-O stretching band confirms the successful N-oxidation of the pyridine nitrogen, a critical step in the synthesis.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for determining the molecular weight of a compound and offers profound structural insights through the analysis of fragmentation patterns. For this compound (Molecular Weight: 168.15 g/mol ), Electron Ionization (EI) at 70 eV is the method of choice for inducing reproducible fragmentation and creating a library-searchable spectrum.[3][13][14][15]
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small quantity of the solid sample into the ion source, typically via a direct insertion probe.
-
Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous molecules with a high-energy electron beam (standardized at 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to undergo fragmentation, breaking into smaller, characteristic charged ions and neutral fragments.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate a mass spectrum.
Analysis of Fragmentation Pathways
The fragmentation of pyridine N-oxides is well-documented and follows predictable pathways. The presence of both a nitro group and alkyl substituents on the this compound ring leads to a rich and informative fragmentation pattern.
Caption: Proposed EI-MS fragmentation pathways for the title compound.
Key Expected Fragments:
| m/z Value | Proposed Ionic Structure | Neutral Loss | Mechanistic Rationale |
| 168 | [C₇H₈N₂O₃]⁺• | - | Molecular Ion (M⁺•): Confirms the molecular weight of the compound. |
| 152 | [M - O]⁺• | O (16) | Loss of an Oxygen Atom: This is a hallmark fragmentation of aromatic N-oxides, resulting from the cleavage of the weak N-O bond.[13] This fragment corresponds to the 3,5-dimethyl-4-nitropyridine radical cation. |
| 151 | [M - OH]⁺ | OH (17) | Loss of a Hydroxyl Radical: This rearrangement is also characteristic of N-oxides, particularly those with adjacent alkyl groups, though it can occur in other isomers as well.[13][16] |
| 122 | [M - NO₂]⁺ | NO₂ (46) | Loss of Nitrogen Dioxide: Cleavage of the C-N bond results in the loss of the nitro group, yielding the 3,5-dimethylpyridine 1-oxide cation. This is a significant fragment indicating the presence of the nitro substituent. |
| 122 | [M - O - NO]⁺ | O (16), NO (30) | Sequential Loss: This fragment, isobaric with [M - NO₂]⁺, can also arise from the [M-O]⁺• ion (m/z 152) via the subsequent loss of a nitric oxide radical. High-resolution mass spectrometry would be required to differentiate these two pathways. |
The relative intensity of these fragment ions provides a robust fingerprint for the molecule. The loss of an oxygen atom (m/z 152) is often a very intense peak in the spectra of pyridine N-oxides, making it a key diagnostic marker.[13]
Conclusion
The combined application of FT-IR spectroscopy and mass spectrometry provides a self-validating system for the comprehensive characterization of this compound. FT-IR serves as a rapid and reliable tool for confirming the presence of the essential nitro and N-oxide functional groups, while mass spectrometry provides unequivocal proof of the molecular weight and detailed structural information through predictable and diagnostic fragmentation patterns.
For scientists in research and pharmaceutical development, mastering the interpretation of these spectra is fundamental to ensuring the identity, purity, and quality of this critical synthetic intermediate. The methodologies and data presented in this guide offer an authoritative framework for achieving this analytical standard.
References
- 1. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 3. This compound | 14248-66-9 | Benchchem [benchchem.com]
- 4. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 5. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 11. researchgate.net [researchgate.net]
- 12. Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | 14248-66-9 | FD45455 [biosynth.com]
- 15. This compound | LGC Standards [lgcstandards.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 3,5-Dimethyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethyl-4-nitropyridine 1-oxide is a key intermediate in the synthesis of proton pump inhibitors such as omeprazole and esomeprazole.[1] As with many nitroaromatic compounds, a thorough understanding of its thermal stability and decomposition pathways is paramount for safe handling, process optimization, and ensuring product purity. This guide provides a comprehensive overview of the thermal behavior of this compound, grounded in established principles of physical organic chemistry and thermal analysis. While specific experimental data for this compound is not extensively published, this paper will draw upon data from analogous structures, particularly 4-nitropyridine N-oxide, to provide a robust predictive framework.
Introduction: The Significance of this compound
Pyridine N-oxides are a class of heterocyclic compounds characterized by an N-O dative bond. The introduction of a nitro group, particularly at the 4-position, significantly influences the electronic properties and reactivity of the molecule. This compound is of considerable industrial importance as a precursor to active pharmaceutical ingredients (APIs).[1] Its synthesis typically involves the nitration of 3,5-dimethylpyridine 1-oxide.[2][3][4] The presence of both the N-oxide and a nitro group suggests that the molecule may possess energetic properties, making a detailed understanding of its thermal behavior a critical safety and process development parameter.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 14248-66-9 | [5][6] |
| Molecular Formula | C₇H₈N₂O₃ | [5] |
| Molecular Weight | 168.15 g/mol | [5] |
| Melting Point | 174 °C | [5] |
| Appearance | Light yellow solid | [3][4] |
Thermal Analysis Methodologies
The thermal stability of energetic materials and chemical intermediates is typically investigated using a suite of thermoanalytical techniques. The primary methods for assessing the decomposition of this compound would be Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for identifying the temperatures at which thermal events occur and for quantifying the associated heat flow. For a compound like this compound, a DSC experiment would reveal:
-
Melting Point: A sharp endothermic peak corresponding to the solid-to-liquid phase transition.
-
Decomposition Onset Temperature (Tonset): The temperature at which the exothermic decomposition process begins. This is a critical parameter for defining safe operating temperatures.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of decomposition is at its maximum.
-
Enthalpy of Decomposition (ΔHd): The total heat released during decomposition, which is a measure of the compound's energetic potential.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would provide information on:
-
Initial Decomposition Temperature: The temperature at which mass loss begins.
-
Decomposition Stages: Whether the decomposition occurs in a single step or multiple steps.
-
Residual Mass: The amount of non-volatile material remaining at the end of the experiment.
The combination of DSC and TGA provides a comprehensive picture of the thermal stability and decomposition profile of a compound.
Predicted Thermal Behavior and Decomposition Pathway
It is anticipated that this compound is a thermally sensitive compound. Upon heating, it will likely undergo a highly exothermic decomposition. For the related compound, 4-nitropyridine N-oxide, it is known that when heated to decomposition, it emits toxic fumes of nitrogen oxides.[3][7] Furthermore, mixtures of 4-nitropyridine N-oxide with certain other compounds have been reported to explode when heated above 130 °C.[7] This underscores the potential hazards associated with this class of molecules.
The proposed decomposition of this compound is likely to be a complex process involving multiple steps. The initial steps are hypothesized to involve the cleavage of the weakest bonds in the molecule, which are the N-O bond of the N-oxide and the C-NO₂ bond. The dissociation enthalpy of the N-O bond in pyridine N-oxide derivatives has been studied and is a key factor in their thermal decomposition.
A plausible decomposition pathway is initiated by the homolytic cleavage of the C-NO₂ bond, leading to the formation of a pyridyl radical and a nitrogen dioxide radical. The N-O bond of the N-oxide could also undergo cleavage. These highly reactive radical species can then initiate a cascade of further reactions, leading to the formation of various gaseous products and a solid residue. The expected gaseous decomposition products would include oxides of nitrogen (NOₓ), carbon monoxide (CO), and carbon dioxide (CO₂).
References
- 1. This compound | 14248-66-9 [chemicalbook.com]
- 2. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]
- 4. mdpi.org [mdpi.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Nitro Group in 3,5-Dimethyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the nitro group in 3,5-dimethyl-4-nitropyridine 1-oxide. This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors such as omeprazole and esomeprazole.[1] The strategic positioning of the nitro group at the C-4 position, activated by the N-oxide functionality and flanked by two methyl groups, imparts a unique and highly exploitable reactivity profile. This guide will delve into the electronic and steric factors governing this reactivity, provide detailed mechanistic insights into its key reactions, and present field-proven experimental protocols for its synthesis and derivatization.
Introduction: The Strategic Importance of this compound
This compound, also known as 4-nitro-3,5-lutidine-N-oxide, is a crystalline solid that serves as a cornerstone in the construction of complex heterocyclic frameworks.[2] Its significance stems from the highly activated nature of the 4-nitro group, which acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the lynchpin in the industrial synthesis of several blockbuster drugs.[1]
The pyridine N-oxide moiety plays a dual role in modulating the reactivity of the aromatic ring. The N-oxide group is a strong electron-withdrawing group, which significantly acidifies the ring protons and activates the ring towards nucleophilic attack. Conversely, it can also donate electron density to the ring through resonance, which is crucial for electrophilic substitutions. In the context of this compound, the powerful electron-withdrawing nature of both the N-oxide and the 4-nitro group creates a highly electron-deficient pyridine ring, priming the C-4 position for facile nucleophilic displacement.
Synthesis of this compound
The synthesis of the title compound is a well-established, two-step process commencing from 3,5-dimethylpyridine (3,5-lutidine). The initial step is the N-oxidation of the pyridine nitrogen, followed by the regioselective nitration at the 4-position.
Step 1: N-Oxidation of 3,5-Dimethylpyridine
The oxidation of 3,5-dimethylpyridine to its corresponding N-oxide is typically achieved using a peroxy acid, often generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid.
Experimental Protocol: Synthesis of 3,5-Dimethylpyridine 1-oxide [3]
-
Materials: 3,5-Dimethylpyridine, Glacial Acetic Acid, Hydrogen Peroxide (35%).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 0.5 mol of glacial acetic acid, 0.051 mol of 3,5-dimethylpyridine, and 5 mL of 35% hydrogen peroxide.
-
Heat the reaction mixture to an internal temperature of 80°C and maintain for 5 hours with constant stirring.
-
After the reaction period, cool the flask to room temperature in an ice bath.
-
Remove the excess acetic acid under high vacuum distillation.
-
Dissolve the resulting viscous product in deionized water and adjust the pH to 10 with solid sodium carbonate.
-
Extract the aqueous solution five times with chloroform.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 3,5-dimethylpyridine 1-oxide.
-
Step 2: Nitration of 3,5-Dimethylpyridine 1-oxide
The N-oxide group directs electrophilic substitution to the 4-position. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. An alternative, more environmentally friendly method utilizes potassium nitrate in concentrated sulfuric acid.[4]
Experimental Protocol: Synthesis of this compound [1][4]
-
Materials: 3,5-Dimethylpyridine 1-oxide, Concentrated Sulfuric Acid (98%), Potassium Nitrate.
-
Procedure:
-
In a round-bottom flask, dissolve 12.3 g of 3,5-dimethylpyridine 1-oxide in 90 g of concentrated sulfuric acid, maintaining the temperature below 10°C in an ice bath.
-
Separately, prepare a solution of 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid.
-
Add the potassium nitrate solution dropwise to the 3,5-dimethylpyridine 1-oxide solution, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, heat the reaction mixture to 60-65°C for 2 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of aqueous ammonia until the pH is approximately 8-8.5.
-
Collect the precipitated yellow solid by filtration, wash with water, and dry to obtain this compound. A typical yield is around 85.7%.[4]
-
Reactivity of the Nitro Group: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for the nitro group in this compound is its displacement via a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing effects of both the N-oxide and the nitro group make the C-4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Mechanistic Overview
The SNAr reaction proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient C-4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the nitro group as a nitrite ion (NO₂⁻).
dot graph "SNAr_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Gdot Diagram 1: Generalized SNAr Mechanism
Scope of Nucleophiles and Synthetic Applications
A wide array of nucleophiles can effectively displace the nitro group, leading to a diverse range of 4-substituted 3,5-dimethylpyridine 1-oxides. This versatility is extensively utilized in pharmaceutical synthesis.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent(s) | Product | Application/Significance |
| Methoxide | Sodium methoxide in methanol | 3,5-Dimethyl-4-methoxypyridine 1-oxide | Key intermediate for omeprazole synthesis |
| Amines | Various primary and secondary amines | 4-Amino-3,5-dimethylpyridine 1-oxides | Building blocks for bioactive molecules |
| Thiols | Thiolates (e.g., sodium thiomethoxide) | 4-(Methylthio)-3,5-dimethylpyridine 1-oxide | Precursors for sulfoxide-containing drugs |
| Azide | Sodium azide | 4-Azido-3,5-dimethylpyridine 1-oxide | Precursor for tetrazoles and triazoles |
Experimental Protocols for Nucleophilic Substitution
This reaction is a critical step in the synthesis of omeprazole.
Experimental Protocol: Methoxylation
-
Materials: this compound, Sodium Hydroxide, Methanol.
-
Procedure:
-
To a solution of sodium hydroxide in methanol (sodium methoxide), add this compound.
-
Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC or HPLC).
-
Cool the reaction mixture and neutralize the excess sodium methoxide with an acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford 3,5-dimethyl-4-methoxypyridine 1-oxide.
-
The reduction of the nitro group is a common transformation that provides access to the corresponding amino derivative.
Experimental Protocol: Reduction of the Nitro Group [1]
-
Materials: this compound, Iron powder, Acetic acid, Ethanol.
-
Procedure:
-
In a round-bottom flask, suspend this compound in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of acetic acid.
-
Heat the mixture at reflux with vigorous stirring for several hours until the reaction is complete.
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield 4-amino-3,5-dimethylpyridine 1-oxide.
-
Spectroscopic and Physicochemical Properties
Accurate characterization of this compound is essential for its use in synthesis.
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Light yellow solid |
| Melting Point | 174 °C[5] |
| ¹H NMR (CDCl₃, δ) | ~2.4 (s, 6H, 2 x CH₃), ~8.1 (s, 2H, Ar-H) |
| ¹³C NMR (CDCl₃, δ) | ~17.0 (CH₃), ~138.0 (C-2, C-6), ~140.0 (C-3, C-5), ~150.0 (C-4) |
| IR (KBr, cm⁻¹) | ~1520 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1250 (N-O stretch) |
| Mass Spec (EI, m/z) | 168 (M⁺), 152 (M⁺ - O), 122 (M⁺ - NO₂) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.
Conclusion
The nitro group in this compound exhibits a high degree of reactivity, primarily governed by the powerful electron-withdrawing nature of the N-oxide and the nitro group itself. This reactivity makes it an exceptionally valuable and versatile intermediate for the synthesis of a wide range of functionalized pyridine derivatives, with profound implications for the pharmaceutical industry. The facile displacement of the nitro group by various nucleophiles, as detailed in this guide, provides a robust and reliable strategy for the construction of complex molecular architectures. A thorough understanding of the principles and protocols outlined herein is crucial for any researcher or scientist working in the field of heterocyclic chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 14248-66-9 [chemicalbook.com]
- 3. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 5. 3-Methyl-4-nitropyridine N-Oxide(1074-98-2) 1H NMR spectrum [chemicalbook.com]
role of N-oxide in the reactivity of 3,5-Dimethyl-4-nitropyridine 1-oxide
An In-Depth Technical Guide to the Role of N-Oxide in the Reactivity of 3,5-Dimethyl-4-nitropyridine 1-oxide
Abstract
This compound is a pivotal intermediate in modern medicinal chemistry, most notably in the industrial synthesis of proton pump inhibitors like Omeprazole and Esomeprazole[1]. Its synthetic utility is not merely a consequence of the substituents present but is profoundly dictated by the nuanced and powerful role of the N-oxide functionality. This guide elucidates the multifaceted influence of the N-oxide group, dissecting its impact on the electronic structure, stability, and reaction pathways of the molecule. We will explore how this functional group acts as a master controller, activating the pyridine ring for crucial transformations, stabilizing key intermediates, and enabling regioselective reactions that are otherwise challenging. Through a detailed examination of reaction mechanisms, experimental protocols, and theoretical principles, this document provides a comprehensive understanding of the N-oxide's indispensable role.
The Electronic Architecture: How the N-Oxide Group Shapes Reactivity
The reactivity of an aromatic system is fundamentally governed by its electron distribution. In this compound, the N-oxide group exerts a powerful, dual electronic influence that is central to its chemical behavior. It acts simultaneously as a resonance donor and an inductive acceptor, a combination that creates a unique and highly exploitable electronic landscape.
-
Resonance Donation: The lone pairs on the formally negative oxygen atom can be delocalized into the pyridine ring's π-system. This donation increases electron density, particularly at the C2, C4, and C6 positions. This effect makes the N-oxide-substituted ring more reactive towards electrophiles than the parent pyridine.[2][3]
-
Inductive Withdrawal: Due to the high electronegativity of oxygen, the N-O bond is highly polarized (N⁺-O⁻), resulting in a strong electron-withdrawing inductive effect that deactivates the entire ring.[4][5]
This duality is visually represented by its resonance contributors.
References
- 1. This compound | 14248-66-9 | Benchchem [benchchem.com]
- 2. a. Draw resonance contributors to show why pyridine-N-oxide is mo... | Study Prep in Pearson+ [pearson.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactive Landscape of 3,5-Dimethyl-4-nitropyridine 1-oxide: A Technical Guide for Synthetic Chemists
Abstract
This technical guide provides an in-depth exploration of the electrophilic and nucleophilic substitution reactions of 3,5-Dimethyl-4-nitropyridine 1-oxide, a pivotal intermediate in contemporary pharmaceutical synthesis. The unique electronic architecture of this molecule, characterized by the interplay of the N-oxide functionality, a strongly deactivating nitro group, and two activating methyl groups, gives rise to a rich and nuanced reactivity profile. This document elucidates the mechanistic underpinnings of its reactions, offers field-proven experimental protocols, and presents a comprehensive analysis of the directing effects that govern its synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile heterocyclic compound.
Introduction: The Electronic Dichotomy of a Polysubstituted Pyridine N-oxide
This compound, also known as 3,5-lutidine-4-nitro-N-oxide, is a cornerstone in the synthesis of various high-value molecules, most notably proton pump inhibitors like omeprazole.[1][2] Its synthetic utility stems from a fascinating confluence of electronic effects. The pyridine N-oxide moiety, a zwitterionic functional group, fundamentally alters the reactivity of the parent pyridine ring. It enhances the electron density at the C2 (ortho) and C4 (para) positions through resonance, thereby activating these sites for electrophilic attack.[3] However, in the case of our title compound, the C4 position is already occupied by a potent electron-withdrawing nitro group.
This substitution pattern creates a molecule with distinct reactive centers: the highly electron-deficient C4 position, which is primed for nucleophilic aromatic substitution, and the C2/C6 positions, whose reactivity towards electrophiles is modulated by a complex interplay of activating and deactivating influences. Understanding this electronic dichotomy is paramount to strategically designing synthetic routes that exploit the unique properties of this intermediate.
Nucleophilic Aromatic Substitution: A Highly Favored Pathway
The most prominent and synthetically exploited feature of this compound is the pronounced electrophilicity of the C4 position. The combined electron-withdrawing effects of the N-oxide and the 4-nitro group render this carbon atom highly susceptible to attack by a wide range of nucleophiles.[4] This reactivity is the lynchpin in the industrial synthesis of omeprazole and related pharmaceuticals.[1]
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic substitution of the nitro group proceeds via a classical addition-elimination mechanism, often referred to as the SNAr pathway. The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the oxygen atoms of the N-oxide and nitro groups. The subsequent departure of the nitro group, a good leaving group, restores the aromaticity of the pyridine ring and yields the substituted product.
Diagram 1: Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: Generalized mechanism of nucleophilic aromatic substitution at the C4 position.
Experimental Protocol: Synthesis of a Methoxy-Substituted Derivative
A common and illustrative example of nucleophilic substitution on this compound is its reaction with methoxide ions. This reaction is a key step in the synthesis of the omeprazole precursor, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine.[5]
Table 1: Reaction Parameters for Methoxylation
| Parameter | Value | Reference |
| Starting Material | This compound | [5] |
| Nucleophile | Sodium methoxide (NaOMe) | [5] |
| Solvent | Methanol (MeOH) | [5] |
| Temperature | Reflux | [5] |
| Reaction Time | Several hours (monitor by TLC/HPLC) | [5] |
| Typical Yield | > 85% | [5] |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in methanol.
-
Reagent Addition: Add a solution of sodium methoxide in methanol to the suspension. The amount of sodium methoxide should be in slight excess relative to the starting material.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield 4-methoxy-3,5-dimethylpyridine 1-oxide.
Causality Behind Experimental Choices:
-
Choice of Nucleophile and Solvent: Sodium methoxide provides the nucleophilic methoxy group. Using methanol as the solvent is advantageous as it is the conjugate acid of the nucleophile, which helps to maintain a stable reaction environment.
-
Temperature: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Monitoring: Chromatographic monitoring is crucial to determine the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or decomposition.
Electrophilic Aromatic Substitution: A More Challenging Endeavor
In contrast to the facile nucleophilic substitution at the C4 position, electrophilic aromatic substitution on this compound is a more complex and less explored area. The directing effects of the substituents are in competition, and the overall reactivity of the ring towards electrophiles is significantly diminished.
Analysis of Directing Effects
The potential sites for electrophilic attack are the C2 and C6 positions. Let's analyze the directing effects of the substituents on these positions:
-
N-oxide group: This group is activating and directs electrophilic attack to the ortho (C2, C6) and para (C4) positions. Since the C4 position is blocked, it directs towards C2 and C6.
-
Methyl groups (at C3 and C5): These are weakly activating, ortho- and para-directing groups. The methyl group at C3 directs to C2 and C4, while the methyl group at C5 directs to C4 and C6.
-
Nitro group (at C4): This is a strongly deactivating, meta-directing group. It directs incoming electrophiles to the C2 and C6 positions.
Therefore, all the directing groups point towards the C2 and C6 positions for electrophilic attack. However, the powerful deactivating nature of the nitro group significantly reduces the electron density of the entire pyridine ring, making it less susceptible to electrophilic substitution.[2]
Plausible Electrophilic Reactions and Predicted Outcomes
While there is a scarcity of published experimental data on electrophilic substitution reactions on this compound, we can make some educated predictions based on the principles of physical organic chemistry.
Halogenation (e.g., Bromination):
It is plausible that under forcing conditions, halogenation could occur at the C2 or C6 positions. However, the reaction would likely be sluggish due to the deactivating effect of the nitro group. Steric hindrance from the adjacent methyl groups might also play a role in reducing the reaction rate.[6]
Nitration:
Further nitration of this compound is highly unlikely under standard nitrating conditions (e.g., HNO₃/H₂SO₄). The presence of the existing nitro group, a strong deactivating group, would render the ring too electron-deficient to react with the nitronium ion (NO₂⁺).[7] The synthesis of the title compound itself is achieved by nitrating 3,5-dimethylpyridine 1-oxide, where the C4 position is highly activated.[3][8]
Diagram 2: Synthesis of this compound
Caption: Electrophilic nitration of 3,5-dimethylpyridine 1-oxide.
Conclusion and Future Perspectives
This compound is a molecule of significant industrial importance, primarily due to the high reactivity of its C4 position towards nucleophilic attack. This property has been effectively harnessed in the synthesis of blockbuster drugs. The SNAr reactions of this compound are well-understood and can be performed with high efficiency and predictability.
In contrast, the electrophilic substitution chemistry of this substrate remains largely unexplored, likely due to the strong deactivating influence of the 4-nitro group. While theoretical considerations suggest that electrophilic attack at the C2 and C6 positions might be possible under harsh conditions, the synthetic utility of such reactions is questionable.
Future research in this area could focus on the development of novel, highly reactive electrophiles that can overcome the deactivation of the pyridine ring. Additionally, computational studies could provide valuable insights into the activation barriers for various electrophilic substitution reactions, guiding future experimental work. For now, the synthetic potential of this compound is overwhelmingly centered on its role as an exceptional substrate for nucleophilic aromatic substitution.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 3,5-Dimethylpyridine-N-oxide | 3718-65-8 | Benchchem [benchchem.com]
- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
synthesis of omeprazole from 3,5-Dimethyl-4-nitropyridine 1-oxide
An Application Note for the Synthesis of Omeprazole from 3,5-Dimethyl-4-nitropyridine 1-oxide
Authored by: A Senior Application Scientist
Introduction
Omeprazole is a highly effective proton pump inhibitor used extensively in the treatment of acid-related gastrointestinal conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase enzyme system (the "proton pump") in gastric parietal cells. The synthesis of omeprazole is a multi-step process that requires precise control over reaction conditions to achieve high purity and yield. This document provides a detailed guide for the synthesis of omeprazole, commencing from the readily available starting material, this compound. This route involves the sequential construction of the substituted pyridine and benzimidazole moieties, followed by their coupling and a final selective oxidation.
The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and critical process considerations.
Overall Synthetic Workflow
The synthesis is logically divided into three primary stages:
-
Formation of the Key Pyridine Intermediate: Conversion of this compound into the reactive electrophile, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.
-
Formation of the Key Benzimidazole Intermediate: Synthesis of the nucleophile, 2-mercapto-5-methoxybenzimidazole.
-
Coupling and Oxidation: Condensation of the two intermediates to form the omeprazole sulfide backbone, followed by a controlled oxidation to yield the final omeprazole product.
Caption: Overall workflow for the synthesis of omeprazole.
PART 1: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride
This phase involves a three-step transformation of the starting material to create the activated pyridine intermediate.
Protocol 1.1: Methoxylation of this compound
The initial step is a nucleophilic aromatic substitution where the nitro group at the 4-position is displaced by a methoxide ion. This reaction is facilitated by the electron-withdrawing nature of the N-oxide group.[1][2]
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 168.15 | 16.8 g | 0.10 |
| Sodium Hydroxide (NaOH) | 40.00 | 6.0 g | 0.15 |
| Methanol (MeOH) | 32.04 | 150 mL | - |
| Sulfuric Acid (conc. H₂SO₄) | 98.08 | As needed | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | 200 mL | - |
Step-by-Step Procedure
-
Prepare a solution of sodium methoxide by dissolving sodium hydroxide (6.0 g) in methanol (150 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add this compound (16.8 g) to the methanolic solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully adjust the pH to approximately 8.0 using concentrated sulfuric acid.[2]
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane (200 mL) and stir for 30 minutes to dissolve the product.
-
Filter off the precipitated inorganic salts (e.g., sodium sulfate) and wash the filter cake with a small amount of dichloromethane.
-
Evaporate the combined filtrates to dryness to yield 3,5-dimethyl-4-methoxypyridine-1-oxide as a solid product.[2]
Protocol 1.2: Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine
This step functionalizes the methyl group at the 2-position. One established method involves methylation of the N-oxide followed by a rearrangement in the presence of a free radical source.[1] An alternative, often used in industrial processes, involves rearrangement with acetic anhydride to an acetoxymethyl intermediate, followed by hydrolysis.[3]
Step-by-Step Procedure (Illustrative)
-
Dissolve the 3,5-dimethyl-4-methoxypyridine-1-oxide from the previous step in methanol.
-
Add dimethyl sulfate dropwise while maintaining the pH at 5.0 with sodium hydroxide solution.[1]
-
Reflux the mixture for 1-2 hours. The addition of a free radical source, such as ammonium persulfate, can facilitate the hydroxymethylation.[4]
-
Upon reaction completion (monitored by TLC/HPLC), the reaction is worked up by neutralizing any excess reagents and extracting the product into an organic solvent.
-
Purification via column chromatography or recrystallization yields the desired 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
Protocol 1.3: Chlorination to 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl
The final step in preparing the pyridine intermediate is the conversion of the hydroxyl group to a chloro group, which is a better leaving group for the subsequent coupling reaction. Thionyl chloride is a common and effective reagent for this transformation.[5]
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine | 167.21 | 16.7 g | 0.10 |
| Thionyl Chloride (SOCl₂) | 118.97 | 13.1 g (8.0 mL) | 0.11 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 300 mL | - |
| Hexane | - | 250 mL | - |
Step-by-Step Procedure
-
In a flask under an inert atmosphere (e.g., argon), dissolve 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (16.7 g) in dichloromethane (200 mL).
-
Slowly add a solution of thionyl chloride (13.1 g) in dichloromethane (100 mL) dropwise to the reaction mixture at room temperature over 30 minutes.[5]
-
Stir the reaction for an additional 30-60 minutes at room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Suspend the resulting solid residue in hexane (250 mL) and stir vigorously.
-
Collect the solid product by filtration, wash with fresh hexane, and air-dry to obtain 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride as a white solid.[5]
PART 2: Synthesis of 2-Mercapto-5-methoxybenzimidazole
This nucleophilic partner is typically synthesized in a separate process. A highly efficient route starts from 4-methoxy-2-nitroaniline, involving simultaneous reduction and cyclization.[6]
Caption: High-level routes for synthesizing the benzimidazole core.
Rationale for Method Selection: While multi-step syntheses exist, a one-pot reaction where the nitro group of 4-methoxy-2-nitroaniline is reduced and the resulting diamine is cyclized with carbon disulfide offers high efficiency and atom economy.[7]
PART 3: Final Assembly and Oxidation
Protocol 3.1: Condensation to form Omeprazole Sulfide
This step involves the nucleophilic substitution reaction between the thiol group of the benzimidazole and the chloromethyl group of the pyridine hydrochloride to form a thioether linkage.[8]
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Mercapto-5-methoxybenzimidazole | 180.23 | 18.0 g | 0.10 |
| 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl | 222.11 | 22.2 g | 0.10 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.8 g | 0.22 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 200 mL | - |
Step-by-Step Procedure
-
In a reaction vessel, dissolve sodium hydroxide (8.8 g) in ethanol (100 mL).
-
Add 2-mercapto-5-methoxybenzimidazole (18.0 g) to the basic ethanol solution and stir until it dissolves completely. This forms the sodium thiolate salt in situ.
-
In a separate vessel, dissolve 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (22.2 g) in water (100 mL).
-
Cool the benzimidazole solution to below 10°C and slowly add the aqueous pyridine solution.
-
Allow the reaction temperature to rise to room temperature (around 25-30°C) and stir for 3-4 hours.[8]
-
Cool the mixture to 10°C and add 500 mL of cold water to precipitate the product.
-
Stir the suspension for several hours (or overnight) to ensure complete precipitation.
-
Collect the white solid product by suction filtration, wash with water, and dry under vacuum to obtain the sulfide intermediate (pyrmetazole).[8]
Protocol 3.2: Selective Oxidation to Omeprazole
The final and most critical step is the oxidation of the sulfide to a sulfoxide. Over-oxidation to the sulfone byproduct must be avoided, as it is a common impurity.[9] Meta-chloroperoxybenzoic acid (m-CPBA) is a frequently used oxidant for this transformation.[10]
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Omeprazole Sulfide Intermediate | 329.43 | 32.9 g | 0.10 |
| m-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | ~22.4 g | ~0.10 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 500 mL | - |
| Sodium Bicarbonate (aq. solution) | 84.01 | As needed | - |
| Sodium Thiosulfate (aq. solution) | 158.11 | As needed | - |
Step-by-Step Procedure
-
Dissolve the omeprazole sulfide intermediate (32.9 g) in dichloromethane (500 mL) and cool the solution to between -10°C and 0°C.
-
In a separate flask, dissolve m-CPBA (~22.4 g of 77% purity) in dichloromethane.
-
Add the m-CPBA solution dropwise to the sulfide solution over 1-2 hours, carefully maintaining the low temperature. Ineffective temperature control can lead to over-oxidation.[9]
-
Monitor the reaction closely by HPLC or TLC. The goal is complete consumption of the starting sulfide without significant formation of the sulfone.[9]
-
Once the reaction is complete, quench any excess peroxide by washing the reaction mixture with a cold aqueous solution of sodium thiosulfate, followed by a cold aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude omeprazole is then purified.
PART 4: Purification and Characterization
Protocol 4.1: Purification by Recrystallization
Crude omeprazole can be effectively purified by recrystallization to remove unreacted starting materials and the sulfone byproduct.
Step-by-Step Procedure
-
Dissolve the crude omeprazole in a minimal amount of a suitable solvent, such as methanol, at room temperature.[11]
-
Make the solution basic (pH > 11) by adding an aqueous sodium hydroxide solution to ensure the omeprazole sodium salt is fully dissolved.[11]
-
While stirring vigorously, slowly add a dilute acid (e.g., 10% acetic acid) to adjust the pH to approximately 9.0. This will cause the pure omeprazole to precipitate.[11]
-
Cool the suspension to 0-4°C and stir for an additional hour to maximize crystal formation.
-
Collect the purified omeprazole by filtration, wash the filter cake with a cold mixture of methanol/water, and then with cold deionized water.[11]
-
Dry the product under vacuum at 30-40°C to a constant weight.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
HPLC: To determine the purity and quantify any impurities like the sulfide and sulfone analogs. A C18 column with UV detection at 302 nm is typically used.[11]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized omeprazole.[1]
-
Mass Spectrometry: To verify the molecular weight of the compound.
References
- 1. US4620008A - Processes for the preparation of omeprazole and intermediates therefore - Google Patents [patents.google.com]
- 2. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]
- 3. patents.justia.com [patents.justia.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Study on Synthesis of 2-Mercapto-5-Methoxybenzimidazole [chinjmap.com]
- 7. WO2004092142A1 - An improved process for manufacture of substituted benzimidazoles - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2001044231A1 - Improved omeprazole process and compositions thereof - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Topic: Experimental Protocol for the Nitration of 3,5-Lutidine-N-Oxide
An Application Note and Experimental Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 4-nitro-3,5-lutidine-N-oxide via the electrophilic nitration of 3,5-lutidine-N-oxide. As a key intermediate in the synthesis of various pharmaceutical compounds, including proton pump inhibitors like esomeprazole, a robust and well-understood protocol for its preparation is essential.[1] This guide details the underlying reaction mechanism, a step-by-step experimental protocol, safety considerations, and expected outcomes. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the practical execution and theoretical underpinnings of this important transformation.
Introduction: The Strategic Role of N-Oxidation in Pyridine Chemistry
The pyridine ring, due to the electron-withdrawing nature of the nitrogen atom, is notoriously deactivated towards electrophilic aromatic substitution. Direct nitration of pyridine itself requires harsh conditions and proceeds with low yield. However, the formation of an N-oxide dramatically alters the electronic landscape of the ring.[2][3] The N-oxide oxygen atom donates electron density back into the pyridine ring, particularly activating the C4 (para) and C2/C6 (ortho) positions for electrophilic attack.[4][5] In the case of 3,5-lutidine-N-oxide, the methyl groups at C3 and C5 sterically hinder attack at the C2 and C6 positions, thus directing the incoming electrophile, the nitronium ion (NO₂⁺), almost exclusively to the C4 position. This strategic use of the N-oxide group is a cornerstone of pyridine chemistry, enabling functionalization that would otherwise be challenging.[5][6]
Reaction Mechanism: Generation and Attack of the Nitronium Ion
The nitration of 3,5-lutidine-N-oxide proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile : Concentrated sulfuric acid acts as a catalyst by protonating nitric acid. This protonated nitric acid is unstable and readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[7][8][9][10] This is the crucial step, as nitric acid alone is not a sufficiently strong electrophile to react efficiently with the N-oxide.[9]
-
Electrophilic Attack : The electron-rich π-system of the 3,5-lutidine-N-oxide ring attacks the nitronium ion. The N-oxide's oxygen atom stabilizes the resulting cationic intermediate (the sigma complex or arenium ion) through resonance.
-
Rearomatization : A weak base, typically the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the C4 position, restoring the aromaticity of the ring and yielding the final product, 4-nitro-3,5-lutidine-N-oxide.
Detailed Experimental Protocol
This protocol is adapted from established methods for the nitration of pyridine-N-oxides.[2][4][11]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3,5-Lutidine-N-Oxide | >98% | Sigma-Aldrich | Can be synthesized from 3,5-lutidine.[5][12] |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific | Handle with extreme care. |
| Fuming Nitric Acid (HNO₃) | >90% | Acros Organics | Highly corrosive and oxidizing. |
| Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) | Reagent Grade | VWR | For neutralization. |
| Toluene or Dichloromethane (DCM) | HPLC Grade | VWR | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Sigma-Aldrich | For drying organic layer. |
| Crushed Ice | - | - | For reaction quench. |
| Deionized Water | - | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Internal thermometer
-
Dropping funnel with pressure equalization
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Large beaker (1 L)
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
1. Preparation of the Nitrating Mixture (Handle in a Fume Hood with PPE)
-
In a 100 mL flask, carefully add 30 mL of concentrated sulfuric acid (H₂SO₄).
-
Cool the flask in an ice/water bath.
-
Slowly, with constant stirring, add 15 mL of fuming nitric acid (HNO₃) to the sulfuric acid. The addition should be dropwise to control the exotherm.
-
Once the addition is complete, allow the nitrating mixture to warm to room temperature.
2. Reaction Setup
-
In a 250 mL three-neck flask equipped with a magnetic stir bar, internal thermometer, and dropping funnel, dissolve 10.0 g of 3,5-lutidine-N-oxide in 40 mL of concentrated sulfuric acid. This dissolution may be exothermic. Allow the solution to cool if necessary.
3. Nitration Reaction
-
Begin stirring the 3,5-lutidine-N-oxide solution.
-
Carefully add the prepared nitrating mixture dropwise from the dropping funnel. Monitor the internal temperature and maintain it below 100°C during the addition, using an ice bath if needed.
-
After the addition is complete, heat the reaction mixture to 90-100°C using a heating mantle or oil bath.[4]
-
Maintain this temperature with stirring for 12-16 hours (overnight) to ensure the reaction goes to completion.[4]
4. Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
In a 1 L beaker, prepare a slurry of approximately 200 g of crushed ice in 100 mL of water.
-
Carefully and slowly , pour the cooled reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process and should be done in a well-ventilated fume hood.
-
Once the mixture has cooled, begin neutralization. Slowly add a saturated solution of sodium carbonate or a 50% aqueous solution of sodium hydroxide in small portions. The neutralization is highly exothermic and will cause significant foaming (release of CO₂ if using carbonate). Monitor the pH and continue adding base until a pH of 7-8 is reached.[11]
-
A light yellow solid, the crude 4-nitro-3,5-lutidine-N-oxide, should precipitate.
-
Transfer the mixture to a separatory funnel and extract the product with toluene or dichloromethane (3 x 100 mL).[4]
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a light yellow solid.[4]
5. Purification
-
The crude product can be further purified by recrystallization. Suitable solvents include acetone or an ethanol/water mixture.[11]
-
Wash the recrystallized solid with cold petroleum ether to aid in drying.[4]
-
Dry the purified product in a desiccator. The expected yield of the nitration reaction is typically high, in the range of 85-95%.[4]
Safety and Hazard Management
-
Corrosive Acids : Concentrated sulfuric and fuming nitric acids are extremely corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. All manipulations must be performed in a certified chemical fume hood.
-
Exothermic Reactions : The preparation of the nitrating mixture and the quenching/neutralization steps are highly exothermic. Perform additions slowly and with adequate cooling to prevent the reaction from running away.
-
Nitrous Fumes : The reaction may produce toxic nitrous fumes (NOₓ). Ensure adequate ventilation by working in a fume hood. A gas trap containing a sodium hydroxide solution can be fitted to the condenser outlet to scrub these fumes.[11]
-
Oxidizing Agent : Fuming nitric acid is a strong oxidizing agent. Keep it away from flammable materials.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 5. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 6. Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
using potassium nitrate for the synthesis of 3,5-Dimethyl-4-nitropyridine 1-oxide
A Detailed Protocol for Nitration Using a Potassium Nitrate/Sulfuric Acid System
Abstract
This document provides a comprehensive protocol for the synthesis of 3,5-Dimethyl-4-nitropyridine 1-oxide, a crucial intermediate in the pharmaceutical industry, notably for the production of proton pump inhibitors like omeprazole and esomeprazole.[1][2][3] The described method utilizes a nitrating system composed of potassium nitrate and concentrated sulfuric acid, which serves as a more environmentally benign and operationally simpler alternative to traditional nitrating agents like fuming nitric acid.[1][2] The protocol details the reaction mechanism, step-by-step experimental procedure, safety precautions, and methods for product characterization.
Introduction and Scientific Background
Pyridine N-oxides are a class of heterocyclic compounds where the pyridine nitrogen atom is oxidized. This N-oxide functional group significantly alters the electronic properties of the aromatic ring. The oxygen atom donates electron density into the ring, particularly at the 2- and 4-positions, making them more susceptible to electrophilic substitution than the parent pyridine.[4] At the same time, the positively charged nitrogen atom withdraws electron density, deactivating the 3- and 5-positions. This electronic effect makes the nitration of pyridine N-oxides highly regioselective, yielding predominantly the 4-nitro derivative.[4]
The synthesis of this compound from 3,5-dimethylpyridine 1-oxide (also known as 3,5-lutidine-N-oxide) is a classic example of electrophilic aromatic substitution. While mixtures of concentrated or fuming nitric acid and sulfuric acid are commonly used, this protocol employs potassium nitrate (KNO₃) in concentrated sulfuric acid. This system offers several advantages, including reduced emission of toxic nitrogen oxide fumes and a more controlled reaction profile.[1][2]
Reaction Mechanism and Principle
The core of the reaction is the in-situ generation of the powerful electrophile, the nitronium ion (NO₂⁺), from potassium nitrate and concentrated sulfuric acid. Sulfuric acid serves a dual role: it acts as the acidic catalyst to protonate the nitrate ion and as a dehydrating agent, shifting the equilibrium towards the formation of the nitronium ion.
Step 1: Generation of the Nitronium Ion KNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Step 2: Electrophilic Aromatic Substitution The generated nitronium ion then attacks the electron-rich 4-position of the 3,5-dimethylpyridine 1-oxide ring, leading to the formation of the final product after deprotonation.
Experimental Protocol
This protocol is adapted from established literature procedures and patents.[1][2]
3.1. Materials and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. | Notes |
| 3,5-Dimethylpyridine 1-oxide | C₇H₉NO | 123.15 | 3718-65-8 | Substrate |
| Potassium Nitrate | KNO₃ | 101.10 | 7757-79-1 | Nitrating Agent |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | 98%, Catalyst/Solvent |
| Ammonia Solution | NH₃·H₂O | 35.04 | 1336-21-6 | ~25-30%, for neutralization |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | |
| Crushed Ice | - | - | - | For quenching |
| Equipment | ||||
| Three-neck round-bottom flask | Appropriate size (e.g., 500 mL) | |||
| Magnetic stirrer and stir bar | ||||
| Thermometer | ||||
| Dropping funnel | ||||
| Ice-water bath | ||||
| Buchner funnel and filter flask | For filtration | |||
| pH paper or pH meter |
3.2. Step-by-Step Procedure
-
Preparation of the Substrate Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 12.3 g (0.1 mol) of 3,5-dimethylpyridine 1-oxide in 65 g of concentrated sulfuric acid. Stir the mixture in an ice-water bath to cool it to between 10°C and 15°C.[1]
-
Preparation of the Nitrating Solution: In a separate beaker, carefully dissolve 10.11 g (0.1 mol) of potassium nitrate in 60 g of concentrated sulfuric acid. This addition can be exothermic and should be done with cooling if necessary.
-
Nitration Reaction: Transfer the potassium nitrate/sulfuric acid solution to a dropping funnel. Add this nitrating solution dropwise to the cooled substrate solution over 30-60 minutes. It is critical to maintain the internal reaction temperature between 10°C and 15°C during the addition to control the reaction rate.[1]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to between 85°C and 90°C and hold it at this temperature for 1 hour.[1] Monitor the reaction progress using a suitable technique like HPLC or TLC until the starting material is fully consumed.
-
Quenching and Precipitation: Once the reaction is complete, cool the flask back down to room temperature. In a large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This quenching step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.
-
Neutralization: Cool the quenched solution in an ice bath. Slowly add a concentrated ammonia solution to neutralize the acid until the pH reaches 8-8.5.[1] A light yellow solid product will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold deionized water to remove any inorganic salts. Dry the product under vacuum to obtain the final this compound.
3.3. Expected Results
Following this procedure, a yield of approximately 85-90% of a light yellow solid can be expected, with a purity of >99% as determined by HPLC.[1]
Safety and Handling Precautions
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. It causes severe burns upon contact. The dilution process is extremely exothermic. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Nitration Reaction: Nitration reactions are energetic and can become uncontrollable if the temperature is not properly managed. Ensure efficient cooling and slow, controlled addition of the nitrating agent.
-
Quenching: The process of adding the concentrated acid mixture to water is extremely hazardous due to the large amount of heat generated. Perform this step slowly, with effective stirring, and behind a safety shield in a fume hood.
-
Neutralization: The neutralization with ammonia is also exothermic and will release ammonia gas. Ensure adequate ventilation.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 3. This compound | 14248-66-9 | Benchchem [benchchem.com]
- 4. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
Application Note: Laboratory-Scale Synthesis of 3,5-Dimethyl-4-nitropyridine 1-oxide
Introduction
3,5-Dimethyl-4-nitropyridine 1-oxide is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of proton pump inhibitors (PPIs) such as Omeprazole and its S-enantiomer, Esomeprazole.[1][2] These blockbuster drugs are essential in treating acid-reflux disorders and ulcers. The strategic placement of the nitro group at the 4-position and the N-oxide functionality are critical, as they activate the pyridine ring for subsequent nucleophilic substitution reactions required to build the final drug scaffold.[1] This document provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound, starting from 3,5-dimethylpyridine (3,5-lutidine). It emphasizes the underlying chemical principles, rigorous safety protocols, and analytical validation required for producing this important molecule.
Chemical Reaction Pathway
The synthesis proceeds in two distinct stages:
-
N-Oxidation: The nitrogen atom of the 3,5-dimethylpyridine ring is oxidized to form 3,5-dimethylpyridine 1-oxide. This initial step is crucial as the N-oxide group significantly alters the electronic properties of the ring, increasing its electron density and activating it for subsequent electrophilic substitution.[3]
-
Electrophilic Nitration: The activated 3,5-dimethylpyridine 1-oxide undergoes regioselective nitration at the C4-position (para to the N-oxide) using a potent nitrating agent.[3] The presence of the N-oxide directs the incoming electrophile, the nitronium ion (NO₂⁺), to this specific position.
Figure 1: Two-step synthesis pathway for this compound.
CRITICAL SAFETY PROTOCOLS
Hazard Analysis: The nitration step is particularly hazardous and demands strict adherence to safety protocols.
-
Corrosivity & Toxicity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact.[4][5] Their fumes are toxic and highly irritating to the respiratory system.[4][5][6]
-
Exothermic Reaction & Thermal Runaway: Nitration reactions are highly exothermic.[7] Improper temperature control can lead to a rapid, uncontrolled reaction (thermal runaway), posing a significant risk of explosion and fire.[4][7]
-
Strong Oxidizer: Nitric acid is a powerful oxidizing agent and can react violently with organic compounds, reducing agents, and metals.[5][6][8]
Mandatory Safety Measures:
| Control Measure | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | To contain and exhaust toxic and corrosive fumes (NOx, acid vapors).[4] |
| Emergency Eyewash & Shower | Must be immediately accessible (<10 seconds travel) for rapid decontamination in case of splashes.[4][5] | |
| Personal Protective Equipment (PPE) | Splash-proof Safety Goggles & Face Shield | To protect eyes and face from acid splashes.[4] |
| Acid-Resistant Gloves (e.g., Butyl rubber) | To prevent chemical burns upon skin contact. | |
| Chemical-Resistant Lab Coat | To protect skin and clothing from corrosion.[4] | |
| Procedural Controls | Dropwise Addition & Ice Bath Cooling | To control the reaction rate and dissipate the significant heat generated, preventing thermal runaway. |
| Segregated Waste Streams | Nitric acid waste must never be mixed with organic solvents or other reactive chemicals to prevent violent reactions in the waste container.[8] |
Experimental Protocol: Synthesis
This protocol is divided into two parts corresponding to the N-oxidation and subsequent nitration.
Part A: Synthesis of 3,5-Dimethylpyridine 1-oxide
This intermediate is the precursor for the final nitration step.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Notes |
| 3,5-Dimethylpyridine | 591-22-0 | 107.15 | 15.0 g | Starting material. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 100 mL | Solvent. |
| Hydrogen Peroxide (35% aq.) | 7722-84-1 | 34.01 | 20 mL | Oxidizing agent. |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 15.0 g of 3,5-dimethylpyridine and 100 mL of glacial acetic acid.
-
Initial Heating: Heat the mixture to 60°C in an oil bath.[3]
-
Oxidant Addition: Slowly add 20 mL of 35% hydrogen peroxide dropwise using an addition funnel over 30 minutes. An initial exotherm may be observed.
-
Reaction: After the addition is complete, increase the temperature of the oil bath to 90°C and maintain this temperature for 5-6 hours.[3]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: After completion, cool the reaction mixture to room temperature. Remove the acetic acid and water under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude 3,5-dimethylpyridine 1-oxide, which can be used directly in the next step without further purification.[9]
Part B: Synthesis of this compound
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Notes |
| 3,5-Dimethylpyridine 1-oxide | 3718-65-8 | 123.15 | 12.3 g | Crude product from Part A. |
| Conc. Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 190 g | Catalyst and solvent.[2] |
| Potassium Nitrate (KNO₃) | 7757-79-1 | 101.10 | 14.15 g | Nitrating agent. A safer alternative to mixed acid, avoiding brown smoke.[2][10] |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 12.3 g of crude 3,5-dimethylpyridine 1-oxide in 90 g of concentrated sulfuric acid. Cool the solution to 0-5°C in an ice-salt bath.
-
Prepare Nitrating Agent: In a separate beaker, carefully dissolve 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid. This should be done slowly and with cooling.
-
Nitration: Transfer the potassium nitrate/sulfuric acid solution to the dropping funnel. Add it dropwise to the cooled solution of the N-oxide over 45-60 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-65°C for 2 hours.[2]
-
Monitoring: Monitor the reaction for the disappearance of the starting material using HPLC or TLC.[2]
-
Work-up and Isolation:
-
After the reaction is complete, cool the flask back to room temperature and then carefully pour the acidic mixture onto ~400 g of crushed ice with vigorous stirring.[11][12]
-
A precipitate may form. Place the beaker in an ice bath and slowly neutralize the solution to a pH of 8-8.5 by adding aqueous ammonia or a saturated sodium carbonate solution.[2] Caution: Neutralization is highly exothermic and will cause foaming; add the base slowly.[12]
-
A light-yellow solid product will precipitate.[2]
-
Keep the mixture in the ice bath for 30 minutes to ensure complete precipitation.[11]
-
-
Purification:
Figure 2: Experimental workflow for the nitration step.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Physicochemical Properties:
| Property | Value | Source |
| Chemical Formula | C₇H₈N₂O₃ | [1][13] |
| Molecular Weight | 168.15 g/mol | [1][13] |
| Appearance | Light yellow solid | [2][14] |
| Melting Point | ~174 °C | [13] |
Analytical Methods:
-
¹H and ¹³C NMR: To confirm the molecular structure and regiochemistry of nitration.[15]
-
HPLC: To determine the purity of the final product, which should be >99% for most applications.[2]
-
LC-MS: To confirm the molecular weight of the compound.[16]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete N-oxidation in Part A. | Ensure sufficient reaction time and temperature in Part A. Verify the concentration of the H₂O₂ solution. |
| Insufficient nitrating agent or reaction time. | Increase reaction time or slightly increase the molar ratio of the nitrating agent. Monitor reaction to completion via TLC/HPLC. | |
| Product lost during work-up. | Ensure pH is correctly adjusted to >8 for complete precipitation. Avoid excessive washing. | |
| Dark/Oily Product | Reaction temperature was too high, causing side reactions/decomposition. | Strictly maintain the temperature below 10°C during the addition of the nitrating agent. |
| Incomplete neutralization. | Ensure the pH is stable at 8-8.5 before filtration. | |
| Incomplete Reaction | Reaction time or temperature is too low. | Increase reaction time or temperature moderately (e.g., to 70°C) and monitor progress. |
| Inefficient stirring. | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. |
References
- 1. This compound | 14248-66-9 | Benchchem [benchchem.com]
- 2. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. 3,5-Dimethylpyridine-N-oxide | 3718-65-8 | Benchchem [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. ehs.com [ehs.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. This compound | 14248-66-9 | FD45455 [biosynth.com]
- 14. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 15. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 14248-66-9|this compound|BLD Pharm [bldpharm.com]
Application Notes & Protocols: The Industrial Manufacturing of 3,5-Dimethyl-4-nitropyridine 1-oxide
Abstract
These application notes provide a comprehensive technical guide for the industrial-scale synthesis of 3,5-Dimethyl-4-nitropyridine 1-oxide (CAS No: 14248-66-9). This compound is a cornerstone intermediate in the pharmaceutical industry, most notably for the manufacturing of proton pump inhibitors (PPIs) such as Omeprazole and its S-enantiomer, Esomeprazole[1][2][3]. This document details a robust, two-step manufacturing process, starting from 3,5-dimethylpyridine (3,5-lutidine). It covers the underlying chemical principles, detailed batch protocols, process optimization parameters, and critical safety considerations essential for researchers, chemists, and drug development professionals.
Overview of Industrial Synthesis Strategy
The manufacturing process is logically segmented into two primary chemical transformations: 1) the N-oxidation of the 3,5-lutidine starting material, followed by 2) the regioselective nitration of the resulting N-oxide intermediate. This sequential approach is designed to activate the pyridine ring, facilitating the introduction of the nitro group at the desired 4-position, a feat not readily achievable in a single step.
The introduction of the N-oxide group is a critical strategic decision. It modulates the electronic properties of the pyridine ring, transforming it from an electron-deficient system (generally resistant to electrophilic attack) into a system that is activated for electrophilic substitution, particularly at the 4-position (para to the N-oxide)[4][5].
Diagram 1: High-level workflow for the two-step synthesis of this compound.
Part I: Synthesis of 3,5-Dimethylpyridine 1-Oxide (Intermediate)
Principle and Mechanism
The initial step involves the N-oxidation of 3,5-dimethylpyridine. This reaction is an electrophilic attack on the lone pair of electrons of the pyridine nitrogen by an oxygen-donating species. Hydrogen peroxide, activated by an acid catalyst such as glacial acetic acid, is the most common industrial oxidant for this transformation[4][6]. The acid protonates the hydrogen peroxide, making it a more potent electrophile.
Industrial Batch Protocol: N-Oxidation
This protocol is a synthesized representation of common industrial practices.
-
Reactor Charging: Charge a suitable glass-lined or stainless steel reactor with 3,5-dimethylpyridine and glacial acetic acid.
-
Initial Heating: Begin agitation and heat the mixture to approximately 50-60°C[7].
-
Controlled Oxidant Addition: Slowly add a 30-35% aqueous solution of hydrogen peroxide to the reactor via a dosing pump over several hours. The rate of addition must be carefully controlled to manage the reaction exotherm and maintain the internal temperature between 80-90°C[4].
-
Reaction & Monitoring: After the addition is complete, maintain the reaction mixture at 80-100°C for 5 to 14 hours[6][7]. The reaction progress should be monitored by a suitable analytical method, such as HPLC, until the starting material is consumed.
-
Solvent Removal: Upon completion, cool the reactor. A significant portion of the water and acetic acid is removed via vacuum distillation. This step is crucial for preparing the intermediate for the subsequent nitration[8].
-
Work-up & Isolation (Optional): For processes that require isolation, the concentrated residue is dissolved in a suitable organic solvent like dichloromethane, washed to remove residual acid, and the solvent is evaporated to yield the solid 3,5-dimethylpyridine 1-oxide[9]. However, many modern industrial processes proceed directly to the nitration step without isolating the intermediate to improve efficiency (a "one-pot" or continuous approach)[8].
Key Process Parameters: N-Oxidation
| Parameter | Typical Value | Rationale & Causality |
| Molar Ratio (H₂O₂ : Lutidine) | 1.5 - 3.0 : 1 | An excess of hydrogen peroxide is used to drive the reaction to completion. |
| Solvent | Glacial Acetic Acid | Acts as both a solvent and a catalyst to activate the hydrogen peroxide[6]. |
| Reaction Temperature | 80 - 100°C | Balances reaction rate with the thermal stability of the peroxide and product. Lower temperatures result in slow conversion, while higher temperatures risk decomposition[8]. |
| Reaction Time | 5 - 16 hours | Dependent on temperature and scale; monitored by HPLC for completion[6][8]. |
| Expected Yield | > 95% | This is a highly efficient and high-yielding reaction when properly controlled[9]. |
| Purity (Crude) | > 96% | The crude product is typically of high purity, suitable for direct use in the next step[9]. |
Part II: Nitration of 3,5-Dimethylpyridine 1-Oxide
Principle and Mechanism
This step is a classic electrophilic aromatic substitution. The N-oxide and the two methyl groups are ortho-, para-directing and activating. Their combined effect strongly directs the incoming electrophile, the nitronium ion (NO₂⁺), to the C-4 position of the pyridine ring. The nitronium ion is generated in situ from the reaction between a nitric acid source and concentrated sulfuric acid, which also serves as a dehydrating agent to drive the reaction forward[2][10].
Industrial Batch Protocol: Nitration
The following protocol outlines the critical steps. Temperature control is of paramount importance for both safety and selectivity.
-
Reactor Preparation: Charge the reactor containing the 3,5-dimethylpyridine 1-oxide intermediate (either isolated or as a concentrated solution from the previous step) with concentrated (98%) sulfuric acid. Cool the mixture to 0-10°C with constant agitation.
-
Nitrating Agent Addition: Slowly and carefully add the nitrating agent dropwise while maintaining the internal temperature below 15°C[10]. Two common industrial methods for the nitrating agent are:
-
Method A (Mixed Acid): A pre-mixed solution of fuming nitric acid and concentrated sulfuric acid[8][11].
-
Method B (Potassium Nitrate): A solution of potassium nitrate dissolved in concentrated sulfuric acid. This method is often preferred as it avoids the handling of fuming nitric acid and reduces the emission of toxic nitrogen oxide (NOx) fumes[10][12].
-
-
Reaction: Once the addition is complete, the reaction mixture is slowly heated to the target temperature, typically between 85°C and 110°C, and held for 1 to 12 hours[2][8][10]. The reaction is monitored by HPLC until completion.
-
Quenching: Cool the reactor to room temperature. In a separate vessel containing a stirred slurry of crushed ice and water (5-10 times the reaction volume), the reaction mixture is slowly transferred or "quenched"[13]. This step must be performed cautiously as the dilution of concentrated sulfuric acid is highly exothermic.
-
Neutralization and Precipitation: The highly acidic aqueous mixture is carefully neutralized by the controlled addition of a base, such as aqueous sodium hydroxide or ammonia water, until the pH reaches 8-8.5[10]. This causes the desired product to precipitate out of the solution as a light yellow solid.
-
Isolation and Drying: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove inorganic salts[13]. The wet cake is then dried under vacuum to a constant weight.
-
Purification (Optional): If required, the crude product can be further purified by recrystallization from a suitable solvent like acetone or ethanol to achieve pharmaceutical-grade purity[5][11].
Comparative Process Parameters: Nitration
| Parameter | Method A (Mixed Acid) | Method B (KNO₃/H₂SO₄) | Rationale & Causality |
| Nitrating Agent | Fuming HNO₃ / conc. H₂SO₄ | KNO₃ / conc. H₂SO₄ | Method B is considered environmentally friendlier and operationally safer, avoiding toxic brown fumes[2][12]. |
| Molar Ratio (Nitrating Agent : N-Oxide) | 1.5 - 3.5 : 1 | 1.1 - 1.5 : 1 | A slight excess is required to ensure complete conversion of the intermediate. |
| Addition Temperature | 0 - 15°C | 0 - 15°C | Low temperature is critical to control the initial exotherm and prevent runaway reactions[10]. |
| Reaction Temperature | 85 - 110°C | 60 - 120°C | Higher temperature is required to overcome the activation energy for the substitution reaction[2][8]. |
| Reaction Time | 1 - 12 hours | 0.5 - 2 hours | The KNO₃ method often proceeds faster, leading to shorter cycle times and increased throughput[2][12]. |
| Expected Yield | 85 - 93% | 85 - 86% | Both methods provide good to excellent yields of the desired product[8][10]. |
| Purity (Post-filtration) | > 95% | > 99% | The KNO₃ method can sometimes lead to a cleaner crude product[10]. |
Part III: Continuous Process Manufacturing
To enhance safety, efficiency, and reduce environmental impact, the industry is increasingly adopting continuous flow manufacturing for hazardous reactions like nitration[8][14]. Microchannel reactors, in particular, offer significant advantages by providing superior heat transfer and precise control over reaction parameters, which drastically reduces the risk of thermal runaway associated with large batch processes[7][15].
In a continuous setup, streams of the N-oxide solution and the nitrating agent are pumped and mixed in a microreactor or a series of continuous stirred-tank reactors (CSTRs). The reaction occurs within minutes, and the output stream is immediately quenched and processed, minimizing the accumulation of hazardous energetic materials[14].
Diagram 2: Conceptual workflow for a continuous manufacturing process.
Part IV: Critical Safety & Environmental Protocols
Nitration reactions are inherently hazardous and demand stringent safety protocols[16].
-
Hazard Analysis: The primary risks are associated with the nitration step:
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns[17][18].
-
Thermal Runaway: Nitration is highly exothermic. Inadequate cooling or an uncontrolled addition rate can lead to a rapid temperature increase, potentially causing violent reaction, boiling, and reactor over-pressurization[16][17].
-
Toxicity: Nitric acid and the reaction itself can produce toxic and corrosive nitrogen oxide (NOx) fumes, which are severe respiratory irritants[17][18].
-
-
Engineering Controls:
-
Ventilation: All operations must be conducted in well-ventilated areas, typically using fume hoods or closed-system reactors with dedicated off-gas scrubbers[17].
-
Materials: Acid-resistant materials (glass-lined steel, Hastelloy) must be used for reactors and transfer lines.
-
Monitoring: Continuous monitoring of reaction temperature with high-temperature alarms and automated shutdown systems is mandatory.
-
-
Personal Protective Equipment (PPE): Personnel must wear a full complement of acid-resistant PPE, including gloves, safety goggles, a face shield, and a chemical-resistant lab coat or suit[17][18].
-
Emergency Preparedness:
-
Emergency eyewash and shower stations must be readily accessible[17].
-
Spill containment kits with neutralizing agents (e.g., sodium carbonate) must be available.
-
-
Waste Management: The acidic aqueous waste stream from quenching and neutralization must be treated to adjust pH and remove organic contaminants before discharge. Solvent recovery and recycling should be implemented where feasible to reduce environmental impact and cost[8].
Conclusion
The industrial synthesis of this compound is a well-established but technically demanding process. Success hinges on a deep understanding of the reaction mechanisms and meticulous control over process parameters, particularly temperature during the hazardous nitration step. The strategic N-oxidation followed by regioselective nitration provides an efficient route to this vital pharmaceutical intermediate. Advances toward continuous manufacturing and the use of safer nitrating agents are paving the way for more sustainable and inherently safer industrial production.
References
- 1. This compound | 14248-66-9 | Benchchem [benchchem.com]
- 2. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 3. theclinivex.com [theclinivex.com]
- 4. 3,5-Dimethylpyridine-N-oxide | 3718-65-8 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 9. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 10. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. ehs.washington.edu [ehs.washington.edu]
Application Notes & Protocols: 3,5-Dimethyl-4-nitropyridine 1-oxide as a Versatile Building Block for Heterocyclic Compound Synthesis
An In-Depth Guide for Researchers and Medicinal Chemists
Introduction
3,5-Dimethyl-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its true value lies not in its final application, but in its role as a cornerstone intermediate, particularly in the industrial synthesis of proton pump inhibitors (PPIs) like omeprazole and its S-enantiomer, esomeprazole.[1][2][3][4][5] The unique electronic architecture of this molecule—a pyridine ring activated by both an N-oxide and a 4-nitro group—renders it an exceptionally versatile precursor for constructing complex molecular scaffolds.
The N-oxide functionality and the potent electron-withdrawing nitro group work in concert to create a highly electron-deficient carbon center at the 4-position.[6][7] This pronounced electrophilicity makes the nitro group an excellent leaving group, paving the way for a wide range of nucleophilic aromatic substitution (SNAr) reactions.[8][9] Furthermore, the nitro group and the N-oxide moiety themselves serve as synthetic handles that can be transformed into other functional groups, dramatically expanding the synthetic possibilities. This guide provides a detailed exploration of the synthesis and reactivity of this compound, complete with validated protocols for its key transformations.
Part 1: Synthesis of the Building Block: this compound
The preparation of the title compound is a well-established, two-step process commencing from 3,5-dimethylpyridine (3,5-lutidine).[2][10][11] The sequence involves an initial N-oxidation followed by a regioselective nitration at the 4-position.
Workflow for Synthesis
References
- 1. This compound | 14248-66-9 | Benchchem [benchchem.com]
- 2. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound | 14248-66-9 [chemicalbook.com]
- 4. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 5. theclinivex.com [theclinivex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Strategic Application of 3,5-Dimethyl-4-nitropyridine 1-oxide in Medicinal Chemistry: A Guide for Drug Development Professionals
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of 3,5-Dimethyl-4-nitropyridine 1-oxide in medicinal chemistry. With full editorial control, this guide is structured to offer a comprehensive understanding of the compound's significance, primarily as a cornerstone intermediate in the synthesis of blockbuster drugs, and to explore its potential in broader drug discovery campaigns.
Introduction: Unveiling the Chemical Significance of this compound
This compound is a light yellow crystalline solid with the chemical formula C₇H₈N₂O₃.[1] While it may appear as a simple heterocyclic compound, its true value in medicinal chemistry lies in its unique combination of functional groups: a pyridine N-oxide, two activating methyl groups, and a highly reactive nitro group. This specific arrangement of functionalities makes it a powerful and versatile building block in organic synthesis.[2]
The N-oxide group plays a crucial role by activating the pyridine ring towards both electrophilic and nucleophilic substitution, while also influencing the regioselectivity of reactions. The nitro group, being a strong electron-withdrawing group, further activates the pyridine ring, particularly at the 4-position, making it susceptible to nucleophilic aromatic substitution.[2] This inherent reactivity is the cornerstone of its widespread use in the pharmaceutical industry.[3]
Core Application: A Key Intermediate in the Synthesis of Proton Pump Inhibitors (PPIs)
The most prominent and economically significant application of this compound is its role as a key intermediate in the synthesis of a major class of anti-ulcer drugs known as proton pump inhibitors (PPIs).[4] These drugs, including the blockbuster medications omeprazole and its S-enantiomer esomeprazole, function by irreversibly inhibiting the H⁺/K⁺-ATPase pump in the stomach, thereby reducing gastric acid secretion. The global demand for PPIs ensures a consistent and substantial need for this critical precursor.
The Synthetic Pathway to Omeprazole and Esomeprazole
The synthesis of omeprazole and esomeprazole from this compound is a multi-step process that leverages the compound's inherent reactivity. The general workflow involves a series of transformations to build the final drug molecule, which consists of a substituted pyridine ring linked to a benzimidazole moiety via a sulfinyl group.[2]
Experimental Workflow: From this compound to the Pyridine Core of Omeprazole
References
Application Notes & Protocols: Synthesis of Pantoprazole via 3,5-Dimethyl-4-nitropyridine 1-oxide Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pantoprazole, a cornerstone of acid-related gastrointestinal disorder treatment, is a proton pump inhibitor (PPI) that functions by irreversibly blocking the H+/K+ ATPase enzyme system in gastric parietal cells.[1][2][3] This guide provides a detailed examination of a robust and industrially relevant synthetic pathway for pantoprazole. The synthesis originates from 3,5-Dimethyl-4-nitropyridine 1-oxide, a critical intermediate for numerous PPIs, including omeprazole and rabeprazole.[4][5] We will dissect the strategic conversion of this key starting material, the subsequent condensation with the benzimidazole moiety, and the critical selective oxidation step that yields the final active pharmaceutical ingredient (API). This document emphasizes the causality behind procedural choices, offering field-proven insights into reaction control, impurity mitigation, and process optimization.
Introduction: The Role and Mechanism of Pantoprazole
Pantoprazole is a substituted benzimidazole derivative that effectively suppresses gastric acid secretion.[6] It is a weak base that, upon entering the acidic environment of the parietal cell canaliculus, undergoes a proton-catalyzed conversion to its active form, a cyclic sulfenamide.[7] This active species then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (the proton pump), leading to its irreversible inhibition.[2][3][7] The clinical significance of pantoprazole in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers necessitates a highly efficient, scalable, and pure synthetic route.[8] The pathway detailed herein leverages the versatile chemistry of pyridine N-oxides to construct the core structure of the drug.
Overall Synthetic Strategy
The synthesis of pantoprazole is a convergent process, uniting a substituted pyridine fragment with a benzimidazole fragment. The general strategy involves three primary stages:
-
Pyridine Moiety Elaboration: Modification of a pyridine precursor to install the necessary substituents and a reactive handle for coupling.
-
Thioether Formation (Condensation): Nucleophilic substitution reaction between the elaborated pyridine and a mercaptobenzimidazole to form a thioether linkage.
-
Selective Oxidation: Oxidation of the intermediate thioether to the corresponding sulfoxide, which is the final pantoprazole molecule.
The following workflow provides a high-level overview of the synthesis starting from the key pyridine intermediate.
Caption: High-level workflow for Pantoprazole synthesis.
Elaboration of the Key Pyridine Intermediate
The journey from this compound to a reactive coupling partner is a critical phase that establishes the substitution pattern of the pyridine ring found in pantoprazole. This intermediate is a cornerstone in the industrial synthesis of several major PPIs.[4][5][9]
Rationale for this Starting Material:
The N-oxide functionality activates the pyridine ring for nucleophilic aromatic substitution, while the nitro group is an excellent leaving group. The dimethyl substituents are precursors to the final methoxy groups found in the pantoprazole structure.
Key Transformation Steps:
The general process involves converting the nitro group to a methoxy group and functionalizing one of the methyl groups to create a reactive site for condensation. A common pathway involves methoxylation followed by hydroxylation and chlorination.
Caption: Elaboration of the key pyridine intermediate.
This elaborated intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, is the activated electrophile for the subsequent condensation step.[8][10]
Protocol: Thioether Formation via Condensation
This step unites the two key fragments of the molecule. The thiol group of the benzimidazole acts as a nucleophile, displacing the chloride from the activated pyridine intermediate.
Materials:
-
2-chloromethyl-3,4-dimethoxypyridine hydrochloride
-
5-(difluoromethoxy)-1H-benzimidazole-2-thiol
-
Sodium Hydroxide (NaOH)
-
Solvent: Water or a biphasic system (e.g., Dichloromethane/Water)
-
Phase Transfer Catalyst (optional, for biphasic systems)
Step-by-Step Protocol:
-
Preparation: In a suitable reaction vessel, charge the 5-(difluoromethoxy)-1H-benzimidazole-2-thiol and the chosen solvent (e.g., 10 volumes of water).[11]
-
Base Addition: Add a stoichiometric equivalent of an aqueous sodium hydroxide solution to the slurry. This deprotonates the thiol, forming the highly nucleophilic sodium thiolate salt in situ. Stir until a clear solution is obtained.
-
Condensation: To the thiolate solution, add the 2-chloromethyl-3,4-dimethoxypyridine hydrochloride portion-wise, maintaining the reaction temperature between 25-30°C.
-
Reaction Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Isolation: The resulting product, pantoprazole sulfide, often precipitates from the aqueous solution. It can be isolated by filtration. For many industrial processes, this intermediate is not isolated and dried but is carried forward as a wet cake to the next step to improve efficiency.[11]
Expert Insights:
-
Causality of Base: The use of a strong base like NaOH is essential to generate the thiolate anion, which is a far more potent nucleophile than the neutral thiol. This drives the SN2 reaction to completion.
-
Solvent Choice: Performing the reaction in water is an environmentally benign approach ("green chemistry") and often allows for the product to precipitate, simplifying isolation.[11] Biphasic systems with a phase transfer catalyst can also be employed to facilitate the reaction between the water-soluble thiolate and the organic-soluble pyridine.[12]
Protocol: The Critical Selective Oxidation
This is the most critical step in the synthesis. The thioether must be oxidized to a sulfoxide without significant over-oxidation to the sulfone impurity, as the sulfone is structurally similar to pantoprazole and difficult to remove.[11][13]
Materials:
-
Pantoprazole Sulfide (from previous step)
-
Oxidizing Agent: Sodium Hypochlorite (NaOCl) solution
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Sodium Metabisulfite (for quenching)
-
Hydrochloric Acid (HCl) for pH adjustment
Step-by-Step Protocol:
-
Preparation: The wet cake of pantoprazole sulfide is suspended in water in the reaction vessel. An aqueous solution of NaOH is added to dissolve the sulfide.
-
Controlled Oxidation: The reaction mixture is cooled to a low temperature, typically 0-5°C. This is a critical parameter to control selectivity.[11]
-
Oxidant Addition: An aqueous solution of sodium hypochlorite is added dropwise over 2-3 hours, ensuring the temperature is strictly maintained within the 0-5°C range.
-
Reaction Monitoring: The reaction is monitored by HPLC to track the disappearance of the sulfide and the appearance of the sulfoxide (pantoprazole), while ensuring the sulfone impurity remains below the specified limit (e.g., <0.1%).
-
Quenching: Once the reaction is complete, any residual NaOCl is quenched by adding a solution of a reducing agent, such as sodium metabisulfite.
-
Isolation of Free Base: The pH of the reaction mixture is carefully adjusted to 7.5-8.0 using hydrochloric acid.[8] This neutralizes the sodium salt of pantoprazole to its free base, which is less water-soluble.
-
Extraction: The pantoprazole free base is extracted from the aqueous layer using an organic solvent like dichloromethane (DCM).
-
Solvent Removal: The combined organic layers are concentrated under reduced pressure to yield the crude pantoprazole free base as an oil or solid residue.
Expert Insights:
-
Choice of Oxidant: While reagents like m-chloroperbenzoic acid (m-CPBA) are effective, sodium hypochlorite is widely used in industrial settings because it is inexpensive, readily available, safe to handle, and environmentally friendlier.[11][14]
-
Temperature Control: The low reaction temperature is paramount. It slows down the rate of the second oxidation (sulfoxide to sulfone) more significantly than the first (sulfide to sulfoxide), thus maximizing the yield of the desired product.
Final API Preparation: Salt Formation and Crystallization
The final step involves converting the pantoprazole free base into its stable and pharmaceutically acceptable sodium sesquihydrate salt.
Step-by-Step Protocol:
-
Dissolution: The crude pantoprazole free base is dissolved in a suitable organic solvent, such as acetone or acetonitrile.[8][11]
-
Salt Formation: A concentrated aqueous solution of sodium hydroxide is added dropwise to the solution at a controlled temperature (e.g., 20-25°C).
-
Crystallization: The mixture is stirred, often with cooling, to induce crystallization of the pantoprazole sodium salt. The precise control of water content in this step is crucial for obtaining the desired sesquihydrate form.
-
Isolation and Drying: The crystalline product is isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum at a controlled temperature to yield the final API.
Summary of Key Process Parameters and Quality Control
Effective synthesis relies on rigorous control over reaction conditions and analytical monitoring.
| Synthetic Stage | Key Reagents | Typical Solvent(s) | Temperature | Key Control Point |
| Condensation | NaOH, Pyridine & Benzimidazole Intermediates | Water, DCM | 25-30°C | Complete consumption of starting materials. |
| Oxidation | Sodium Hypochlorite (NaOCl) | Water | 0-5°C | Strict temperature control to prevent sulfone formation. |
| Salt Formation | NaOH, Pantoprazole Free Base | Acetone, Acetonitrile | 20-25°C | Stoichiometry of base and control of water for correct hydrate. |
Quality Control: HPLC is the primary analytical tool used throughout the process to monitor reaction completion, quantify product purity, and detect impurities like the pantoprazole sulfone and N-oxide derivatives.[13]
References
- 1. Pantoprazole - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Pantoprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. droracle.ai [droracle.ai]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound | 14248-66-9 | Benchchem [benchchem.com]
- 10. Synthesis of pantoprazole sodium [journal11.magtechjournal.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Microfluidic Synthesis of 3,5-Dimethyl-4-nitropyridine 1-oxide
For: Researchers, scientists, and drug development professionals.
Introduction: A Safer, More Efficient Approach to a Key Pharmaceutical Intermediate
3,5-Dimethyl-4-nitropyridine 1-oxide is a crucial intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors like omeprazole and esomeprazole.[1][2] The traditional batch synthesis of this compound involves a two-step process: the N-oxidation of 3,5-lutidine, followed by a highly exothermic and potentially hazardous nitration step.[3][4] Conventional nitration using mixed acids (a combination of concentrated nitric and sulfuric acids) poses significant safety and environmental challenges, including poor heat dissipation, potential for runaway reactions, and the formation of hazardous byproducts.[5][6]
Microfluidic technology offers a compelling solution to these challenges.[7] By conducting reactions in continuous flow within micro-scale channels, we can achieve superior control over reaction parameters, leading to enhanced safety, improved yields, and greater process efficiency.[8][9] The high surface-area-to-volume ratio inherent in microreactors facilitates rapid heat exchange, effectively mitigating the risks associated with exothermic nitration reactions.[5] This application note provides a detailed protocol for the microfluidic synthesis of this compound, offering a safer, more reproducible, and efficient alternative to traditional batch methods.[4]
Reaction Scheme
The synthesis proceeds in two key stages, which can be performed sequentially in a continuous flow setup:
-
N-Oxidation of 3,5-Lutidine: 3,5-Lutidine is oxidized to 3,5-Dimethylpyridine 1-oxide (also known as 3,5-lutidine N-oxide).
-
Nitration of 3,5-Dimethylpyridine 1-oxide: The N-oxide is then nitrated at the 4-position to yield the final product, this compound.[3]
Advantages of the Microfluidic Approach
| Feature | Batch Synthesis | Microfluidic Synthesis |
| Safety | High risk of thermal runaway due to poor heat dissipation in exothermic nitration.[6] | Excellent temperature control minimizes risk of runaway reactions.[5][8] |
| Efficiency | Longer reaction times are often required to control exotherms. | Shorter residence times due to enhanced mass and heat transfer lead to faster reactions.[4] |
| Yield & Purity | Side reactions can occur due to localized temperature gradients, impacting yield and purity. | Precise control over stoichiometry and temperature can lead to higher yields and selectivity.[4] |
| Scalability | Scaling up batch reactions can be challenging and increases safety risks. | Scaling out by running multiple microreactors in parallel is a safer and more predictable approach. |
| Waste Reduction | Often requires a larger excess of reagents. | More efficient use of reagents can lead to reduced waste streams.[6] |
Experimental Protocol
This protocol details the continuous two-step microfluidic synthesis of this compound.
Reagent Preparation
-
Solution A (Oxidation): Prepare a solution of 3,5-lutidine in a suitable solvent (e.g., acetic acid).
-
Solution B (Oxidizing Agent): Prepare a solution of hydrogen peroxide (30% aq.) in the same solvent as Solution A.
-
Solution C (Nitrating Agent): Prepare a mixed acid solution by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid in a 2:1 v/v ratio, while cooling in an ice bath.[4]
Caution: The preparation of the mixed acid is highly exothermic and must be performed with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[10][11]
Microfluidic Setup
The following diagram illustrates the microfluidic setup for the two-step synthesis.
Caption: Microfluidic synthesis workflow.
Synthesis Procedure
-
System Priming: Prime the syringe pumps and microreactors with the corresponding solvents to ensure a bubble-free flow.
-
N-Oxidation Step:
-
Set the desired flow rates for Syringe Pumps A and B to achieve the optimal residence time in Microreactor 1.
-
Heat Microreactor 1 to the optimized reaction temperature (e.g., 80-100°C).[4]
-
Pump Solutions A and B through their respective pumps into the T-mixer, where they combine before entering Microreactor 1.
-
-
Nitration Step:
-
The output stream from Microreactor 1, containing 3,5-Dimethylpyridine 1-oxide, is directly fed into a second T-mixer.
-
Simultaneously, pump Solution C (the nitrating agent) using Syringe Pump C into the second T-mixer.
-
The combined stream then enters Microreactor 2, which is heated to the optimized nitration temperature (e.g., 90°C).[4]
-
-
Quenching and Collection:
-
Product Isolation and Purification:
-
The precipitated solid, this compound, is collected by filtration.
-
The collected solid is washed with cold water and dried under reduced pressure.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
-
Product Analysis
The purity and identity of the final product should be confirmed using standard analytical techniques, such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[12]
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
Safety and Handling
-
All operations should be conducted in a well-ventilated fume hood.[11]
-
Appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, must be worn at all times.[10][13]
-
Handle concentrated acids and hydrogen peroxide with extreme caution.
-
3,5-Lutidine and pyridine derivatives can be harmful; avoid inhalation and skin contact.[14]
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.[10][11][14]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction due to insufficient residence time or temperature. - Suboptimal stoichiometry of reagents. | - Decrease the flow rates to increase residence time. - Increase the temperature of the microreactors in small increments. - Adjust the relative flow rates to optimize the molar ratios of the reactants. |
| Byproduct Formation | - Over-oxidation or nitration due to excessive temperature or residence time. | - Reduce the temperature of the microreactors. - Increase the flow rates to shorten the residence time. |
| Clogging of Microchannels | - Precipitation of starting materials or product within the channels. | - Ensure all reagents are fully dissolved before pumping. - Consider using a solvent in which all components are highly soluble at the reaction temperature. - Implement an in-line filter before the microreactor. |
Conclusion
The microfluidic synthesis of this compound presents a significant advancement over traditional batch processing. This method offers enhanced safety, particularly in managing the highly exothermic nitration step, while also providing opportunities for improved yield, purity, and process efficiency. By leveraging the precise control afforded by microreactor technology, researchers and drug development professionals can produce this key pharmaceutical intermediate in a safer, more reproducible, and scalable manner.
References
- 1. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 3. 3,5-Dimethylpyridine-N-oxide | 3718-65-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Continuous flow nitration in miniaturized devices [beilstein-journals.org]
- 10. echemi.com [echemi.com]
- 11. abdurrahmanince.net [abdurrahmanince.net]
- 12. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
Application Note: Continuous Flow Synthesis of 3,5-Dimethyl-4-nitropyridine 1-oxide
For: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and scalable continuous flow process for the synthesis of 3,5-Dimethyl-4-nitropyridine 1-oxide, a critical intermediate in the pharmaceutical industry. By leveraging the inherent safety and efficiency of flow chemistry, this protocol offers a superior alternative to traditional batch methods, which are often plagued by safety concerns and scalability issues associated with highly exothermic nitration reactions.[1][2][3][4][5] This guide provides a comprehensive walkthrough of the experimental setup, reaction protocol, and mechanistic considerations, designed to be a self-validating system for seamless adoption in research and development settings.
Introduction: The Imperative for Safer Nitration in Pharmaceutical Manufacturing
This compound is a cornerstone building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably proton pump inhibitors like Omeprazole and Esomeprazole.[6] The traditional batch synthesis of this intermediate involves the nitration of 3,5-dimethylpyridine 1-oxide using potent nitrating agents such as fuming nitric acid in concentrated sulfuric acid.[7][8] These reactions are notoriously exothermic and present significant safety risks, including the potential for thermal runaway and the formation of explosive byproducts, especially at a large scale.[1][4][5]
Continuous flow chemistry offers a paradigm shift in managing such hazardous reactions.[2][3][4] By confining the reaction to a small, well-controlled volume within a microreactor or tubular reactor, flow chemistry provides superior heat transfer, precise control over reaction parameters, and a significantly reduced inventory of hazardous materials at any given time.[2][3][5][9] This intrinsic safety profile, coupled with the potential for higher yields, improved purity, and seamless scalability, makes continuous flow the ideal approach for the synthesis of this compound.[1][4][9] This application note provides a detailed protocol for implementing such a continuous flow process.
Reaction Mechanism and Pathway
The synthesis of this compound proceeds in two conceptual stages: the N-oxidation of 3,5-dimethylpyridine, followed by the nitration of the resulting N-oxide. This protocol focuses on the second, more hazardous nitration step. The reaction mechanism for the nitration of 3,5-dimethylpyridine 1-oxide involves an electrophilic aromatic substitution. The presence of the N-oxide group activates the pyridine ring towards electrophilic attack, directing the incoming nitro group to the 4-position.
Caption: Reaction mechanism for the nitration of 3,5-dimethylpyridine 1-oxide.
Experimental Protocol: Continuous Flow Synthesis
This protocol is designed for a laboratory-scale continuous flow system. The system consists of two high-pressure pumps, a T-mixer, a temperature-controlled reactor coil, and a back-pressure regulator.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,5-Dimethylpyridine 1-oxide | ≥98% | Commercially Available |
| Sulfuric Acid (H₂SO₄) | 98% | Commercially Available |
| Potassium Nitrate (KNO₃) | ≥99% | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Deionized Water | - | In-house |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house |
Equipment Setup
A schematic of the continuous flow setup is depicted below. The system should be assembled in a well-ventilated fume hood. All wetted parts of the flow system should be chemically resistant to concentrated acids.
Caption: Schematic of the continuous flow reactor setup.
Reagent Preparation
-
Reagent A: Carefully dissolve 3,5-Dimethylpyridine 1-oxide (1.0 M) in concentrated sulfuric acid (98%). This process is exothermic and should be done slowly in an ice bath.
-
Reagent B: Prepare a solution of potassium nitrate (1.2 M) in concentrated sulfuric acid (98%). This may require gentle warming to fully dissolve the potassium nitrate.[10][11]
Step-by-Step Protocol
-
System Priming: Prime Pump A and Pump B with their respective reagent solutions, ensuring no air bubbles are present in the lines.
-
Reaction Initiation: Set the flow rates for Pump A and Pump B to achieve the desired residence time and stoichiometry. A 1:1.2 molar ratio of substrate to nitrating agent is recommended.[12]
-
Mixing and Reaction: The two reagent streams are combined in a T-mixer and immediately enter the heated reactor coil. The reactor coil is maintained at the desired temperature (see table below for optimization parameters).
-
Quenching: The output from the reactor is passed through a back-pressure regulator (set to ~5 bar to prevent outgassing) and directly into a vigorously stirred quenching bath of ice-cold saturated sodium bicarbonate solution.
-
Work-up and Isolation: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a pale-yellow solid.
Reaction Parameter Optimization
| Parameter | Range | Rationale |
| Temperature | 80-120 °C | To ensure a sufficient reaction rate. Higher temperatures may lead to byproduct formation.[10][12] |
| Residence Time | 5-20 minutes | A shorter residence time minimizes the risk of side reactions and decomposition. |
| Stoichiometry (Substrate:KNO₃) | 1:1.05 - 1:1.5 | A slight excess of the nitrating agent ensures complete conversion of the starting material. |
| Concentration | 0.5 - 1.5 M | Higher concentrations increase throughput but may require more efficient heat management. |
Safety Precautions
-
Corrosive Reagents: Concentrated sulfuric acid and nitric acid (if used) are highly corrosive.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction is highly exothermic.[1][4][5] Continuous flow significantly mitigates this risk, but caution should still be exercised, especially during reagent preparation.
-
Product Hazard: this compound is a potentially explosive compound and should be handled with care.[13] Avoid friction, impact, and high temperatures during handling and storage.
-
Fume Hood: All operations should be conducted in a well-ventilated fume hood.
Conclusion
The continuous flow synthesis of this compound presented in this application note offers a safe, efficient, and scalable method for the production of this important pharmaceutical intermediate. By moving away from hazardous batch processes, researchers and manufacturers can benefit from improved process control, enhanced safety, and higher product quality. The detailed protocol and optimization parameters provided herein serve as a valuable starting point for the implementation of this modern synthetic approach.
References
- 1. vapourtec.com [vapourtec.com]
- 2. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 3. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. This compound | 14248-66-9 | Benchchem [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Continuous Flow Nitrification-Microflu Microfluidics Technology (Changzhou) Co., Ltd. [en.microflutech.com]
- 10. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 11. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 13. chembk.com [chembk.com]
Troubleshooting & Optimization
controlling exothermic reaction in 3,5-Dimethyl-4-nitropyridine 1-oxide synthesis
Technical Support Center: Synthesis of 3,5-Dimethyl-4-nitropyridine 1-oxide
A Guide for Researchers, Scientists, and Drug Development Professionals on Controlling Exothermic Reactions
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for the synthesis of this compound, a critical intermediate in the production of pharmaceuticals like Omeprazole and Esomeprazole.[1] The nitration of 3,5-lutidine N-oxide is a highly exothermic process that requires careful management to ensure both safety and product quality.[2][3] This resource offers troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the temperature so critical during the nitration of 3,5-lutidine N-oxide?
A1: The nitration of aromatic compounds is a highly exothermic reaction.[2][3] Failure to control the temperature can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, generating heat faster than it can be dissipated. This can result in a rapid increase in temperature and pressure, potentially leading to equipment failure, fire, or an explosion.[4] Furthermore, excessive temperatures can lead to the formation of unwanted byproducts and decomposition of the desired product, significantly reducing the yield and purity.[5]
Q2: What are the primary signs of a potential thermal runaway reaction?
A2: Early detection is key to preventing a thermal runaway. Be vigilant for the following signs:
-
A sudden and unexpected rise in the internal reaction temperature that does not respond to cooling adjustments.[4]
-
An increase in pressure within the reaction vessel.[4]
-
A noticeable change in the color of the reaction mixture.
-
The evolution of brown or yellow fumes (nitrogen dioxide gas), which indicates decomposition.[4]
Q3: What is the role of sulfuric acid in this reaction, and how does its concentration affect the exotherm?
A3: In this nitration, concentrated sulfuric acid serves two main purposes: it acts as a catalyst and as a dehydrating agent. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The concentration of sulfuric acid is critical; using overly concentrated acids can increase the reaction rate and the intensity of the exotherm.[6]
Q4: Can the order of reagent addition impact the safety of the reaction?
A4: Absolutely. The standard and safest procedure is to slowly add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or potassium nitrate dissolved in sulfuric acid) to the solution of 3,5-lutidine N-oxide in sulfuric acid, while maintaining a low temperature.[7][8] This allows for gradual heat generation that can be effectively managed by the cooling system. Reversing the addition order can lead to a rapid and uncontrolled reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.
Issue 1: Rapid, Uncontrolled Temperature Increase During Nitrating Agent Addition
Immediate Actions:
-
Stop Addition: Immediately cease the addition of the nitrating agent.
-
Maximize Cooling: Ensure your cooling bath is at the target temperature and has sufficient capacity. If necessary, add more coolant (e.g., dry ice to an acetone bath).
-
Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, prepare to quench the reaction by slowly and cautiously pouring the reaction mixture onto a large volume of crushed ice.[6] Be aware that diluting concentrated sulfuric acid is also highly exothermic, so this step must be performed with extreme caution and appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[6]
Root Cause Analysis and Preventative Measures:
| Potential Cause | Explanation | Preventative Measure |
| Inadequate Cooling | The cooling bath lacks the capacity to dissipate the heat generated by the reaction. | Use a larger cooling bath or a more efficient cooling medium (e.g., a dry ice/acetone slurry for temperatures below 0°C). Ensure good thermal contact between the reaction flask and the bath. |
| Rapid Addition of Nitrating Agent | Adding the nitrating agent too quickly generates heat faster than the cooling system can remove it. | Add the nitrating agent dropwise using an addition funnel. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature range. |
| Poor Agitation | Inefficient stirring leads to localized "hot spots" with high reactant concentrations, which can initiate a runaway reaction. | Use a properly sized stir bar and a stir plate with sufficient power to ensure vigorous and homogeneous mixing throughout the reaction. |
| Incorrect Reagent Concentration | Using fuming nitric acid or oleum when not specified can dramatically increase the reaction's exothermicity. | Adhere strictly to the concentrations of nitric and sulfuric acid specified in the protocol. |
Issue 2: Low Yield of this compound
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If necessary, extend the reaction time or slightly increase the temperature, while carefully monitoring for any excessive exotherm.
-
Suboptimal Temperature: If the reaction temperature is too low, the rate of reaction will be slow, potentially leading to incomplete conversion. Conversely, if the temperature is too high, byproduct formation and decomposition can occur. Adhere to the recommended temperature range for the specific protocol being used. Some protocols suggest an initial low temperature during addition, followed by heating to a higher temperature to drive the reaction to completion.[7][8]
-
Inefficient Work-up and Isolation: The product may be lost during the quenching and extraction steps. Ensure the pH is adjusted correctly during neutralization, as the product's solubility can be pH-dependent. Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product.
Issue 3: Formation of a Solid Mass During the Reaction
Potential Cause and Solution:
The starting material, 3,5-lutidine N-oxide, or the product may be precipitating out of the sulfuric acid solution, which can be particularly problematic if it hinders effective stirring. This can be caused by insufficient sulfuric acid to act as a solvent. Ensure that the recommended volume of sulfuric acid is used to fully dissolve the starting material. If precipitation occurs, you may need to cautiously add more sulfuric acid to redissolve the solid, but be mindful of the potential for increased exotherm upon further reagent addition.
Experimental Protocols
Protocol 1: Nitration of 3,5-Lutidine N-oxide using Potassium Nitrate
This method avoids the use of concentrated or fuming nitric acid, which can offer better control over the reaction.[7][8]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve 3,5-lutidine N-oxide in concentrated sulfuric acid. Cool the mixture to 0-10°C in an ice-salt bath.
-
Nitrating Solution Preparation: In a separate beaker, dissolve potassium nitrate in concentrated sulfuric acid. This step may be slightly exothermic, so cooling may be necessary.
-
Addition: Slowly add the potassium nitrate solution dropwise to the stirred 3,5-lutidine N-oxide solution, ensuring the internal temperature does not exceed 15°C.
-
Reaction: After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to the temperature specified in your protocol (e.g., 60-90°C) for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.[7][8]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., ammonia water or sodium carbonate solution) to a pH of 8-8.5 to precipitate the product.[7]
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Workflow for Controlling the Exothermic Reaction
References
- 1. This compound | 14248-66-9 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.stmjournals.com [journals.stmjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. icheme.org [icheme.org]
- 6. benchchem.com [benchchem.com]
- 7. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
Technical Support Center: Nitration of 3,5-Lutidine-N-Oxide
Welcome to the technical support center for the nitration of 3,5-lutidine-N-oxide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to achieve high-yield, selective synthesis of 4-nitro-3,5-lutidine-N-oxide while minimizing the formation of undesired over-nitrated byproducts.
Introduction: The Challenge of Selective Nitration
The nitration of 3,5-lutidine-N-oxide is a critical step in the synthesis of various pharmaceutical intermediates, including precursors for proton pump inhibitors like omeprazole.[1][2] The N-oxide group serves a dual purpose: it activates the otherwise electron-deficient pyridine ring towards electrophilic aromatic substitution and regioselectively directs the incoming nitro group to the C4-position.[3][4] However, the very features that facilitate the desired reaction—the activating N-oxide and the two electron-donating methyl groups—also increase the risk of a second nitration, leading to dinitro species and other impurities.[5][6] Achieving high selectivity for the mono-nitro product is therefore a matter of precise reaction control.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of dinitro byproducts in my reaction?
Over-nitration is the most common issue in this synthesis. It typically stems from reaction conditions that are too harsh. The primary factors include:
-
High Reaction Temperature: Elevated temperatures increase the reaction rate indiscriminately, promoting the second, less favorable nitration.
-
Large Excess of Nitrating Agent: A high concentration of the active nitrating species (the nitronium ion, NO₂⁺) drives the reaction towards multiple substitutions.[5]
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed provides more opportunity for the desired mono-nitro product to be converted into a dinitro byproduct.[5]
Q2: What is the precise role of the N-oxide group in this reaction?
The N-oxide moiety is crucial for two reasons. First, the pyridine ring itself is highly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The N-oxide group donates electron density back into the ring through resonance, particularly at the C2, C4, and C6 positions, making the molecule susceptible to nitration under practical conditions.[7] Second, this resonance effect, combined with steric hindrance from the methyl groups at C3 and C5, strongly directs the electrophilic attack to the C4 position, ensuring high regioselectivity for the desired isomer.[4]
Q3: What is the optimal temperature range for this nitration?
While the optimal temperature must be determined empirically for each specific setup, a general range of 70°C to 100°C is commonly reported.[3] It is critical to maintain the lowest possible temperature that allows for a reasonable reaction rate. Starting at the lower end of this range (e.g., 70-80°C) and monitoring the reaction's progress is a prudent strategy. Higher temperatures (e.g., >100°C) significantly increase the risk of over-nitration and decomposition.[5][8]
Q4: How much nitrating agent should I use to favor mono-nitration?
To maximize selectivity, use a minimal excess of the nitrating agent. A molar ratio of the nitrating agent (e.g., nitric acid) to 3,5-lutidine-N-oxide between 1.5:1 and 3.5:1 is recommended.[3] Using a large excess will dramatically increase the formation of dinitro byproducts.[5]
Q5: Are there alternatives to the standard nitric acid/sulfuric acid nitrating mixture?
Yes. While a mixture of fuming or concentrated nitric acid and sulfuric acid is standard, an alternative system using potassium nitrate (KNO₃) in concentrated sulfuric acid has been shown to be effective.[1][2] This method can be advantageous as it can reduce the formation of brown nitrogen oxide fumes during the reaction and work-up, leading to a friendlier operating environment.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the nitration of 3,5-lutidine-N-oxide.
| Problem | Possible Causes | Recommended Solutions & Actions |
| Excessive Over-Nitration | 1. Reaction temperature is too high.2. Large excess of nitrating agent.3. Addition of nitrating agent was too fast.4. Reaction time is too long. | 1. Reduce the reaction temperature. Maintain strict control, ideally within the 70-90°C range.[5]2. Reduce the molar ratio of the nitrating agent to the substrate. Aim for a ratio below 3.5:1.[3]3. Add the nitrating agent dropwise and slowly while ensuring efficient stirring to avoid localized high concentrations.[5]4. Monitor the reaction progress closely using TLC or HPLC and quench the reaction as soon as the starting material is consumed.[2] |
| Low or No Yield | 1. Reaction temperature is too low.2. Insufficient amount of nitrating agent.3. Water present in the reaction medium. | 1. Cautiously increase the temperature in 5-10°C increments, monitoring for product formation.2. Ensure the stoichiometry of the nitrating agent is correct. A slight excess is necessary to drive the reaction.3. Use concentrated or fuming acids. Oleum can be used in place of sulfuric acid to ensure an anhydrous medium, which can improve yields.[9] |
| Dark-Colored Product/Mixture | 1. Decomposition at elevated temperatures.2. Formation of nitrogen oxide byproducts. | 1. Maintain strict temperature control and avoid localized overheating.[10]2. Ensure adequate ventilation. For the final product, purification by recrystallization, potentially with activated charcoal treatment, can remove colored impurities. |
| Incomplete Reaction | 1. Reaction time is too short.2. Poor mixing.3. Deactivation of nitrating agent. | 1. Extend the reaction time, continuing to monitor progress via TLC or HPLC.[10]2. Ensure vigorous and efficient stirring throughout the addition and reaction period.3. Confirm the concentration and quality of the nitric and sulfuric acids used. |
Experimental Protocols & Methodologies
Protocol 1: Standard Nitration using Nitric Acid/Sulfuric Acid
This protocol is a generalized procedure based on established methods for pyridine-N-oxide nitration.[5][8]
Methodology:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice/water bath, slowly and carefully add fuming nitric acid (e.g., 1.5-2.5 molar equivalents) to concentrated sulfuric acid with efficient stirring. Allow the mixture to warm to room temperature before use.
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add 3,5-lutidine-N-oxide (1.0 molar equivalent).
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the 3,5-lutidine-N-oxide with stirring to dissolve it. The mixture may warm; maintain control.
-
Heating: Heat the solution to the target reaction temperature (e.g., 70-80°C).
-
Slow Addition of Nitrating Agent: Add the pre-prepared nitrating mixture dropwise from the addition funnel over 30-60 minutes. Carefully monitor the internal temperature and adjust the addition rate to maintain the set temperature.
-
Reaction: After the addition is complete, maintain the reaction mixture at the target temperature for 2-12 hours. Monitor the reaction's completion by TLC or HPLC.[2][3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a base (e.g., concentrated ammonia water or a saturated sodium carbonate solution) until the pH reaches 7-8. This step is highly exothermic and may involve foaming; proceed with caution.[2][8]
-
The light-yellow solid product will precipitate.
-
-
Purification:
-
Collect the solid by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., acetone or an ethanol/water mixture) to yield pure 4-nitro-3,5-lutidine-N-oxide.[8]
-
Protocol 2: Alternative Nitration using Potassium Nitrate/Sulfuric Acid
This protocol offers an alternative that avoids the direct handling of fuming nitric acid.[2]
Methodology:
-
Reaction Setup: In a reaction flask, dissolve 3,5-lutidine-N-oxide (1.0 molar equivalent) in concentrated sulfuric acid with stirring.
-
Preparation of Nitrating Solution: In a separate beaker, dissolve potassium nitrate (KNO₃, e.g., 1.1-1.5 molar equivalents) in concentrated sulfuric acid. This may require gentle warming. Cool to room temperature.
-
Addition and Reaction: Heat the 3,5-lutidine-N-oxide solution to the desired temperature (e.g., 85-90°C). Slowly add the potassium nitrate/sulfuric acid solution dropwise. Maintain the temperature and stir for 1-2 hours, monitoring by HPLC until the starting material is consumed.[2]
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
Visualization of Key Processes
Reaction Pathway
The following diagram illustrates the electrophilic substitution mechanism for the mono-nitration of 3,5-lutidine-N-oxide.
Caption: Mechanism of 4-nitro-3,5-lutidine-N-oxide formation.
Troubleshooting Workflow
Use this decision tree to diagnose and correct issues leading to over-nitration.
Caption: Decision tree for troubleshooting over-nitration.
Quantitative Data Summary
The following table summarizes typical reaction conditions reported in the literature for the synthesis of 4-nitro-3,5-lutidine-N-oxide. Note that direct comparison is approximate as scales and work-up procedures vary.
| Nitrating System | Molar Ratio (Nitrating Agent:Substrate) | Temperature (°C) | Time (h) | Reported Yield/Purity | Reference |
| HNO₃ / H₂SO₄ | 1.5 - 3.5 : 1 | 50 - 100 | Overnight | 89.16% Yield, 95.34% Purity | [3] |
| HNO₃ / H₂SO₄ | ~2.9 : 1 | 125 - 130 | 3 | 42% Yield | [8] |
| KNO₃ / H₂SO₄ | ~1.4 : 1 | 85 - 90 | 1 | 85% Yield, 99% Purity | [2] |
| Fuming HNO₃ / H₂SO₄ | Not specified | 90 | ~14 (batch) | >90% Yield (microchannel) | [11] |
References
- 1. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 2. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 4. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,5-Dimethyl-4-nitropyridine 1-oxide
Welcome to the technical support center for the purification of crude 3,5-Dimethyl-4-nitropyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important pharmaceutical intermediate.[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategy effectively.
I. Understanding the Molecule and Potential Impurities
This compound is a highly polar molecule due to the presence of the N-oxide and nitro functional groups. Its synthesis typically involves the nitration of 3,5-dimethylpyridine-N-oxide (also known as 3,5-lutidine N-oxide) using a mixture of nitric and sulfuric acid.[1] A foundational understanding of the starting materials and reaction byproducts is critical for designing an effective purification scheme.
Common Impurities to Consider:
-
Unreacted 3,5-dimethylpyridine-N-oxide: Incomplete nitration will leave residual starting material in your crude product.
-
Isomeric Byproducts: While the 4-nitro isomer is the major product, small amounts of other isomers, such as 2-nitro-3,5-dimethylpyridine-N-oxide, may form, especially at elevated temperatures.
-
Dinitrated Species: Harsh reaction conditions (high temperature, prolonged reaction time) can lead to the formation of dinitrated byproducts.[2]
-
Deoxygenated Impurities: Although less common during nitration, reduction of the N-oxide can lead to 3,5-dimethyl-4-nitropyridine.
-
Colored Impurities: The formation of nitrogen oxide byproducts during the nitration reaction can result in a dark-colored crude product.[2]
-
Inorganic Salts: Residual salts from the work-up, such as ammonium sulfate, may be present.
II. Purification Strategy Selection: A Decision-Making Workflow
The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following flowchart provides a decision-making framework.
Caption: Decision workflow for selecting a purification method.
III. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily substance instead of the expected solid. What should I do?
A1: An oily product often indicates the presence of significant impurities, residual solvent, or water. The first step is to attempt a liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any residual acid), water, and finally, brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This should remove many of the polar impurities and may yield a solid product upon solvent removal. If it remains an oil, column chromatography is the recommended next step.
Q2: What is the best method for removing colored impurities from my product?
A2: Colored impurities, often arising from nitrogen oxide byproducts, can frequently be removed during recrystallization.[2] Adding a small amount of activated charcoal to the hot, dissolved solution before filtration can be very effective. Allow the charcoal to stir with the solution for 5-10 minutes, then perform a hot filtration to remove the charcoal. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield. Alternatively, column chromatography is highly effective at separating colored impurities.
Q3: Can I use acid-base extraction to purify this compound?
A3: Yes, acid-base extraction can be a powerful technique for purifying pyridine N-oxides. The N-oxide group is basic and can be protonated by a strong acid. To perform an acid-base extraction, dissolve the crude product in an organic solvent like DCM. Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated product will move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral impurities. Finally, neutralize the aqueous layer with a base (e.g., sodium carbonate or ammonia) to a pH of around 10 to precipitate the purified product, which can then be extracted back into an organic solvent or collected by filtration if it is a solid.[3]
Q4: I am having trouble getting my purified this compound to crystallize. What are some tips?
A4: If your product is reluctant to crystallize from a solvent, here are a few techniques to try:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Cooling: Slowly cool the solution. A gradual decrease in temperature often leads to larger, purer crystals. A rapid crash-cooling can trap impurities.
-
Solvent/Anti-Solvent: If your product is soluble in one solvent (e.g., methanol) and insoluble in another (e.g., hexane), dissolve the product in a minimal amount of the good solvent and slowly add the anti-solvent until the solution becomes slightly cloudy. Then, allow it to stand.
Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield after Recrystallization | - The product is too soluble in the chosen solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | - Screen for a solvent in which the product has high solubility when hot and low solubility when cold.- Use the minimum amount of hot solvent to fully dissolve the product.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| Product Oiling Out During Recrystallization | - The melting point of the product is lower than the boiling point of the solvent.- High concentration of impurities depressing the melting point. | - Choose a lower-boiling point solvent.- Perform a preliminary purification step (e.g., extraction or a quick column) to remove the bulk of the impurities before recrystallization. |
| Streaking on TLC Plate During Column Chromatography | - The compound is highly polar and interacting strongly with the silica gel.- The sample is overloaded on the column. | - Add a small amount of a polar modifier to the mobile phase (e.g., 1-5% methanol in DCM).- Ensure the sample is fully dissolved in a minimal amount of solvent before loading onto the column. |
| Poor Separation in Column Chromatography | - The mobile phase is too polar or not polar enough.- The column was not packed properly. | - Systematically vary the mobile phase composition, monitoring the separation by TLC.- Ensure the silica gel is packed uniformly to avoid channeling. |
IV. Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a systematic approach to purifying crude this compound by recrystallization. Acetone is often a good starting point for the recrystallization of nitropyridine N-oxides.[4]
Objective: To purify the crude solid product to >99% purity.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., acetone, ethanol, or a mixture)
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add approximately 50 mg of your crude product. Add a few drops of the chosen solvent at room temperature. If the solid dissolves, the solvent is likely too good for recrystallization. If it is insoluble, gently heat the test tube. A good recrystallization solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves. Avoid adding a large excess of solvent.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and stir for 5-10 minutes.
-
Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper if using charcoal). Quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
This protocol is suitable for purifying oily crude products or for achieving very high purity.
Objective: To purify the crude product by separating it from polar and non-polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Mobile phase (e.g., a mixture of dichloromethane and methanol)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Mobile Phase Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3. A good starting point is a mixture of dichloromethane (DCM) and methanol. Start with 100% DCM and gradually increase the percentage of methanol (e.g., 1%, 2%, 5%).
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen mobile phase. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add this dry powder to the top of the packed column.
-
Elution: Carefully add the mobile phase to the top of the column and begin elution. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
V. References
-
A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides. (n.d.). BenchChem. Retrieved January 3, 2026, from --INVALID-LINK--
-
Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. (2018). PMC. Retrieved January 3, 2026, from --INVALID-LINK--
-
How can i purify N-oxides on column chromatography? (2017). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
How can i purify N-oxides on column chromatography? (n.d.). ECHEMI. Retrieved January 3, 2026, from --INVALID-LINK--
-
Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. (n.d.). Google Patents. Retrieved January 3, 2026, from --INVALID-LINK--
-
Technical Support Center: Nitration of 3,5-Dibromo-4-nitropyridine-N-oxide. (n.d.). BenchChem. Retrieved January 3, 2026, from --INVALID-LINK--
References
- 1. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3,5-Dimethyl-4-nitropyridine 1-oxide
Welcome to the technical support center for the synthesis of 3,5-Dimethyl-4-nitropyridine 1-oxide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answer frequently asked questions, and offer optimized protocols to enhance yield and purity. This compound is a critical intermediate in the pharmaceutical industry, most notably in the synthesis of proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole[1][2][3]. Mastering its synthesis is key to the efficient production of these blockbuster drugs.
The synthesis is typically a two-step process: the N-oxidation of 3,5-lutidine to form 3,5-dimethylpyridine 1-oxide, followed by the regioselective nitration at the C4 position. Each step presents unique challenges that can impact the overall yield and purity of the final product. This guide provides field-proven insights to navigate these challenges effectively.
Synthesis Overview
The overall synthetic pathway involves two key transformations. The first is the oxidation of the nitrogen atom in the pyridine ring, which activates the ring for the subsequent electrophilic substitution. The N-oxide functionality increases electron density at the C4 (para) position, directing the incoming nitro group to this site with high selectivity[2].
Caption: Reaction scheme for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My overall yield is consistently low. What are the most common causes and how can I fix them?
A low yield can often be traced back to suboptimal conditions in either the N-oxidation or the nitration step.
-
Potential Cause A: Incomplete N-Oxidation. The conversion of 3,5-lutidine to its N-oxide is fundamental. If this step is incomplete, you are carrying unreactive starting material into the nitration step, which will drastically lower the potential yield.
-
Solution: Monitor the N-oxidation reaction closely using Thin-Layer Chromatography (TLC) or HPLC until the starting 3,5-lutidine is fully consumed[3][4]. Ensure the reaction temperature (typically 80-90°C) and time (often several hours) are adequate[2][4]. Using a sufficient excess of hydrogen peroxide is also critical for driving the reaction to completion.
-
-
Potential Cause B: Suboptimal Nitration Conditions. The nitration step is highly exothermic and sensitive to temperature.
-
Solution: Strict temperature control is paramount. The addition of the nitrating agent should be done slowly, dropwise, while maintaining a low temperature (e.g., 0-15°C) to prevent runaway reactions and the formation of degradation byproducts[3][5]. After the addition is complete, the reaction temperature is carefully raised to the optimal range (e.g., 85-90°C) and held for a specific duration (1-2 hours) to ensure complete conversion[3][5].
-
-
Potential Cause C: Product Loss During Workup. The isolation procedure, which involves quenching the reaction mixture on ice and neutralizing with a base, is a critical point where the product can be lost.
-
Solution: After quenching the acidic reaction mixture in ice-water, the pH must be carefully adjusted. The product precipitates most effectively in a slightly basic pH range of 8.0-8.5, typically using ammonia water[3]. Adjusting the pH too high or too low can increase the product's solubility in the aqueous phase, leading to significant losses. Ensure the mixture is well-stirred during neutralization to get a uniform, filterable precipitate.
-
Question 2: My reaction mixture turned dark brown or black during nitration. What went wrong?
This is a classic sign of oxidative side reactions, leading to the formation of tarry, polymeric byproducts and a significantly reduced yield[6].
-
Primary Cause: Excessive reaction temperature or adding the nitrating agent too quickly. This leads to localized "hot spots" where the temperature spikes, causing degradation of the starting material and product.
-
Solution:
-
Vigorous Stirring: Ensure the reaction mixture is being stirred efficiently to dissipate heat as the nitrating agent is added.
-
Controlled Addition: Add the nitrating agent dropwise via an addition funnel, ensuring the temperature of the reaction pot does not exceed the set limit (e.g., <15°C)[5].
-
Adequate Cooling: Use an efficient cooling bath (e.g., an ice-salt bath) to maintain the low temperature during the addition phase.
-
-
Question 3: I'm getting significant amounts of side products. How can I improve the selectivity?
The primary side reaction of concern is over-nitration (polysubstitution), although this is less common given the deactivating effect of the first nitro group. The more pressing issue is often related to the nitrating agent itself.
-
Issue: Using a traditional mixed acid of concentrated nitric acid and sulfuric acid often generates brown smoke (NOx gases), which is hazardous and indicates decomposition of the nitrating agent, potentially leading to undesired side reactions[3][5].
-
Solution: Alternative Nitrating Agent. A more modern, safer, and often higher-yielding method involves using potassium nitrate (KNO₃) dissolved in concentrated sulfuric acid[3][5]. This system generates the necessary nitronium ion (NO₂⁺) in situ without the extensive fuming and associated hazards of nitric acid. This method has been shown to shorten reaction times and improve yields to over 85%[3].
-
Question 4: How can I best purify the crude this compound?
-
Primary Isolation: The crude product is typically isolated by filtering the precipitate formed after the pH adjustment during the workup[3]. It should be washed with cold water to remove inorganic salts (like ammonium sulfate) and then dried.
-
Further Purification: For higher purity, the dried crude solid can be recrystallized. While specific solvents are not always detailed in patents, acetone is a common solvent for recrystallizing similar nitro compounds[7]. The purity should be verified by HPLC and melting point analysis (literature m.p. ~174°C)[8].
Caption: Troubleshooting decision tree for synthesis optimization.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the nitration step? The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates the nitrating agent (either nitric acid or nitrate salt) to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). The electron-rich pyridine N-oxide ring then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base (like HSO₄⁻ or water) removes a proton from the C4 position to restore aromaticity, yielding the final product[9].
Q2: What are the critical safety precautions for this synthesis?
-
Corrosive Reagents: Concentrated sulfuric acid, acetic acid, and nitric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Exothermic Reaction: The nitration step is highly exothermic. The risk of a runaway reaction is significant if reagents are mixed too quickly or without adequate cooling.
-
Product Handling: While stable under normal conditions, some sources note that 3,5-Dimethyl-4-nitropyridine N-oxide may be explosive under conditions of high temperature, friction, or impact[10]. Handle with care and avoid harsh mechanical actions.
Q3: Can this synthesis be performed in a continuous flow reactor? Yes, recent research has demonstrated that both the N-oxidation and nitration steps can be successfully translated to microchannel or continuous flow reactors. This approach offers significant advantages in safety and efficiency by providing superior heat management, precise control over reaction time, and reduced reactor volume, mitigating many of the risks associated with batch processing of this energetic reaction[4][11].
Optimized Experimental Protocol
This protocol is based on the improved method using potassium nitrate, which enhances safety and yield[3][5].
Part A: Synthesis of 3,5-Dimethylpyridine 1-oxide
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-lutidine and glacial acetic acid.
-
Heat the mixture to 60°C.
-
Slowly add 35% hydrogen peroxide dropwise, ensuring the temperature does not rise uncontrollably.
-
After the addition is complete, heat the mixture to 90°C and maintain for several hours, monitoring by TLC until the 3,5-lutidine is consumed[2].
-
Cool the reaction mixture and remove the solvent and excess acetic acid under reduced pressure. The resulting solid or oil is 3,5-dimethylpyridine 1-oxide, which can be used directly in the next step after drying[4].
Part B: Nitration using Potassium Nitrate
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,5-dimethylpyridine 1-oxide (1.0 eq) in concentrated sulfuric acid (98%). Cool the mixture to 10-15°C in an ice bath.
-
In a separate beaker, prepare the nitrating solution by carefully dissolving potassium nitrate (1.0 eq) in concentrated sulfuric acid.
-
Slowly add the nitrating solution dropwise to the cooled solution of the N-oxide over 1-2 hours, ensuring the internal temperature is maintained between 10-15°C[3].
-
Once the addition is complete, slowly warm the reaction mixture to 85-90°C and hold at this temperature for 1-2 hours. Monitor the reaction by HPLC until the starting material is completely consumed[3].
-
Cool the reaction mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by slowly adding concentrated ammonia water, keeping the temperature low. Carefully adjust the pH to 8.0-8.5 to precipitate the product[3].
-
Stir the resulting slurry for 30 minutes in the cold, then collect the light-yellow solid by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum to a constant weight.
-
The expected yield of this compound is typically 85% or higher with an HPLC purity of >99%[3].
Summary of Reaction Conditions
| Parameter | N-Oxidation | Nitration (KNO₃ Method) |
| Starting Material | 3,5-Lutidine | 3,5-Dimethylpyridine 1-oxide |
| Key Reagents | H₂O₂, Acetic Acid | KNO₃, H₂SO₄ |
| Temperature | 60-90°C[2] | 10-15°C (addition), 85-90°C (reaction)[3] |
| Reaction Time | Several hours (monitor) | 1-2 hours[3] |
| Workup | Evaporation | Quench, Neutralize (pH 8-8.5), Filter[3] |
| Typical Yield | High | >85%[3] |
References
- 1. This compound | 14248-66-9 | Benchchem [benchchem.com]
- 2. 3,5-Dimethylpyridine-N-oxide | 3718-65-8 | Benchchem [benchchem.com]
- 3. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. This compound | 14248-66-9 | FD45455 [biosynth.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chembk.com [chembk.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Colored Impurities in Nitration Reactions
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Welcome to the Technical Support Center for professionals engaged in nitration chemistry. This guide is designed to provide in-depth, actionable insights into the persistent challenge of colored impurity formation during nitration reactions. Drawing from established chemical principles and extensive field experience, this resource offers troubleshooting guides and frequently asked questions to help you achieve higher purity and better yields in your synthetic work.
Section 1: Troubleshooting Guide - "My Reaction Turned Dark, What Do I Do?"
The appearance of a dark yellow, red, or brown color in a nitration reaction is a common yet concerning observation. This discoloration is a direct indication of side reactions and the formation of highly conjugated, chromophoric impurities. This section provides a systematic approach to diagnosing and remedying the issue.
Q1: My reaction mixture turned an intense dark red/brown upon adding the nitrating agent. What is the primary cause?
A1: An immediate dark coloration is often indicative of aggressive, uncontrolled side reactions, primarily oxidation and the formation of nitrophenolic compounds.[1] The nitrating mixture (HNO₃/H₂SO₄) is a powerful oxidizing agent, and its reactivity is highly dependent on temperature.
Root Cause Analysis:
-
Runaway Exotherm: Nitration is a highly exothermic reaction.[2] Insufficient cooling or too rapid addition of the nitrating agent can lead to localized "hot spots" where the temperature spikes, dramatically accelerating the rates of side reactions.[3]
-
Substrate Sensitivity: Aromatic compounds with activating groups (e.g., phenols, anilines, or even alkylbenzenes like toluene) are particularly susceptible to oxidation and over-nitration, which can produce colored byproducts.[3][4] For instance, the nitration of phenol can easily lead to di- and tri-nitrated phenols, such as picric acid, which are intensely colored.[1][5]
-
Presence of Nitrous Acid (HNO₂): The nitrating mixture can contain or generate nitrous acid, which can lead to diazotization/coupling reactions with activated aromatics or contribute to oxidative side pathways, forming complex colored species.
Immediate Corrective Actions:
-
Ensure Aggressive Cooling: Immediately check and enhance the efficiency of your cooling bath. For highly reactive substrates, an ice-salt or dry ice/acetone bath may be necessary to maintain the desired low temperature.
-
Slow the Reagent Addition: If you are in the process of adding the nitrating agent, stop the addition to allow the system to cool. Resume at a much slower rate, monitoring the internal temperature closely.
-
Verify Stirring Efficiency: Inefficient mixing can create localized areas of high reactant concentration and temperature.[3] Ensure your stirring is vigorous enough to maintain a homogenous mixture.
Q2: I've completed the reaction and quenching, but my crude product is a persistent yellow or brown solid/oil. How can I remove these colored impurities?
A2: The colored impurities in a crude nitrated product are typically acidic in nature, primarily nitrophenols and other oxidation byproducts.[6] A systematic work-up procedure involving washing and purification is essential for their removal.
Workflow for Purification of Colored Nitroaromatic Compounds
Caption: Purification workflow for removing colored impurities.
Detailed Protocol: Alkaline Wash and Recrystallization
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[7]
-
Acid Removal: Perform an initial wash with water to remove the majority of the residual sulfuric and nitric acids.[7]
-
Alkaline Wash (Key Step): Transfer the organic solution to a separatory funnel and wash it with a saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution.[7][8]
-
Causality: Acidic impurities like nitrophenols are deprotonated by the weak base to form their corresponding water-soluble salts, which are then extracted into the aqueous layer.[6] This is often accompanied by the aqueous layer turning yellow or reddish-brown, confirming the removal of the colored impurities.[6]
-
Safety Note: Vent the separatory funnel frequently, as CO₂ gas will be generated from the neutralization of residual strong acids.[7]
-
-
Final Washes: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining base and to help break up emulsions.[7]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.[7]
-
Recrystallization: The most effective method for purifying solid nitrated compounds is recrystallization.[9][10]
-
Choose a solvent or solvent system in which your desired product is highly soluble at high temperatures but poorly soluble at low temperatures.[9] Common solvents include ethanol, methanol, or mixtures like ethanol/water.
-
If the solution is still colored after dissolving the solid, add a small amount of activated carbon (decolorizing carbon).[9] The porous structure of activated carbon adsorbs the colored, often large, conjugated impurity molecules.[11]
-
Hot filter the solution to remove the carbon and any insoluble impurities, then allow it to cool slowly to form pure crystals.[12]
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions about preventing the formation of colored impurities from the outset.
Q3: How can I proactively minimize the formation of colored byproducts during the reaction planning stage?
A3: Proactive control of reaction parameters is the most effective strategy. The formation of impurities is governed by kinetics and reaction conditions.
Key Parameters to Control:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain low temperatures, typically 0-10°C, especially during the addition of the nitrating agent.[13][14] | The activation energy for oxidation and polynitration side reactions is often higher than that for the desired nitration. Lower temperatures disproportionately slow down these undesired pathways, improving selectivity.[3] |
| Molar Ratio of Reactants | Use a minimal excess of nitric acid. A stoichiometric amount or a slight excess (e.g., 1.05-1.2 equivalents) is often sufficient. | A large excess of the nitrating agent increases the likelihood of polynitration and oxidative side reactions.[3] |
| Concentration of Acids | Use the appropriate concentration of sulfuric acid as specified in a reliable procedure. Avoid using "fuming" nitric acid unless targeting polynitration. | Sulfuric acid's primary role is to generate the nitronium ion (NO₂⁺), the active electrophile.[15][16] However, excessively harsh acidic conditions can promote side reactions. |
| Order of Addition | Add the nitrating agent (or the substrate) slowly and portion-wise to the reaction mixture. | This allows the heat generated by the exothermic reaction to dissipate effectively, preventing dangerous temperature spikes.[2] |
Q4: Are there alternative nitrating agents that are less prone to causing colored impurities?
A4: Yes, for sensitive substrates, milder nitrating agents can offer better selectivity and reduce the formation of oxidative byproducts.
Alternative Nitrating Systems:
-
Acetyl Nitrate (CH₃COONO₂): Generated in situ from nitric acid and acetic anhydride, this is a milder reagent suitable for activated aromatic rings.
-
Nitronium Salts (e.g., NO₂BF₄, NO₂PF₆): These are powerful but can sometimes offer cleaner reactions as they do not involve a strongly oxidizing acid medium.
-
Dinitrogen Pentoxide (N₂O₅): A potent nitrating agent that can be used in organic solvents, sometimes in the presence of a Lewis acid catalyst, which can lead to very fast and clean reactions under specific conditions.[17]
The choice of reagent depends heavily on the substrate's reactivity. It is crucial to consult the literature for methods specific to your compound or class of compounds.
Q5: My final product looks clean, but develops color over time upon storage. What is happening and how can I prevent it?
A5: Color formation during storage suggests the presence of small amounts of unstable impurities that degrade or react over time.[18]
Potential Causes and Solutions:
-
Latent Impurities: Trace amounts of nitroolefins or other unsaturated compounds, which may not be colored themselves, can polymerize or oxidize upon exposure to light and air, forming colored products.[18][19]
-
Residual Acidity: Even trace amounts of acid left in the product can catalyze degradation reactions.
-
Prevention:
-
Thorough Purification: Ensure the initial purification is rigorous. A second recrystallization may be necessary.
-
Neutralization Check: After the alkaline wash, check the pH of the final water wash to ensure it is neutral.
-
Proper Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and light.
-
Diagram: Genesis of Colored Impurities in Nitration
// Nodes Start [label="Aromatic Substrate\n+ HNO₃/H₂SO₄"]; Desired [label="Desired Nitroaromatic\n(Colorless/Pale Yellow)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HighTemp [label="High Temperature /\nPoor Control", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ExcessHNO3 [label="Excess Nitric Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActivatedSubstrate [label="Highly Activated\nSubstrate (e.g., Phenol)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Impurity Nodes Poly [label="Polynitration\n(e.g., Dinitro-, Trinitro-)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Oxidation Products\n(e.g., Nitrophenols)", fillcolor="#FBBC05", fontcolor="#202124"]; Complex [label="Complex Conjugated\nByproducts", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Desired [label="Controlled Conditions"]; Start -> HighTemp; Start -> ExcessHNO3; Start -> ActivatedSubstrate;
HighTemp -> Oxidation [label="Accelerates"]; HighTemp -> Poly [label="Promotes"]; ExcessHNO3 -> Poly [label="Drives"]; ActivatedSubstrate -> Oxidation [label="Susceptible to"];
Poly -> Complex; Oxidation -> Complex;
// Final Output Colored [label="Colored Impurities\n(Yellow, Red, Brown)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complex -> Colored; }
Caption: Factors leading to colored impurity formation.
References
- 1. EP0436443B1 - Nitration process - Google Patents [patents.google.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. US7005553B2 - Method for the nitration of phenolic compounds - Google Patents [patents.google.com]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Recrystallization [sites.pitt.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. mdpi.com [mdpi.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Nitration - GeeksforGeeks [geeksforgeeks.org]
- 16. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 17. researchgate.net [researchgate.net]
- 18. EP2280926B1 - Method for eliminating color forming impurities from nitro compounds - Google Patents [patents.google.com]
- 19. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
safe handling and storage of 3,5-Dimethyl-4-nitropyridine 1-oxide
Technical Support Center: 3,5-Dimethyl-4-nitropyridine 1-oxide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (CAS No. 14248-66-9). As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that synthesizes critical safety information with practical, field-proven insights. This document is designed to address specific issues you may encounter during your experiments, ensuring both the integrity of your research and the safety of your laboratory personnel.
This compound is a crucial intermediate in the synthesis of pharmaceuticals, most notably proton pump inhibitors like Omeprazole and Esomeprazole.[1][2] However, its chemical structure—an aromatic nitro compound combined with an N-oxide functionality—necessitates stringent handling and storage protocols. This guide provides a structured, question-and-answer-based approach to navigate its hazards effectively.
Part 1: Frequently Asked Questions (FAQs) - Hazard Identification & Properties
This section addresses the most common initial inquiries regarding the inherent risks and characteristics of the compound.
Q1: What are the primary hazards associated with this compound?
The primary hazards stem from its classification as an aromatic nitro compound and N-oxide. These are:
-
Potential Explosive Hazard: Some sources indicate that the compound is highly explosive when subjected to high temperatures, blunt impact, friction, or flame.[3] Aromatic nitro compounds are known for their energetic properties, and this substance should be handled with extreme care.
-
Toxicity: Like many aromatic nitro compounds, it is considered toxic upon ingestion, inhalation, or skin contact.[4][5] Systemic effects can include methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like cyanosis (blue discoloration of the blood), headaches, and dizziness.[5]
-
Irritation: It is classified as a skin and eye irritant.[6][7] Dust from the solid compound can also cause respiratory tract irritation.[7][8]
-
Carcinogenicity: The compound is suspected of causing cancer.[6][7][9] Therefore, exposure must be minimized.
-
Hazardous Decomposition: When heated to decomposition, it emits toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[6][10]
Q2: How should I interpret the "explosive" characteristic? Does this mean it will detonate easily?
While one source explicitly labels it as "highly explosive,"[3] it's crucial to understand the context. This hazard is most pronounced under specific conditions like high heat or significant physical shock. It is not as sensitive as a primary explosive, but its chemical structure gives it the potential for rapid, exothermic decomposition.
The Causality: The combination of the nitro group (an energy-rich functional group) and the pyridine N-oxide moiety on an aromatic ring makes the molecule energetically unstable. The N-oxide bond is relatively weak and can act as an internal oxidant. Therefore, you must treat this compound with the respect due to any energetic material. Crucially, avoid grinding, aggressive scraping, or heating the dry solid in a confined space.
Q3: What are the key physical and chemical properties I should be aware of?
Summarizing the essential data in a table allows for quick reference during experimental planning.
| Property | Value | Source(s) |
| CAS Number | 14248-66-9 | [1][9] |
| Molecular Formula | C₇H₈N₂O₃ | [1][11] |
| Molecular Weight | 168.15 g/mol | [1][9] |
| Appearance | Yellow crystalline solid | [3][12] |
| Melting Point | Approximately 174 °C | [9] |
| InChI Key | VLKVMXPKEDVNBO-UHFFFAOYSA-N | [1] |
Part 2: Troubleshooting Guide - Safe Handling & Engineering Controls
This section provides solutions to common scenarios encountered in the lab, ensuring a self-validating system of safety.
Scenario 1: "I need to weigh the solid compound for my reaction. What is the minimum required setup?"
Solution: Handling the solid powder presents the highest risk of inhalation and contamination. The following protocol is mandatory.
-
Step 1: Engineering Controls. All handling of the solid must be performed inside a certified chemical fume hood to minimize inhalation exposure.[4] The hood sash should be kept as low as possible.
-
Step 2: Personal Protective Equipment (PPE). Before entering the fume hood, you must be wearing the appropriate PPE. The diagram below outlines the decision process for PPE selection.
-
Step 3: Weighing Procedure. To prevent dust formation, handle the material carefully.[13] Use a spatula to gently transfer the compound to a tared weighing vessel. Do not scrape the container aggressively. If possible, use a vessel with a lid that can be closed for transport back to your bench.
-
Step 4: Immediate Cleanup. Clean any spills within the fume hood immediately using the procedure outlined in Part 4.
Mandatory PPE Selection Workflow
Caption: PPE selection workflow for handling the compound.
Scenario 2: "I've received a new bottle. What are the non-negotiable rules for storage?"
Solution: Improper storage is a primary cause of laboratory incidents. This compound's reactivity profile demands strict segregation and environmental control.
-
Location: Store in a cool, dry, and well-ventilated area that is designated for toxic and reactive chemicals.[6][13] The storage area must be locked or otherwise secured to restrict access.[5][10] Some suppliers recommend refrigerated storage (2-8°C).[9]
-
Container: Always keep the compound in its original, tightly sealed container to prevent moisture absorption and contamination.[6][13]
-
Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen) is recommended to enhance stability.[6][13]
-
Incompatibility: This is the most critical aspect of storage. Failure to segregate can lead to violent reactions. Store this compound away from the materials listed in the diagram below. The fundamental principle is to separate it from strong acids, bases, oxidizing agents, reducing agents, and all sources of ignition.[5][6][14][15]
Chemical Storage Incompatibility Diagram
Caption: Visually represents materials incompatible with the compound.
Part 3: Experimental Protocols - Emergency & Disposal Procedures
This section provides step-by-step methodologies for critical situations. These protocols must be reviewed and understood before beginning any work.
Protocol 3.1: Small Solid Spill Cleanup (< 1 gram)
Objective: To safely clean and decontaminate a small spill of solid this compound within a chemical fume hood.
Methodology:
-
Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood sash is lowered. Do not attempt to clean a spill outside of a fume hood without respiratory protection.
-
Don PPE: If not already worn, don the full required PPE, including nitrile gloves, a lab coat, and chemical splash goggles.
-
Contain Dust: Gently cover the spill with a paper towel wetted with water. This prevents the powder from becoming airborne. Do not use flammable solvents.
-
Collect Waste: Carefully wipe up the spill from the outside-in with the wetted towel. Place the towel and any other contaminated materials (e.g., weighing paper) into a dedicated hazardous waste bag or container.[10]
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Follow with a clean water rinse, and finally a solvent rinse (e.g., 70% ethanol) if compatible with the surface.
-
Dispose: Seal the hazardous waste container, label it clearly (e.g., "Waste: this compound"), and dispose of it according to your institution's hazardous waste procedures.[7]
-
Doff PPE: Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.[16]
Protocol 3.2: First Aid for Exposures
Objective: To provide immediate, effective first aid following personal exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Skin Contact: Quickly remove contaminated clothing.[16] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][13] Seek medical attention if irritation develops or persists.[13]
-
Inhalation: Remove the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[13] Rinse mouth with water and seek immediate medical attention.
Part 4: Waste Disposal FAQ
Q: How do I properly dispose of unused compound and contaminated lab supplies?
A: All waste associated with this compound is classified as hazardous waste.[7]
-
Solid Waste: Collect unused or expired compound, contaminated PPE (gloves, disposable coats), and contaminated lab supplies (weighing paper, pipette tips, etc.) in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Vendor: All waste must be disposed of through your institution's licensed hazardous waste management provider.[7] Do not pour any waste down the drain or place it in regular trash.
References
- 1. This compound | 14248-66-9 | Benchchem [benchchem.com]
- 2. This compound | 14248-66-9 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 14248-66-9 | FD45455 [biosynth.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. This compound | LGC Standards [lgcstandards.com]
- 12. This compound, 5 g, CAS No. 14248-66-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. cedrec.com [cedrec.com]
- 15. utsc.utoronto.ca [utsc.utoronto.ca]
- 16. nj.gov [nj.gov]
Technical Support Center: Optimization of Reaction Conditions for 3,5-Dimethyl-4-nitropyridine 1-oxide
Welcome to the technical support guide for the synthesis of 3,5-Dimethyl-4-nitropyridine 1-oxide. This document is designed for researchers, chemists, and drug development professionals who are working with this critical pharmaceutical intermediate, a key precursor in the synthesis of proton pump inhibitors like Omeprazole and Esomeprazole.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the two-stage synthesis process. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and optimize your reaction conditions effectively.
The synthesis is typically a two-step process:
-
N-Oxidation: Conversion of 3,5-dimethylpyridine (3,5-lutidine) to 3,5-dimethylpyridine 1-oxide.
-
Nitration: Introduction of a nitro group at the 4-position of the pyridine ring to yield the final product.[3]
This guide is structured to follow this synthetic workflow, addressing potential issues at each stage.
Overall Synthesis Workflow
Caption: High-level overview of the two-step synthesis.
Part 1: N-Oxidation of 3,5-Dimethylpyridine
The initial step involves the oxidation of the nitrogen atom in the pyridine ring. The most common method utilizes hydrogen peroxide in glacial acetic acid, which forms peracetic acid in situ as the active oxidizing agent.[4][5]
Recommended Protocol: N-Oxidation
-
In a suitable reaction vessel, charge glacial acetic acid.
-
Add 3,5-dimethylpyridine to the acetic acid.
-
With stirring, slowly add 30-35% hydrogen peroxide to the mixture. The addition is exothermic and should be controlled.[6]
-
Heat the reaction mixture to 70-80°C and maintain for several hours (typically 5-24 hours).[4][6]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.[7]
-
Upon completion, the resulting 3,5-dimethylpyridine 1-oxide can be isolated by removing the acetic acid and water under reduced pressure, or the reaction mixture can be carried forward to the nitration step after partial dehydration.[7][8]
Troubleshooting & FAQs: N-Oxidation Stage
Q1: My N-oxidation reaction is very slow or shows incomplete conversion. What are the likely causes?
A1: This is a common issue that can often be traced back to three main factors: temperature, reagent purity, and water content.
-
Temperature: The rate of N-oxidation is highly temperature-dependent. If the temperature is too low (<70°C), the reaction may be impractically slow. Conversely, excessively high temperatures can lead to the decomposition of hydrogen peroxide, reducing its efficiency and creating a potential safety hazard.[9] Studies have shown that higher temperatures can enhance selectivity towards N-oxidation.[9]
-
Reagent Quality: Ensure your hydrogen peroxide has not degraded. It is crucial to use a stabilized grade of H₂O₂. The presence of metallic impurities in any of the reagents can catalyze the disproportionation of H₂O₂ into water and oxygen, which not only halts the desired reaction but also leads to pressure buildup.
-
Water Content: While the reaction is run in aqueous acetic acid, excessive water can slow down the formation of the potent peracetic acid oxidant. If your starting materials (especially acetic acid) contain significant amounts of water, the reaction rate may be compromised.
Q2: I am having difficulty isolating the 3,5-dimethylpyridine 1-oxide product. It seems very water-soluble.
A2: You are correct; pyridine N-oxides are generally polar, hygroscopic, and exhibit high water solubility, often forming stable hydrates.[10] This makes isolation by simple extraction challenging.
-
Procedural Recommendation: The most common industrial approach is not to isolate the intermediate. After the oxidation is complete, water and excess acetic acid are removed by distillation under reduced pressure.[8] The crude 3,5-dimethylpyridine 1-oxide is then dissolved in concentrated sulfuric acid for the subsequent nitration step.[7][8]
-
For Isolation: If you must isolate the intermediate for characterization, after removing the solvent, you can attempt crystallization from a solvent system like acetone or diethyl ether.[4][6] However, be aware that the product will readily absorb atmospheric moisture.[10]
Part 2: Nitration of 3,5-Dimethylpyridine 1-oxide
This step is a classic electrophilic aromatic substitution. The N-oxide group activates the pyridine ring, directing the incoming nitronium ion (NO₂⁺) to the 4-position. The choice of nitrating agent is critical for both yield and operational safety. While traditional mixed acid (HNO₃/H₂SO₄) is effective, modern procedures favor using potassium nitrate (KNO₃) in sulfuric acid to avoid the generation of hazardous nitrogen oxide (NOx) fumes.[1][11]
Recommended Protocol: Nitration using KNO₃/H₂SO₄
-
In a flask equipped with a stirrer and thermometer, and cooled in an ice-salt bath, add concentrated sulfuric acid (98%).
-
Slowly add the crude 3,5-dimethylpyridine 1-oxide from the previous step to the sulfuric acid, keeping the temperature low (e.g., 10-15°C).[11] This dissolution is highly exothermic.
-
In a separate beaker, prepare the nitrating solution by carefully dissolving potassium nitrate (KNO₃) in concentrated sulfuric acid.
-
Cool the 3,5-dimethylpyridine 1-oxide solution to the desired addition temperature (e.g., 10-30°C).[1][11]
-
Add the KNO₃/H₂SO₄ solution dropwise, maintaining strict temperature control.
-
After the addition is complete, slowly raise the temperature to 85-90°C and hold for 1-2 hours.[11]
-
Monitor the reaction to completion using HPLC.[11]
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a base, such as aqueous ammonia, keeping the temperature low. Adjust the pH to 8-8.5 to precipitate the product.[11]
-
Filter the resulting yellow solid, wash thoroughly with water, and dry under vacuum.[1][11]
Quantitative Data: Typical Nitration Conditions
| Parameter | Condition 1[11] | Condition 2[11] | Condition 3 (Mixed Acid)[1] |
| Nitrating Agent | KNO₃ / H₂SO₄ | KNO₃ / H₂SO₄ | Conc. HNO₃ / H₂SO₄ |
| Substrate | 12.3 g | 12.3 g | 12.3 g |
| Addition Temp. | 10-15°C | 60-65°C | 10-15°C |
| Reaction Temp. | 85-90°C | 60-65°C | 85-90°C |
| Reaction Time | 1 hour | 2 hours | 12 hours |
| Reported Yield | 85.0% | 85.7% | 58.3% |
| Reported Purity | >99% (HPLC) | >99% (HPLC) | 85% (HPLC) |
Troubleshooting & FAQs: Nitration Stage
Q3: The nitration reaction is aggressively exothermic and difficult to control. How can I manage this?
A3: This is the most critical safety concern for this synthesis. The nitration of aromatic compounds is notoriously exothermic, and a runaway reaction can occur if not properly managed.[4]
-
Mechanism of Exotherm: The heat is generated from both the dilution of sulfuric acid (if any water is present), the dissolution of the N-oxide in the acid, and the nitration reaction itself.
-
Control Measures:
-
Pre-cooling: Always cool the sulfuric acid before adding the N-oxide.
-
Slow Addition: The nitrating agent must be added slowly and dropwise. The rate of addition should be dictated by your ability to maintain the target temperature.
-
Efficient Cooling: Use a robust cooling bath (ice-salt or a chiller) and ensure efficient stirring to dissipate heat evenly.
-
Reverse Addition: Never add the sulfuric acid or N-oxide to the nitrating mixture. Always add the nitrating agent to the substrate solution.
-
Q4: My reaction generated a large amount of brownish-yellow smoke. What is it and how can I prevent it?
A4: The brown smoke consists of nitrogen dioxide (NO₂) and other nitrogen oxides (NOx), which are toxic and corrosive. This is a well-known issue when using concentrated or fuming nitric acid as the nitrating agent.[11]
-
Cause: These gases are byproducts of side reactions involving nitric acid.
-
Solution: The most effective solution is to change your nitrating agent. Using a mixture of potassium nitrate (KNO₃) in sulfuric acid generates the nitronium ion (NO₂⁺) in situ without the associated formation of NOx gases.[1] This method is considered more environmentally friendly and safer for the operator.[1][11]
Q5: The yield of my final product is low. What are the key parameters to optimize?
A5: Low yield in the nitration step often points to issues with temperature control, reaction time, or stoichiometry.
Caption: Troubleshooting decision tree for low nitration yield.
-
Temperature Optimization: As shown in the table above, the reaction can be driven to completion at various temperatures (e.g., 60°C to 120°C), but this requires adjusting the reaction time accordingly.[1][11] A temperature of 85-90°C for 1-2 hours is a common starting point.[11] Temperatures that are too high can lead to decomposition and the formation of impurities.
-
Molar Ratio: The molar ratio of the nitrating agent to the 3,5-dimethylpyridine 1-oxide should be between 1.5 and 3.5 to 1 to ensure the reaction goes to completion.[8]
-
Work-up: Ensure the pH during neutralization is correct (8-8.5) to fully precipitate the product.[11] If the product remains in the aqueous layer, extraction with a solvent like chloroform or dichloromethane may be necessary to recover it.[4][12]
Q6: How do I confirm the purity and identity of my final product?
A6: A combination of techniques is recommended.
-
HPLC: High-Performance Liquid Chromatography is the best method for determining the purity of your product, often showing purity levels of >99% for well-executed reactions.[11]
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The introduction of the N-oxide and nitro groups causes characteristic downfield shifts for the adjacent protons and carbons compared to the starting lutidine.[10]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (168.15 g/mol ).[2]
References
- 1. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 2. This compound | 14248-66-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
Technical Support Center: Scale-Up of 3,5-Dimethyl-4-nitropyridine 1-oxide Production
Welcome to the technical support center for the synthesis and scale-up of 3,5-Dimethyl-4-nitropyridine 1-oxide. This molecule is a critical intermediate in the pharmaceutical industry, most notably in the production of proton pump inhibitors like omeprazole and esomeprazole.[1] While the synthesis appears straightforward on paper, its scale-up presents significant challenges related to reaction control, safety, and product purity.
This guide is designed for researchers, chemists, and process development professionals. It provides field-proven insights and troubleshooting advice in a direct question-and-answer format to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the synthesis process, providing the necessary background for successful scale-up and troubleshooting.
Q1: What is the standard synthetic route for this compound?
The most common industrial synthesis is a two-step process starting from 3,5-dimethylpyridine (also known as 3,5-lutidine).[2]
-
N-Oxidation: The pyridine nitrogen of 3,5-lutidine is oxidized to form the N-oxide. This is crucial because the N-oxide group activates the pyridine ring for the subsequent electrophilic nitration at the 4-position.[3][4]
-
Nitration: The intermediate, 3,5-dimethylpyridine 1-oxide, is then nitrated to yield the final product. This step is highly exothermic and requires careful control.[2]
Caption: Overall workflow for the synthesis of this compound.
Q2: Why is N-oxidation necessary before nitration?
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it resistant to electrophilic aromatic substitution reactions like nitration.[3][5] Direct nitration of pyridine requires harsh conditions and typically yields the 3-nitro isomer in low amounts.[3] The N-oxide group, however, acts as an activating group through resonance, donating electron density back into the ring, particularly at the 2- and 4-positions. This makes the subsequent electrophilic attack by the nitronium ion (NO₂⁺) at the 4-position feasible under manageable conditions.[6][7]
Q3: What are the common nitrating agents, and which is recommended for scale-up?
Traditionally, a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) has been used.[2] However, this mixture is highly corrosive, generates significant toxic nitrogen oxide (NOx) fumes, and can lead to runaway reactions if not strictly controlled.[8][9]
For safer and more environmentally friendly scale-up, a nitrating system of potassium nitrate (KNO₃) in concentrated sulfuric acid is highly recommended.[8][9]
Key Advantages of KNO₃/H₂SO₄:
-
Safety: Avoids the use of highly corrosive fuming nitric acid and significantly reduces the generation of brown NOx fumes.[8][9]
-
Control: The nitronium ion is generated in situ at a controlled rate.
-
Efficiency: Often leads to shorter reaction times and improved yields.[9]
Q4: What are the primary safety concerns during this synthesis?
Safety is paramount. The primary hazards include:
-
Thermal Runaway: Both the N-oxidation with hydrogen peroxide and the nitration step are highly exothermic. A loss of cooling can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[2]
-
Handling of Corrosive and Oxidizing Reagents: Concentrated sulfuric acid, nitric acid, and hydrogen peroxide are highly corrosive and strong oxidizers. Appropriate Personal Protective Equipment (PPE) is mandatory, including acid-resistant gloves, clothing, and face protection.[10][11][12]
-
Gas Evolution: The nitration reaction can produce toxic nitrous fumes (NOx). All work must be conducted in a well-ventilated area, such as a fume hood, with appropriate gas scrubbing capabilities.[12][13]
-
Product Stability: While generally stable, nitro-aromatic compounds can be energetic. The final product should be handled with care, avoiding high temperatures and mechanical shock.[14]
Troubleshooting Guide for Scale-Up
This guide addresses specific problems encountered during the production of this compound.
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// Edges P1 -> C1; P1 -> C2; P1 -> C3; C1 -> A1 [label="Check"]; A1 -> S1 [label="If positive"]; C2 -> S2; C3 -> S3; }
Caption: Troubleshooting logic for low yield in the nitration step.
Problem 1: Low Yield or Stalled N-Oxidation Reaction
-
Potential Cause: Insufficient oxidant or decomposition of hydrogen peroxide.
-
Troubleshooting Steps & Solutions:
-
Verify H₂O₂ Concentration: Use a fresh, properly stored bottle of hydrogen peroxide. Its concentration can be verified by titration if necessary.
-
Monitor Temperature: The reaction of 3,5-lutidine with H₂O₂ in acetic acid is typically performed at 80-90°C.[15] Temperatures that are too low will result in a sluggish reaction, while temperatures that are too high can cause premature decomposition of the peroxide.
-
Incremental Addition: On a larger scale, consider a slow, controlled addition of hydrogen peroxide to the heated solution of 3,5-lutidine in acetic acid to maintain the optimal temperature and minimize peroxide decomposition.[16]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the 3,5-lutidine starting material. The reaction is complete when the starting material is no longer detected.
-
Problem 2: Exothermic Runaway During Nitration
-
Potential Cause: Addition rate of the nitrating agent is too fast, or inadequate cooling capacity for the reactor scale.
-
Troubleshooting Steps & Solutions:
-
Control Addition Rate: The nitrating agent (either mixed acid or the KNO₃/H₂SO₄ solution) must be added dropwise or via a syringe pump. The addition should be slow enough that the internal temperature of the reactor can be easily maintained within the target range (e.g., 85-90°C).[8]
-
Pre-cool and Maintain Cooling: Ensure the reactor's cooling system is active and efficient before starting the addition. For scale-up, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A more robust cooling system may be required.
-
Reverse Addition: In some cases, adding the 3,5-dimethylpyridine 1-oxide solution to the nitrating mixture (reverse addition) can provide better thermal control, although this should be validated on a small scale first.
-
Monitor Internal Temperature: Always use a calibrated temperature probe placed directly in the reaction mixture. Do not rely on the temperature of the external cooling bath.
-
Problem 3: Formation of Impurities and Dark-Colored Product
-
Potential Cause: Over-nitration or side reactions due to excessive temperature or an excess of nitrating agent.
-
Troubleshooting Steps & Solutions:
-
Strict Temperature Control: Do not exceed the recommended reaction temperature. Excursions to higher temperatures (e.g., >120°C) can cause charring and the formation of undesired byproducts.[8][9]
-
Stoichiometry is Key: Use the correct molar ratio of nitrating agent to substrate. A large excess of the nitrating agent increases the risk of side reactions.[3] A typical molar ratio of KNO₃ to the N-oxide is around 1.0 to 1.5.[8]
-
Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor by HPLC and proceed with the work-up as soon as the starting material is consumed.[8]
-
Problem 4: Difficult Product Isolation and Low Purity After Work-up
-
Potential Cause: Improper pH control during neutralization or incomplete precipitation.
-
Troubleshooting Steps & Solutions:
-
Controlled Quenching: The acidic reaction mixture must be quenched by slowly pouring it onto crushed ice or into cold water with vigorous stirring. This dissipates heat and dilutes the acid.[8]
-
Careful Neutralization: The pH is typically adjusted to 8-8.5 to precipitate the product.[8] This should be done slowly with a base like aqueous ammonia while maintaining cooling in an ice bath. Rapid addition can cause localized heating and potential degradation of the product.
-
Allow Time for Precipitation: After reaching the target pH, allow the mixture to stir in the cold for a sufficient period (e.g., 1-2 hours) to ensure complete precipitation before filtration.
-
Washing the Crude Product: Wash the filtered solid with cold water to remove inorganic salts (like potassium sulfate or ammonium sulfate) that may have co-precipitated. A final wash with a cold, non-polar solvent like diethyl ether can help remove organic impurities.
-
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: N-Oxidation of 3,5-Dimethylpyridine
This protocol is adapted from literature procedures.[15][17]
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a temperature probe.
-
Charging Reagents: To the flask, add 3,5-dimethylpyridine (1.0 eq) followed by glacial acetic acid (approx. 5-10 volumes).
-
Heating: Begin stirring and heat the mixture to 60°C.
-
Oxidant Addition: Slowly add 35% hydrogen peroxide (approx. 1.5-2.0 eq) dropwise, ensuring the internal temperature does not exceed 90°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 80-90°C for several hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the 3,5-dimethylpyridine is consumed.
-
Work-up: Cool the reaction mixture to room temperature. The acetic acid can be removed under reduced pressure. The resulting crude 3,5-dimethylpyridine 1-oxide is often used directly in the next step without further purification.
Protocol 2: Nitration using Potassium Nitrate (Recommended for Scale-Up)
This protocol is based on modern, safer methodologies.[8][9]
-
Setup: In a clean, dry, and appropriately sized reactor equipped with a robust mechanical stirrer, a cooling system, a temperature probe, and an addition funnel, add concentrated (98%) sulfuric acid.
-
Substrate Addition: Cool the sulfuric acid to 10-15°C and slowly add the crude 3,5-dimethylpyridine 1-oxide (1.0 eq) from the previous step. Stir until fully dissolved.
-
Nitrating Agent Preparation: In a separate beaker, dissolve potassium nitrate (1.1-1.3 eq) in concentrated sulfuric acid. This addition may be exothermic and should be done carefully with cooling.
-
Nitration: Slowly add the potassium nitrate/sulfuric acid solution to the reactor via the addition funnel. Maintain the internal reaction temperature between 85-90°C. The rate of addition should be dictated by the ability to control this temperature.
-
Reaction: After the addition is complete, hold the mixture at 85-90°C for 1-2 hours.
-
Monitoring: Monitor the reaction by HPLC until the 3,5-dimethylpyridine 1-oxide is consumed.
-
Quenching & Isolation: Once complete, cool the reaction mixture to room temperature. In a separate vessel, prepare a stirred mixture of crushed ice and water. Slowly pour the reaction mixture into the ice/water.
-
Neutralization: Cool the quenched mixture in an ice bath and slowly add aqueous ammonia until the pH reaches 8.0-8.5. A light-yellow solid should precipitate.
-
Filtration and Drying: Stir the slurry in the cold for 1 hour, then collect the solid by filtration. Wash the filter cake thoroughly with cold water and dry under vacuum to yield this compound.
Data Summary: Reaction Parameters & Monitoring
| Parameter | Step 1: N-Oxidation | Step 2: Nitration (KNO₃ Method) |
| Key Reagents | 3,5-Lutidine, H₂O₂, Acetic Acid | 3,5-Lutidine 1-Oxide, KNO₃, H₂SO₄ |
| Molar Ratio (to substrate) | H₂O₂: ~1.5 - 2.0 eq | KNO₃: ~1.1 - 1.3 eq |
| Temperature | 80 - 90°C | 85 - 90°C |
| Typical Time | 4 - 8 hours | 1 - 2 hours |
| Monitoring Technique | TLC (e.g., 10% MeOH in DCM) | HPLC (C18 column) |
| Work-up | Evaporation or direct use | Quench, Neutralize (pH 8-8.5), Filter |
References
- 1. This compound | 14248-66-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
- 11. aksci.com [aksci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3,5-Dimethylpyridine-N-oxide | 3718-65-8 | Benchchem [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nitrating Agents for the Synthesis of 4-Nitro-3,5-Lutidine-N-Oxide
For researchers and professionals in drug development and chemical synthesis, the nitration of pyridine N-oxides is a critical transformation. The resulting 4-nitro derivatives are valuable intermediates, particularly in the synthesis of pharmaceuticals like omeprazole and esomeprazole from 3,5-lutidine-N-oxide.[1] The introduction of the N-oxide functionality activates the pyridine ring, directing electrophilic substitution to the 4-position, a stark contrast to the sluggish reactivity and meta-directing nature of the parent pyridine ring.[2][3]
This guide provides an in-depth comparison of common nitrating agents for the synthesis of 4-nitro-3,5-lutidine-N-oxide. We will delve into the mechanistic underpinnings, practical considerations, and performance data of each method to empower you in selecting the optimal conditions for your synthetic needs.
The Role of the N-Oxide in Directing Nitration
The N-oxide group is paramount in facilitating the nitration of the pyridine ring at the 4-position. Through resonance, the oxygen atom donates electron density into the ring, particularly at the ortho (2,6) and para (4) positions. This increased nucleophilicity makes the ring susceptible to electrophilic attack.[4] While both ortho and para positions are activated, the 4-position is electronically favored for electrophilic substitution.[5] This inherent regioselectivity is a cornerstone of pyridine N-oxide chemistry.
Caption: Mechanism of electrophilic nitration of 3,5-lutidine-N-oxide.
Classical Nitrating Agent: Mixed Acid (HNO₃/H₂SO₄)
The combination of concentrated or fuming nitric acid and concentrated sulfuric acid is the most traditional and widely employed nitrating agent. Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[6]
Causality in Experimental Choices:
-
Sulfuric Acid as a Catalyst and Dehydrating Agent: Its primary role is to generate the nitronium ion. It also serves as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and quench the reaction.[6]
-
Elevated Temperatures: Pyridine N-oxides are more reactive than pyridine but still less so than benzene.[5] Heating is typically required to achieve a reasonable reaction rate, with temperatures often in the range of 90-130°C.[7][8]
-
Fuming vs. Concentrated Nitric Acid: Fuming nitric acid contains dissolved nitrogen dioxide and is a more potent nitrating agent. Its use can sometimes lead to higher yields or allow for lower reaction temperatures.[8]
Advantages:
-
High Reactivity: Capable of nitrating even deactivated aromatic systems.
-
Cost-Effective: The reagents are readily available and inexpensive.
Disadvantages:
-
Harsh Conditions: Requires high temperatures and strongly acidic media, which can be incompatible with sensitive functional groups.
-
Safety Concerns: The use of fuming nitric acid and concentrated sulfuric acid poses significant handling risks. The reaction can be highly exothermic, and the formation of nitrous fumes is common.[8]
-
Environmental Impact: Generates large amounts of acidic waste, requiring careful neutralization and disposal.[1]
A Greener Alternative: Potassium Nitrate in Sulfuric Acid
An increasingly popular alternative to mixed acid involves the use of potassium nitrate (KNO₃) dissolved in concentrated sulfuric acid.[1][9] This system generates the nitronium ion in situ under controlled conditions.
Causality in Experimental Choices:
-
Solid Reagent: Using a solid, stable salt like potassium nitrate is operationally simpler and safer than handling fuming nitric acid.
-
Controlled Generation of NO₂⁺: The dissolution of KNO₃ in H₂SO₄ provides a steady and controlled generation of the nitronium ion, potentially reducing the risk of runaway reactions.
-
Milder Conditions (Initially): The dropwise addition of the potassium nitrate solution can be performed at lower temperatures (0-60°C) before heating to complete the reaction (60-120°C).[1][10]
Advantages:
-
Improved Safety: Avoids the use of highly corrosive and volatile fuming nitric acid.[10]
-
Reduced Environmental Impact: Eliminates the generation of brown nitrous fumes, leading to a friendlier operating environment.[10]
-
High Yields and Purity: Reported yields are comparable to or even exceed those of the mixed acid method, often with high product purity.[1]
Disadvantages:
-
Potentially Slower Reaction: While the overall process may be safer, the reaction times can still be several hours.
-
Heterogeneous Mixture: The initial dissolution of potassium nitrate in sulfuric acid may require careful control.
Other Nitrating Systems
While less commonly documented specifically for 3,5-lutidine-N-oxide, other nitrating agents are worth noting for their unique properties.
-
Dinitrogen Pentoxide (N₂O₅): A powerful nitrating agent that can be used in organic solvents under milder, less acidic conditions.[11][12] This can be advantageous for substrates sensitive to strong acids. N₂O₅ can offer high regioselectivity.[13]
-
Nitronium Salts (e.g., NO₂BF₄): These are pre-formed nitronium ion sources that can provide clean and efficient nitration, although they are generally more expensive.
Caption: Comparative workflow for the nitration of 3,5-lutidine-N-oxide.
Performance Data Summary
| Nitrating Agent | Temperature | Reaction Time | Reported Yield | Key Advantages | Key Disadvantages |
| HNO₃/H₂SO₄ | 90°C - 130°C | 3 - 12+ hours | ~89%[7] | Cost-effective, well-established | Harsh conditions, safety and environmental concerns |
| KNO₃/H₂SO₄ | 60°C - 120°C | 1 - 12 hours | 85-86%[1][10] | Safer, environmentally friendlier, high purity | Can still require long reaction times |
Experimental Protocols
Protocol 1: Nitration using Mixed Acid (HNO₃/H₂SO₄)
This protocol is adapted from established industrial procedures.[7]
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to warm to room temperature before use.
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge the 3,5-lutidine-N-oxide.
-
Addition of Nitrating Agent: Heat the 3,5-lutidine-N-oxide to approximately 70°C. Add the prepared nitrating acid dropwise, maintaining the reaction temperature.
-
Reaction: After the addition is complete, heat the mixture to 90-100°C and maintain for several hours (overnight is common). Monitor the reaction progress by a suitable method (e.g., HPLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a base (e.g., NaOH solution or ammonia water) to a pH of 7-8, keeping the temperature low. The product will precipitate as a yellow solid.[1]
-
Isolation: Collect the solid by filtration, wash with water, and dry to yield 4-nitro-3,5-lutidine-N-oxide. The crude product can be further purified by recrystallization.
Protocol 2: Nitration using Potassium Nitrate (KNO₃) in Sulfuric Acid
This protocol is based on modern, safer methodologies.[1][10]
-
Preparation of Substrate Solution: Dissolve 3,5-lutidine-N-oxide (1 equivalent) in concentrated sulfuric acid in a reaction flask, maintaining a cool temperature.
-
Preparation of Nitrating Solution: In a separate flask, dissolve potassium nitrate (1-1.4 equivalents) in concentrated sulfuric acid. This may require gentle warming.
-
Addition: Cool the substrate solution to 10-15°C and add the nitrating solution dropwise, ensuring the temperature does not rise excessively.
-
Reaction: After the addition is complete, heat the reaction mixture to 85-90°C for 1-2 hours. Monitor the reaction for completion by HPLC.
-
Work-up and Isolation: Follow steps 5-7 from Protocol 1. The product is isolated as a light yellow solid with high purity.
Conclusion
For the nitration of 3,5-lutidine-N-oxide, both the classical mixed acid and the potassium nitrate/sulfuric acid methods provide high yields of the desired 4-nitro product. The choice of reagent should be guided by the scale of the reaction and the available safety infrastructure.
-
The mixed acid (HNO₃/H₂SO₄) method is a robust and cost-effective choice, particularly for large-scale industrial production where handling procedures for hazardous reagents are well-established.[7]
-
The potassium nitrate/sulfuric acid method represents a significant advancement in terms of operational safety and environmental friendliness.[1][10] It is an excellent choice for laboratory-scale synthesis and in environments where minimizing hazardous waste and fumes is a priority.
Ultimately, by understanding the chemical principles and practical considerations of each nitrating system, researchers can make informed decisions to achieve efficient, safe, and reproducible syntheses of 4-nitro-3,5-lutidine-N-oxide.
References
- 1. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 6. quora.com [quora.com]
- 7. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. 3,5-Dimethylpyridine-N-oxide | 3718-65-8 | Benchchem [benchchem.com]
- 10. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 11. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. energetic-materials.org.cn [energetic-materials.org.cn]
- 13. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 3,5-Dimethyl-4-nitropyridine 1-oxide: Batch Reactor vs. Microreactor Technology
This guide provides an in-depth technical comparison of traditional batch reactor synthesis and modern microreactor technology for the production of 3,5-Dimethyl-4-nitropyridine 1-oxide. As a critical intermediate in the synthesis of proton pump inhibitors like Omeprazole and Esomeprazole, optimizing its production for safety, efficiency, and scalability is of paramount importance to the pharmaceutical industry.[1][2] We will explore the fundamental principles, present comparative experimental data, and provide detailed protocols to guide researchers and chemical engineers in selecting the appropriate technology for their needs.
The Chemistry: Nitration of 3,5-Lutidine N-oxide
The synthesis of this compound is achieved through the electrophilic nitration of its precursor, 3,5-lutidine N-oxide. The N-oxide group is crucial as it activates the pyridine ring, directing the electrophilic attack of the nitronium ion (NO₂⁺) to the C4 position.[3] The nitronium ion is typically generated in situ from a mixed acid system, such as nitric acid and sulfuric acid, or a combination of a nitrate salt (like potassium nitrate) and sulfuric acid.[1][3][4]
Concentrated sulfuric acid serves a dual purpose: it protonates nitric acid to facilitate the formation of the highly electrophilic nitronium ion and acts as a dehydrating agent, consuming the water produced during the reaction to drive the equilibrium forward.[1]
Key Reaction Characteristics:
-
High Exothermicity: Nitration reactions are notoriously exothermic, releasing significant thermal energy (-73 to -253 kJ/mol per nitro group).[5]
-
Potential for Runaway: Improper heat management can lead to a rapid increase in temperature, or "thermal runaway," which accelerates decomposition and the formation of hazardous byproducts, posing a significant safety risk.[6][7]
-
Byproduct Formation: Poor temperature control can also lead to over-nitration or oxidative side reactions, reducing the yield and purity of the desired product.[5][6]
These characteristics underscore the critical importance of the reactor technology chosen for the process.
Performance Comparison: Batch vs. Microreactor
The choice between a batch reactor and a microreactor profoundly impacts the safety, efficiency, and scalability of the synthesis. While batch reactors represent the conventional approach, microreactors offer a paradigm shift in process intensification.[8][9]
Flow chemistry in microreactors provides significant advantages over traditional batch methods, primarily stemming from the drastically smaller reaction volume and larger surface-area-to-volume ratio.[6][8] This enables superior heat removal, uniform mixing, and precise control over critical parameters like temperature and residence time, which is especially beneficial for highly exothermic and rapid reactions like nitration.[5][8]
Quantitative Data Summary
The following table summarizes the key performance indicators for the synthesis of this compound based on available literature data.
| Parameter | Batch Reactor | Microreactor | Rationale for Difference |
| Yield | ~62.8%[10] | ~67.3% [10] | Superior temperature control and mixing in the microreactor minimizes byproduct formation, leading to higher selectivity and yield.[11][12] |
| Reaction Time | ~14 hours (total process)[10] | <1 hour (total process) [10] | Enhanced heat and mass transfer rates in microchannels allow for significantly faster reaction kinetics at optimal temperatures.[10][13] |
| Safety Profile | Higher Risk[6][9] | Inherently Safer [5][6][8] | The small internal volume of a microreactor minimizes the amount of hazardous material present at any given time. Exceptional heat transfer prevents the formation of hot spots and thermal runaway.[6] |
| Temperature Control | Challenging; risk of hot spots[6] | Precise & Uniform [8][13] | The high surface-area-to-volume ratio allows for rapid and efficient heat dissipation, ensuring a stable and uniform temperature profile across the reaction zone.[6][8] |
| Scalability | "Scale-up" (larger vessel) | "Numbering-up" (parallel units) | Scaling up batch reactors is complex as heat/mass transfer characteristics change. Microreactors are scaled by adding identical units in parallel, which is more predictable and avoids redevelopment.[13] |
| Process Control | Manual/Semi-Automated | Fully Automated & Precise [5][10] | Continuous flow systems allow for precise, automated control of flow rates, stoichiometry, and residence time, leading to high consistency and reproducibility.[5][10] |
Experimental Workflows & Protocols
The following sections provide detailed diagrams and step-by-step protocols for both synthesis methods.
Batch Reactor Workflow
Caption: Workflow for batch synthesis of this compound.
Experimental Protocol: Batch Reactor Synthesis
This protocol is adapted from established patent literature, utilizing potassium nitrate for a more environmentally friendly process compared to fuming nitric acid.[1][4]
-
Reactor Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 12.3 g of 3,5-lutidine-N-oxide in 65 g of concentrated sulfuric acid.
-
Preparation of Nitrating Agent: In a separate beaker, carefully dissolve 10.11 g of potassium nitrate in 60 g of concentrated sulfuric acid.
-
Addition: Cool the reactor flask to between 10°C and 15°C using an ice bath.
-
Nitration: Slowly add the potassium nitrate/sulfuric acid solution dropwise to the reactor over 30-45 minutes, ensuring the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 85-90°C. Maintain this temperature for 1 hour. Monitor the reaction's completion via HPLC.
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice/water.
-
Neutralization: While stirring, adjust the pH of the solution to 8.0-8.5 using aqueous ammonia. The product will precipitate.
-
Isolation: Collect the light-yellow solid product by filtration, wash with cold water, and dry under a vacuum to yield the final product.[1]
Microreactor Workflow
Caption: Workflow for continuous microreactor synthesis.
Experimental Protocol: Microreactor Synthesis
This protocol is based on the process intensification described by Li et al.[10]
-
Stream Preparation:
-
Stream A: Prepare a solution of 3,5-lutidine N-oxide in concentrated sulfuric acid.
-
Stream B: Prepare the nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
-
-
System Setup: A typical setup includes two syringe pumps for delivering the reactant streams, a micromixer (e.g., a T-mixer), and a microchannel reactor coil submerged in a constant temperature bath.[13]
-
Pumping: Using the pumps, deliver Stream A and Stream B at precisely controlled flow rates into the micromixer to initiate the reaction.
-
Reaction: The combined stream immediately flows into the microchannel reactor, which is maintained at the optimized reaction temperature (e.g., 120°C). The residence time within the reactor is controlled by the total flow rate and the reactor volume (e.g., 15 minutes).[10]
-
Collection & Work-up: The product stream exits the reactor continuously and is collected in a flask containing a quenching solution (e.g., ice water). The work-up (neutralization, filtration) can then be performed on the collected batches.
Causality and Field-Proven Insights
Why Microreactors Excel for Nitration:
The superiority of microreactors for nitration is rooted in fundamental chemical engineering principles. The immense surface-area-to-volume ratio is the cornerstone of their advantage.[6][8] In a large batch reactor, the heat generated in the bulk of the liquid must travel a significant distance to the vessel wall to be removed. This creates temperature gradients and localized "hot spots" where side reactions and decomposition can occur.[6]
In a microreactor, no molecule is ever far from a heat-transfer surface. This allows the exothermic heat of nitration to be dissipated almost instantaneously, providing an isothermal reaction environment that is impossible to achieve in a large batch vessel. This precise temperature control directly translates to higher selectivity for the desired 4-nitro product and a dramatic reduction in safety risks.[5][11] Furthermore, the rapid and efficient mixing achieved in microchannels ensures that reactants are homogeneously combined, preventing localized excesses of the nitrating agent that could lead to unwanted byproducts.[5][13]
Conclusion and Recommendations
For the synthesis of this compound, microreactor technology presents a compelling case for adoption over traditional batch methods, particularly for process development and industrial-scale manufacturing. The key advantages are:
-
Enhanced Safety: An inherently safer design that mitigates the risk of thermal runaway.[6][8]
-
Improved Efficiency: Higher yields and significantly shorter reaction times lead to increased productivity.[10]
-
Superior Control and Consistency: Fully automated and precise control over reaction parameters ensures high product quality and reproducibility.[5][10]
While batch reactors remain valuable for initial lab-scale discovery and small-quantity synthesis due to their simplicity and availability, the transition to a continuous microreactor system is highly recommended for any organization looking to scale up production safely and efficiently. The data clearly indicates that microchannel technology is not just an alternative but a superior method for conducting hazardous, exothermic reactions like nitration.[10]
References
- 1. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound | 14248-66-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fedoa.unina.it [fedoa.unina.it]
- 8. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. | AIChE [proceedings.aiche.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Continuous flow nitration in miniaturized devices [beilstein-journals.org]
A Comparative Guide to the Analysis of 3,5-Dimethyl-4-nitropyridine 1-oxide: HPLC vs. GC-MS
In the landscape of pharmaceutical development, the meticulous analysis of intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 3,5-Dimethyl-4-nitropyridine 1-oxide is a critical building block in the synthesis of proton pump inhibitors, such as omeprazole and esomeprazole.[1][2] Its purity and stability directly impact the quality of the resulting API. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of this key intermediate. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the optimal technique for their specific needs.
Introduction to this compound
This compound (C₇H₈N₂O₃, Molar Mass: 168.15 g/mol ) is a crystalline solid with a melting point of approximately 174-175 °C.[3][4] Its structure, featuring a pyridine N-oxide and a nitro group, dictates its chemical properties and analytical behavior. The presence of the polar N-oxide and nitro functionalities, along with the aromatic ring, makes it amenable to analysis by reversed-phase HPLC. However, the nitro group and the N-oxide bond also introduce the potential for thermal lability, a critical consideration for GC-MS analysis.[5][6] Furthermore, some sources indicate that this compound can be highly explosive under certain conditions, such as high temperature or impact, necessitating careful handling during sample preparation and analysis.[3]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and reproducibility for the separation and quantification of non-volatile and thermally sensitive compounds. For this compound, reversed-phase HPLC is the method of choice, as evidenced by its application in monitoring synthesis reactions and determining final product purity.[7][8]
The Rationale Behind the HPLC Method
The selection of a reversed-phase C18 column is based on the moderate polarity of this compound. The nonpolar stationary phase of the C18 column interacts with the dimethylpyridine core of the molecule, while the polar mobile phase, a mixture of water and a polar organic solvent like acetonitrile or methanol, facilitates its elution. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase, leading to improved peak shape and reproducibility.[9][10] A UV detector is ideal for this chromophoric molecule, with the nitro and pyridine N-oxide groups providing strong absorbance in the UV region.
Experimental Protocol: HPLC Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[11][12]
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 30-70% B15-20 min: 70% B20-21 min: 70-30% B21-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
3. Data Analysis:
-
The retention time of the main peak corresponding to this compound should be consistent across injections.
-
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the HPLC Workflow
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful but Cautious Approach
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a potent tool for the analysis of volatile and semi-volatile compounds. However, its application to thermally labile molecules like this compound requires careful consideration.
The Challenge of Thermal Lability
The primary obstacle in the GC-MS analysis of many nitroaromatic compounds and N-oxides is their tendency to decompose at the high temperatures of the GC inlet.[5] For this compound, the N-oxide bond is susceptible to cleavage, potentially leading to the loss of an oxygen atom and the formation of 3,5-dimethyl-4-nitropyridine. This degradation would result in an inaccurate representation of the sample's composition. To mitigate this, a gentle injection technique, such as a Programmed Temperature Vaporizer (PTV) inlet, is highly recommended. A PTV inlet allows for the sample to be introduced at a low temperature, followed by a rapid temperature ramp to volatilize the analyte with minimal thermal stress.[5][13]
Mass Spectrometric Fingerprinting
Despite the challenges, if the compound can be successfully volatilized without significant degradation, mass spectrometry provides invaluable structural information. For N-oxides, a characteristic fragmentation pathway is the loss of an oxygen atom, resulting in a prominent ion at M-16 (mass-to-charge ratio 16 units less than the molecular ion).[3] This, along with the fragmentation pattern of the nitro group and the pyridine ring, would provide a unique mass spectral fingerprint for confirmation of the compound's identity.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a volatile, low-boiling-point solvent such as acetone or dichloromethane.[9]
-
Ensure the sample is free of non-volatile residues by filtering through a 0.22 µm filter.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Inlet | Programmed Temperature Vaporizer (PTV) |
| Inlet Program | Start at 50°C, ramp at 200°C/min to 250°C |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Oven Program | Start at 100°C (hold 1 min), ramp at 10°C/min to 250°C (hold 5 min) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
3. Data Analysis:
-
Examine the total ion chromatogram (TIC) for the peak corresponding to this compound.
-
Analyze the mass spectrum of the peak for the molecular ion (m/z 168) and the characteristic M-16 fragment (m/z 152).
-
Search the mass spectrum against a spectral library (if available) for confirmation.
Visualizing the GC-MS Workflow
Caption: GC-MS analysis workflow for this compound.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Sensitivity | High, especially with UV or MS detectors. | Very high, particularly with selective ion monitoring (SIM). |
| Selectivity | Good, based on chromatographic separation. | Excellent, with mass spectral data providing structural confirmation. |
| Sample Preparation | Relatively simple, involving dissolution and filtration. | Requires dissolution in a volatile solvent; derivatization may be needed for non-volatile compounds. |
| Potential Issues | Co-elution of impurities with similar polarity. | Thermal degradation of the analyte in the injector. |
| Confirmation of Identity | Based on retention time comparison with a reference standard. | Confirmed by matching the mass spectrum with a reference or library. |
Conclusion and Recommendations
For the routine quality control and purity assessment of this compound, HPLC is the demonstrably superior and more reliable technique. Its ability to analyze the compound at ambient temperatures circumvents the significant risk of thermal degradation, ensuring that the analytical results accurately reflect the sample's true composition. The methodology is robust, reproducible, and well-suited for a pharmaceutical manufacturing environment.
GC-MS, while a powerful tool for structural elucidation, should be approached with caution for this particular analyte. The high potential for thermal decomposition could lead to misleading results regarding purity and the presence of impurities. However, if the primary goal is the unambiguous confirmation of the compound's identity and the characterization of any volatile impurities, GC-MS with a PTV inlet could be a valuable, albeit more challenging, analytical strategy. The observation of the molecular ion and the characteristic M-16 fragment would provide strong evidence for the presence of the N-oxide functionality.
In a comprehensive analytical strategy, HPLC would be employed for quantitative analysis and purity determination, while GC-MS could serve as a complementary technique for qualitative identification and the investigation of potential volatile by-products, provided that the thermal lability is carefully managed.
References
- 1. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organomation.com [organomation.com]
- 3. Identification of the N-oxide group by mass spectrometry - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 8. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 10. Separation of Pyridine, 2,3-dimethyl-4-nitro-, 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
A Comparative Guide to the Synthetic Routes of 3,5-Dimethyl-4-nitropyridine 1-oxide: A Critical Intermediate for Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the synthesis of key intermediates with high purity and yield is paramount. 3,5-Dimethyl-4-nitropyridine 1-oxide stands out as a crucial building block, most notably in the industrial-scale production of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole[1]. The synthetic pathway to this vital compound, while seemingly straightforward, presents several methodological choices that can significantly impact efficiency, safety, and environmental footprint. This guide provides a comprehensive comparative analysis of the prevalent synthetic routes to this compound, offering experimental data, mechanistic insights, and detailed protocols to inform researchers and process chemists in their synthetic strategy.
Introduction: The Strategic Importance of this compound
The synthesis of this compound is fundamentally a two-stage process commencing from 3,5-lutidine (3,5-dimethylpyridine). The initial step involves the N-oxidation of the pyridine ring, a critical activation step that facilitates the subsequent electrophilic nitration at the 4-position. The N-oxide functionality plays a dual role: it activates the pyridine ring towards electrophilic substitution and directs the incoming electrophile, in this case, the nitronium ion, to the C-4 position[2][3]. This regioselectivity is a cornerstone of the synthetic utility of this pathway.
This guide will dissect the two primary methodologies for the nitration of 3,5-lutidine-N-oxide: the traditional mixed acid (HNO₃/H₂SO₄) method and a more contemporary approach utilizing potassium nitrate in sulfuric acid. We will delve into the mechanistic underpinnings of each step, present a side-by-side comparison of their performance based on experimental data, and provide detailed, actionable protocols for their implementation in a laboratory setting.
Mechanistic Overview: A Tale of Two Steps
The overall synthetic transformation can be visualized as a sequential process of oxidation followed by nitration.
Caption: Overall synthetic workflow from 3,5-Lutidine to this compound.
Step 1: N-Oxidation of 3,5-Lutidine
The conversion of 3,5-lutidine to its corresponding N-oxide is typically achieved through oxidation with a peroxy acid. A common and cost-effective method involves the in-situ formation of peracetic acid from hydrogen peroxide and acetic acid[4][5].
Mechanism of N-Oxidation:
The nitrogen atom of the pyridine ring, with its available lone pair of electrons, acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. The reaction proceeds via a concerted mechanism, resulting in the formation of the N-oxide and acetic acid as a byproduct.
Caption: Simplified mechanism of N-oxidation of 3,5-Lutidine.
Step 2: Electrophilic Nitration of 3,5-Lutidine-N-oxide
The introduction of the nitro group at the 4-position is an electrophilic aromatic substitution reaction. The N-oxide group, through resonance, donates electron density to the pyridine ring, particularly at the 2- and 4-positions, thereby activating it for electrophilic attack. The steric hindrance from the methyl groups at the 3- and 5-positions favors substitution at the 4-position[2][3].
Mechanism of Nitration:
The nitrating agent, whether it's a mixture of nitric and sulfuric acids or potassium nitrate in sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). This electrophile is then attacked by the electron-rich pyridine N-oxide ring, leading to the formation of a sigma complex (a resonance-stabilized carbocation). Subsequent deprotonation restores the aromaticity of the ring, yielding the final product.
Caption: Key stages in the electrophilic nitration of 3,5-Lutidine-N-oxide.
Comparative Analysis of Nitration Methods
The choice of nitrating agent is a critical determinant of the overall efficiency, safety, and environmental impact of the synthesis. Below is a comparative summary of the two most common methods.
| Parameter | Mixed Acid (HNO₃/H₂SO₄) Method | Potassium Nitrate (KNO₃/H₂SO₄) Method |
| Yield | Lower (e.g., ~58.3%)[6] | Higher (e.g., ~85.7%)[7] |
| Purity (HPLC) | Lower (e.g., ~85%)[6] | Higher (e.g., ~99%)[7] |
| Reaction Time | Longer (e.g., 12 hours)[6] | Shorter (e.g., 2 hours)[7] |
| Safety Concerns | Generation of toxic brown nitrogen oxide (NOx) fumes[6][7]. | Significantly reduced or no brown smoke generation, leading to a friendlier operating environment[6][7]. |
| Environmental Impact | Release of NOx gases contributes to air pollution and acid rain. | More environmentally benign due to the absence of NOx emissions[6][7]. |
| Reagent Handling | Requires handling of fuming or concentrated nitric acid, which is highly corrosive and a strong oxidant. | Utilizes solid potassium nitrate, which is generally easier and safer to handle than concentrated nitric acid. |
Key Insights:
The use of potassium nitrate as the nitrating agent offers significant advantages over the traditional mixed acid method. The in-situ generation of the nitronium ion in a water-free environment appears to drive the reaction to completion more efficiently, resulting in a higher yield and purity of the final product[6]. The dramatic reduction in reaction time and the elimination of toxic NOx fumes make the potassium nitrate method a superior choice from both a process efficiency and a green chemistry perspective[1][6][7].
Experimental Protocols
The following protocols are provided as representative examples for the synthesis of this compound.
Protocol 1: N-Oxidation of 3,5-Lutidine
This protocol is a generalized procedure based on common laboratory practices for the N-oxidation of pyridines.
Materials:
-
3,5-Lutidine
-
Glacial Acetic Acid
-
30-35% Hydrogen Peroxide
-
Sodium Hydroxide solution (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-lutidine in glacial acetic acid.
-
Carefully add hydrogen peroxide dropwise to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a safe temperature.
-
After the addition is complete, heat the reaction mixture at 80-90°C for several hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and carefully neutralize it with a sodium hydroxide solution to a pH of approximately 10.
-
Extract the aqueous solution multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 3,5-lutidine-N-oxide, which can be used in the next step without further purification or can be purified by distillation or recrystallization.
Protocol 2: Nitration of 3,5-Lutidine-N-oxide using Potassium Nitrate
This protocol is adapted from a patented method demonstrating improved yield and safety[7].
Materials:
-
3,5-Lutidine-N-oxide (12.3 g)
-
Concentrated Sulfuric Acid (90 g + 100 g)
-
Potassium Nitrate (14.15 g)
-
Ammonia solution (for neutralization)
-
Water
Procedure:
-
In a flask, dissolve 12.3 g of 3,5-lutidine-N-oxide in 90 g of concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled.
-
In a separate beaker, prepare the nitrating solution by carefully dissolving 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid. This should be done with cooling.
-
Add the potassium nitrate-sulfuric acid solution dropwise to the 3,5-lutidine-N-oxide solution. The temperature should be maintained between 0°C and 60°C during the addition.
-
After the addition is complete, heat the reaction mixture to 60-65°C for 2 hours. Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into stirred ice-water.
-
Neutralize the acidic solution by adding ammonia solution until the pH reaches 8-8.5.
-
The product will precipitate as a light yellow solid. Collect the solid by filtration.
-
Wash the solid with cold water and dry it to obtain this compound. (Expected yield: ~14.4 g, 85.7%; HPLC Purity: ~99%)[7].
Protocol 3: Nitration of 3,5-Lutidine-N-oxide using Mixed Acid (for comparison)
This protocol is based on a comparative example found in the literature[6].
Materials:
-
3,5-Lutidine-N-oxide (12.3 g)
-
Concentrated Sulfuric Acid (65 g + 190 g)
-
65% Nitric Acid (38 g)
-
Ammonia solution (for neutralization)
-
Water
Procedure:
-
Dissolve 12.3 g of 3,5-lutidine-N-oxide in 65 g of concentrated sulfuric acid in a flask with cooling and stirring.
-
Prepare the nitrating mixture by adding 38 g of 65% nitric acid to 190 g of concentrated sulfuric acid, with cooling.
-
Add the nitrating mixture dropwise to the solution of the N-oxide at a temperature of 10-15°C.
-
After the addition, warm the mixture to 85-90°C and maintain this temperature for 12 hours.
-
Monitor the reaction by HPLC until completion.
-
Cool the mixture to room temperature, pour it into ice-water, and neutralize with ammonia solution to a pH of 8-8.5.
-
Filter, wash, and dry the precipitated product. (Expected yield: ~9.8 g, 58.3%; HPLC Purity: ~85%)[6].
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups and a singlet for the two equivalent aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the aromatic carbons, and the carbon bearing the nitro group. A study on methylated derivatives of 4-nitropyridine N-oxide indicates a significant paramagnetic effect of the nitro group on the ipso-carbon resonance, with the highest effect observed in the 3,5-dimethyl substituted compound[8].
-
Melting Point: The reported melting point is approximately 174°C.
Conclusion and Recommendations
The synthesis of this compound is a well-established two-step process. While the N-oxidation of 3,5-lutidine is a relatively standard procedure, the subsequent nitration step offers a clear choice between traditional and modern methodologies. The evidence strongly suggests that the use of potassium nitrate in sulfuric acid is the superior method for the nitration of 3,5-lutidine-N-oxide. This route provides a significantly higher yield and purity of the final product, coupled with a shorter reaction time and a vastly improved safety and environmental profile due to the elimination of toxic nitrogen oxide byproducts. For researchers and drug development professionals seeking an efficient, safe, and scalable synthesis of this key pharmaceutical intermediate, the potassium nitrate method is highly recommended.
References
- 1. This compound | 14248-66-9 | Benchchem [benchchem.com]
- 2. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 7. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 8. chempap.org [chempap.org]
The Economic Advantage: A Comparative Guide to Microfluidic Synthesis of Pharmaceutical Intermediates
In the relentless pursuit of efficiency and cost-reduction within pharmaceutical development, the synthesis of intermediates stands as a critical juncture. Traditional batch processing, long the industry standard, is increasingly being challenged by the disruptive potential of microfluidic-based continuous flow chemistry. This guide provides an in-depth, objective comparison of these two methodologies, grounded in experimental data and field-proven insights, to empower researchers, scientists, and drug development professionals in making informed strategic decisions.
Foundational Principles: Batch vs. Microfluidic Synthesis
Before delving into a cost-effectiveness analysis, it is crucial to understand the fundamental operational differences between batch and microfluidic synthesis.
Traditional Batch Synthesis involves the sequential addition of reactants into a single vessel, where the reaction proceeds over a set period under controlled conditions. The entire process, from reaction to work-up and purification, occurs in discrete, large-volume steps. This method is well-established and benefits from a wealth of historical data and existing infrastructure. However, challenges in scalability, heat and mass transfer limitations, and potential safety concerns with large volumes of hazardous materials are inherent to this approach.[1][2][3][4]
Microfluidic Synthesis (Continuous Flow Chemistry) , in contrast, conducts chemical reactions within a network of micro-channels.[5] Reactants are continuously pumped into the microreactor, where they mix and react in a precisely controlled environment.[3][6] The small dimensions of the channels lead to a high surface-area-to-volume ratio, enabling superior heat and mass transfer.[2][7][8][9] This results in faster, more efficient reactions with improved yields and selectivity.[2][6][8][10]
The Core of Cost-Effectiveness: A Head-to-Head Comparison
The economic viability of a synthesis method extends beyond the initial capital investment. A holistic analysis must encompass factors such as reaction efficiency, solvent and energy consumption, waste generation, and process safety.
Quantitative Data Summary
The following table summarizes key performance indicators derived from various case studies comparing microfluidic and batch synthesis for pharmaceutical intermediates.
| Parameter | Traditional Batch Synthesis | Microfluidic Synthesis | Key Advantages of Microfluidics |
| Reaction Yield | Variable, often lower due to side reactions and mass transfer limitations.[11] | Consistently higher due to precise control over reaction parameters and enhanced mixing.[4][6][11] | Increased product output from the same amount of starting material. |
| Reaction Time | Can be lengthy, from hours to days.[1] | Significantly reduced, often to minutes or even seconds.[10][12] | Faster process development and increased throughput. |
| Solvent Consumption | High, due to large reactor volumes and purification steps.[13][14] | Significantly lower, with reductions of up to 10-fold reported.[10][14] | Reduced raw material costs and environmental impact. |
| Energy Consumption | High, especially for heating and cooling large reactors. | Lower, due to smaller reaction volumes and efficient heat exchange.[15] | Decreased operational expenditures. |
| Waste Generation (E-Factor) | High, leading to significant disposal costs.[2][14] | Substantially lower, contributing to greener chemistry.[2][10][13] | Reduced environmental footprint and associated costs. |
| Process Safety | Higher risk associated with large volumes of hazardous materials and potential for runaway reactions.[1][6] | Inherently safer due to small reaction volumes and superior temperature control.[1][6][10][16] | Minimized risk of accidents and exposure to hazardous chemicals. |
| Scalability | Often challenging, requiring re-optimization of reaction conditions.[1] | Seamless, achieved by parallelizing microreactors or extending operation time.[6][10][12] | Faster transition from laboratory to production scale. |
| Product Purity & Quality | Can be variable, often requiring extensive purification. | Higher and more consistent, with reduced byproduct formation.[4][16][17] | Simplified downstream processing and improved product quality. |
Causality Behind the Numbers: The "Why" of Microfluidic Superiority
The quantitative advantages of microfluidics are a direct consequence of its unique physical and operational characteristics:
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microchannels allows for rapid and uniform heating and cooling, minimizing temperature gradients and preventing the formation of hotspots that can lead to side reactions and impurities.[1][4][17] This precise temperature control is critical for many sensitive pharmaceutical reactions.
-
Rapid Mixing: The small channel dimensions promote efficient and rapid mixing of reactants through diffusion, leading to faster reaction kinetics and improved selectivity.[3] In batch reactors, inefficient mixing can result in localized concentration differences, leading to incomplete reactions and the formation of byproducts.
-
Precise Control over Reaction Parameters: Flow chemistry allows for exact control over residence time, stoichiometry, temperature, and pressure, enabling fine-tuning of the reaction to maximize yield and purity.[10][12] This level of control is difficult to achieve in large batch reactors.
-
Intrinsic Safety: The small volume of reactants within the microreactor at any given time significantly reduces the risk associated with highly exothermic or hazardous reactions.[1][6][10] This "small is safer" principle is a major driver for the adoption of flow chemistry in the pharmaceutical industry.
Experimental Workflow: A Representative Microfluidic Synthesis
To illustrate the practical application of this technology, a generalized experimental protocol for the synthesis of a pharmaceutical intermediate using a microfluidic setup is provided below.
Diagram of a Typical Microfluidic Synthesis Workflow
Caption: A typical microfluidic synthesis setup.
Step-by-Step Methodology
-
System Preparation:
-
Assemble the microfluidic system as depicted in the workflow diagram, ensuring all connections are secure.
-
Prime the system with the reaction solvent to remove any air bubbles and pre-wet the microchannels.
-
-
Reactant Preparation:
-
Prepare stock solutions of Reactant A and Reactant B in the appropriate solvent at the desired concentrations.
-
Load the reactant solutions into their respective syringe pumps.
-
Prepare a quenching solution and load it into a separate syringe pump.
-
-
Reaction Execution:
-
Set the desired flow rates for the reactant pumps to achieve the target stoichiometry and residence time. The residence time is calculated as the reactor volume divided by the total flow rate.
-
Set the temperature of the microreactor using a heating/cooling module.
-
Simultaneously start the reactant pumps to introduce the reagents into the micromixer and subsequently into the microreactor.
-
-
In-line Monitoring (Optional but Recommended):
-
Utilize in-line analytical techniques such as FTIR or UV-Vis spectroscopy to monitor the reaction progress in real-time. This allows for rapid optimization of reaction conditions.
-
-
Quenching and Collection:
-
Introduce the quenching solution at a controlled flow rate to stop the reaction as the product stream exits the microreactor.
-
Collect the product stream in a suitable vessel.
-
-
Work-up and Analysis:
-
Analyze the collected product stream using standard analytical techniques (e.g., HPLC, GC-MS, NMR) to determine the yield, purity, and selectivity of the reaction.
-
-
System Cleaning:
-
Flush the entire system with an appropriate solvent to remove any residual reactants and products.
-
The Logic of Economic Evaluation: A Decision Framework
The decision to adopt microfluidic synthesis technology should be based on a thorough cost-benefit analysis. The following diagram illustrates the key considerations in this evaluation process.
Caption: Key factors in the economic evaluation of microfluidic synthesis.
While the initial capital investment for microfluidic systems may be a consideration, it is often offset by significant long-term savings in operating costs.[18][19] One case study indicated that capital expenditures for continuous manufacturing could be 20% to 76% lower than for batch production, with operating expenditures ranging from 40% lower to 9% higher.[18][19] Another study highlighted that a leading generic medication company reduced their API synthesis costs by 30% using continuous flow chemistry.[20] Furthermore, the ability to rapidly screen and optimize reaction conditions can significantly shorten the drug development timeline, providing a crucial competitive advantage.
Future Outlook and Conclusion
The pharmaceutical industry is increasingly embracing the principles of green chemistry and process intensification, and microfluidic synthesis is at the forefront of this movement.[10][12] The FDA's support for continuous manufacturing further encourages its adoption.[16] While batch processing will likely retain its place for certain applications, the compelling economic and scientific advantages of microfluidics in the synthesis of pharmaceutical intermediates are undeniable.
For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practicalities of microfluidic synthesis is no longer just an academic exercise but a strategic imperative. By leveraging the enhanced control, efficiency, and safety of this technology, the pharmaceutical industry can accelerate innovation, reduce costs, and ultimately deliver safer and more affordable medicines to patients. The initial investment in expertise and equipment for microfluidic synthesis can be a significant barrier for new users, however, advancements like 3D printing of microfluidic devices may offer more affordable alternatives.[21][22]
References
- 1. helgroup.com [helgroup.com]
- 2. jpst.irost.ir [jpst.irost.ir]
- 3. aragen.com [aragen.com]
- 4. researchgate.net [researchgate.net]
- 5. Microfluidics - The State-of-the-Art Technology for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 7. Merits and advances of microfluidics in the pharmaceutical field: design technologies and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activated pharmaceutical ingredients produced by microreactors versus batch processes: A review [jpst.irost.ir]
- 9. Microfluidic Microreactors-A Chemical Engineering view - uFluidix [ufluidix.com]
- 10. thepharmamaster.com [thepharmamaster.com]
- 11. researchgate.net [researchgate.net]
- 12. syrris.com [syrris.com]
- 13. researchgate.net [researchgate.net]
- 14. Continuous manufacturing – the Green Chemistry promise? - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC00773C [pubs.rsc.org]
- 15. pharmasalmanac.com [pharmasalmanac.com]
- 16. contractpharma.com [contractpharma.com]
- 17. pharmtech.com [pharmtech.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing: A Case Study – Process Systems Engineering Laboratory [yoric.mit.edu]
- 20. arborpharmchem.com [arborpharmchem.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3,5-Dimethyl-4-nitropyridine 1-oxide: Yield and Purity Analysis
For researchers and professionals in drug development, the synthesis of key intermediates is a critical step that dictates the efficiency and viability of the overall process. 3,5-Dimethyl-4-nitropyridine 1-oxide is a vital building block in the synthesis of proton pump inhibitors such as omeprazole and esomeprazole.[1][2][3] This guide provides an in-depth comparison of common and innovative methods for its synthesis, with a focus on yield, purity, and practical considerations. The information presented is grounded in experimental data to empower chemists to make informed decisions for their specific applications.
Introduction to the Synthesis Challenge
The synthesis of this compound typically involves the nitration of 3,5-dimethylpyridine 1-oxide (3,5-lutidine-N-oxide). The core challenge lies in achieving high regioselectivity for nitration at the 4-position while maintaining high yield and purity, and ensuring a safe and environmentally conscious process. Traditional methods have often relied on harsh nitrating agents that can lead to side reactions and the formation of undesirable byproducts. This guide will explore two primary methodologies: the classical approach using a mixed acid system and a more refined method employing potassium nitrate as the nitrating agent.
Method 1: Classical Nitration with Mixed Acid (Concentrated Nitric Acid/Sulfuric Acid)
This conventional approach utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), the electrophile responsible for the nitration of the pyridine ring. Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.
Experimental Protocol: Mixed Acid Method
A comparative example illustrates the typical conditions for this method:
-
Dissolve 12.3 g of 3,5-dimethylpyridine-N-oxide in 65 g of concentrated sulfuric acid.
-
At a temperature of 10°C to 15°C, slowly add a nitrating mixture of 38 g of 65% concentrated nitric acid and 190 g of concentrated sulfuric acid.
-
After the addition is complete, raise the temperature to 85°C - 90°C and maintain for 12 hours.
-
Monitor the reaction completion using HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Neutralize the solution to a pH of 8-8.5 with ammonia water to precipitate the product.
-
Filter the solid, dry it, to obtain the final product.[4]
Performance Analysis:
The extended reaction time and the use of a large excess of nitric and sulfuric acids are notable drawbacks of this method. Furthermore, the reaction and work-up can generate significant amounts of brownish-yellow nitrogen oxide fumes, posing environmental and safety concerns.[1]
Method 2: Improved Nitration with Potassium Nitrate and Sulfuric Acid
To address the shortcomings of the mixed acid method, an alternative approach utilizing potassium nitrate as the nitrating source in concentrated sulfuric acid has been developed. This method offers a milder and more controlled reaction, leading to significant improvements in yield, purity, and safety.
Causality Behind the Improvement:
The in-situ generation of the nitronium ion from potassium nitrate in sulfuric acid is more gradual and controlled compared to the direct use of concentrated nitric acid. This controlled generation minimizes side reactions and improves the overall efficiency of the desired nitration. The absence of excess nitric acid also mitigates the formation of hazardous nitrogen oxide fumes.[1][4]
Experimental Protocol: Potassium Nitrate Method
Several variations of this method have been reported, with slight adjustments in reaction temperature and time. Here are three representative examples:
Example 1:
-
Dissolve 12.3 g of 3,5-lutidine-N-oxide in 90 g of concentrated sulfuric acid.
-
At 0°C to 5°C, add a solution of 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid dropwise.
-
After the addition, heat the mixture to 60°C - 65°C for 2 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool to room temperature, add water, and adjust the pH to 8-8.5 with ammonia water.
-
Filter and dry the precipitate to yield the product.[4]
Example 2:
-
Dissolve 12.3 g of 3,5-lutidine-N-oxide in 188 g of concentrated sulfuric acid.
-
At 20°C to 30°C, add a solution of 40.44 g of potassium nitrate in 600 g of concentrated sulfuric acid dropwise.
-
Heat the mixture to 110°C - 120°C for 0.5 hours.
Example 3:
-
Dissolve 12.3 g of 3,5-lutidine-N-oxide in 65 g of concentrated sulfuric acid.
-
At 10°C to 15°C, add a solution of 10.11 g of potassium nitrate in 60 g of concentrated sulfuric acid dropwise.
-
Heat the mixture to 85°C - 90°C for 1 hour.
Performance Analysis:
These results demonstrate a significant increase in both yield and purity compared to the classical mixed acid method. The reaction times are also considerably shorter.
Data Summary and Comparison
| Synthesis Method | Nitrating Agent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (HPLC, %) |
| Classical Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | 85 - 90 | 12 | 58.3[4] | 85[4] |
| Potassium Nitrate (Ex. 1) | KNO₃ / Conc. H₂SO₄ | 60 - 65 | 2 | 85.7[4] | 99[4] |
| Potassium Nitrate (Ex. 2) | KNO₃ / Conc. H₂SO₄ | 110 - 120 | 0.5 | 86.3[1][4] | 99[1][4] |
| Potassium Nitrate (Ex. 3) | KNO₃ / Conc. H₂SO₄ | 85 - 90 | 1 | 85.0[1][4] | 99[1][4] |
Visualization of Synthesis Workflows
The following diagrams illustrate the general workflows for the two primary synthesis methods discussed.
Caption: Workflow for the classical mixed acid synthesis of this compound.
Caption: Workflow for the improved potassium nitrate synthesis of this compound.
Conclusion and Recommendations
The experimental data clearly indicates that the use of potassium nitrate in concentrated sulfuric acid is a superior method for the synthesis of this compound compared to the traditional mixed acid approach. The potassium nitrate method consistently delivers significantly higher yields (around 85-86%) and exceptional purity (99% by HPLC).[1][4] Moreover, it offers the advantages of shorter reaction times and a more favorable safety and environmental profile due to the avoidance of large quantities of nitric acid and the associated noxious fumes.[1]
For researchers and drug development professionals seeking a reliable, efficient, and safer synthesis of this key intermediate, the potassium nitrate method is the recommended choice. The flexibility in reaction conditions (temperature and time) within the potassium nitrate method allows for optimization based on specific laboratory setups and time constraints without compromising the excellent yield and purity of the final product.
References
- 1. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound | 14248-66-9 | Benchchem [benchchem.com]
- 3. This compound | 14248-66-9 [chemicalbook.com]
- 4. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Analytical Methods for 3,5-Dimethyl-4-nitropyridine 1-oxide Impurities
Introduction
In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. For novel compounds like 3,5-Dimethyl-4-nitropyridine 1-oxide, a robust analytical methodology is the cornerstone of quality control. This guide provides an in-depth, experience-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantification of potential impurities.
The objective is to move beyond a simple recitation of protocols and delve into the scientific rationale behind the selection of methods, experimental design, and validation parameters. We will compare a conventional HPLC-UV method with a modern Ultra-High-Performance Liquid Chromatography (UHPLC)-UV method, providing the supporting data and validation framework required by researchers, scientists, and drug development professionals. This document is structured to be a self-validating system, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3][4][5]
Chapter 1: The Analytical Challenge - Defining the Impurity Profile
Before a method can be validated, its purpose must be clearly defined. The validation of an impurity method is contingent on its ability to separate, detect, and quantify potential process-related and degradation impurities. For this compound, we will consider two hypothetical yet plausible impurities based on its chemical structure and likely synthetic pathways:
-
Impurity A (Process-Related): 3,5-Lutidine 1-oxide. This could be a starting material or a precursor that has not been fully consumed or removed during synthesis.
-
Impurity B (Degradation Product): 3,5-Dimethyl-4-aminopyridine 1-oxide. The nitro group is susceptible to reduction, which can occur under various stress conditions.
The analytical goal is to develop a stability-indicating method capable of resolving these impurities from the main API peak and from each other.
Chapter 2: Method Selection & Rationale: HPLC vs. UHPLC
The choice of analytical technology is the first critical decision. Both HPLC and UHPLC are mainstays in pharmaceutical analysis, but they offer different advantages.[6][7][8]
-
Method A: Conventional HPLC-UV: This is the workhorse of many QC labs. Operating at pressures around 400 bar (6,000 psi) and using columns with 3-5 µm particle sizes, it is robust and reliable for routine testing.[7][8]
-
Method B: Ultra-High-Performance Liquid Chromatography (UHPLC)-UV: UHPLC systems operate at much higher pressures (up to 1,300 bar or ~20,000 psi) and utilize columns with sub-2 µm particles.[8][9] This technological leap translates into significant gains in speed, resolution, and sensitivity, making it ideal for complex impurity profiling and high-throughput environments.[6][7][9][10]
Causality Behind the Choice: The primary driver for considering UHPLC is the potential for co-eluting impurities, especially in complex sample matrices or during early-stage development. The superior resolving power of UHPLC provides a higher degree of confidence that no impurity is hiding under the API peak.[6][10] Furthermore, the faster analysis times offered by UHPLC can significantly increase laboratory throughput.[7]
Chapter 3: Experimental Design & Protocols
Forced Degradation Study
To ensure the method is "stability-indicating," a forced degradation study is essential.[11][12][13] This involves subjecting a solution of this compound to stress conditions to intentionally generate degradation products.[11][14][15]
Protocol:
-
Preparation: Prepare a 1.0 mg/mL solution of the API in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Expose aliquots of the solution to the following conditions as per ICH Q1A(R2) guidelines[11][15]:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 4 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat at 80°C for 48 hours.
-
Photolytic: Expose to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Neutralization: Neutralize the acid and base-stressed samples before injection.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed chromatographic methods. The goal is to achieve 5-20% degradation of the active ingredient.[11][14]
Chromatographic Methods
| Parameter | Method A: Conventional HPLC-UV | Method B: UHPLC-UV |
| System | Standard HPLC System (e.g., Agilent 1260) | UHPLC System (e.g., Agilent 1290)[7] |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 0-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B | 0-5 min: 10-90% B; 5-5.5 min: 90% B; 5.5-5.6 min: 90-10% B; 5.6-7 min: 10% B |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30°C | 35°C |
| Injection Vol. | 10 µL | 2 µL |
| Detection | UV at 254 nm | UV at 254 nm |
| Run Time | 25 minutes | 7 minutes |
Chapter 4: Method Validation Protocol & Comparative Data
The validation process provides documented evidence that the method is suitable for its intended purpose.[16][17] We will follow the ICH Q2(R1) framework.[1][2][3][4]
Specificity (Peak Purity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18][19] This was assessed using the forced degradation samples.
| Result | Method A: HPLC | Method B: UHPLC |
| Resolution (API vs. Impurity A) | 2.5 | 4.8 |
| Resolution (API vs. Impurity B) | 2.1 | 4.2 |
| Resolution (Impurity A vs. Impurity B) | 1.8 | 3.5 |
| Peak Purity (API Peak in Stressed Samples) | Pass (PDA Purity Angle < Purity Threshold) | Pass (PDA Purity Angle < Purity Threshold) |
Expert Analysis: Both methods demonstrate specificity. However, the UHPLC method provides significantly higher resolution values, offering a greater safety margin and higher confidence in the separation, especially if other unknown impurities were present. The higher resolution in UHPLC is a direct result of the smaller particle size in the column, which increases efficiency.[8][10]
Linearity
Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. This was evaluated using five concentration levels for each impurity, from the reporting threshold to 120% of the specification limit (e.g., 0.05% to 0.18% w/w relative to the API).
| Parameter | Method A: HPLC | Method B: UHPLC |
| Correlation Coefficient (r²) - Impurity A | 0.9992 | 0.9998 |
| Correlation Coefficient (r²) - Impurity B | 0.9991 | 0.9997 |
| Y-Intercept Bias (% of response at 100% level) | 1.8% | 0.9% |
Expert Analysis: Both methods show excellent linearity. The UHPLC method's correlation coefficients are slightly closer to unity, and the Y-intercept bias is lower, suggesting a slightly better fit of the data to the linear model.
Accuracy (% Recovery)
Accuracy is the closeness of test results to the true value. It was determined by spiking the API sample with known amounts of impurities at three concentration levels (low, medium, high).
| Parameter | Method A: HPLC | Method B: UHPLC |
| Mean Recovery - Impurity A | 98.5% | 100.2% |
| Mean Recovery - Impurity B | 97.9% | 99.7% |
| RSD of Recovery | 1.5% | 0.8% |
Expert Analysis: Both methods meet typical acceptance criteria (e.g., 90-110% recovery for impurities). The UHPLC method demonstrates recovery values closer to 100% with lower variability (RSD), indicating higher accuracy and precision in the recovery experiment.
Precision (Repeatability & Intermediate Precision)
Precision expresses the closeness of agreement between a series of measurements.
-
Repeatability (Intra-assay precision): Six replicate preparations of the same sample.
-
Intermediate Precision: Analysis performed by a different analyst on a different day with a different instrument.
| Parameter | Method A: HPLC (%RSD) | Method B: UHPLC (%RSD) |
| Repeatability (Impurity A) | 2.8% | 1.5% |
| Repeatability (Impurity B) | 3.1% | 1.8% |
| Intermediate Precision (Impurity A) | 3.5% | 2.0% |
| Intermediate Precision (Impurity B) | 3.9% | 2.2% |
Expert Analysis: The lower %RSD values for the UHPLC method in both repeatability and intermediate precision tests indicate a more precise method. This is often attributed to the more efficient separation, leading to sharper, more symmetrical peaks that are easier to integrate consistently.[6]
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3]
| Parameter | Method A: HPLC (% w/w) | Method B: UHPLC (% w/w) |
| LOD (Based on Signal-to-Noise of 3:1) | 0.01% | 0.003% |
| LOQ (Based on Signal-to-Noise of 10:1) | 0.03% | 0.01% |
Expert Analysis: The UHPLC method is significantly more sensitive, with an LOD and LOQ that are approximately three times lower than the conventional HPLC method.[6][9] This enhanced sensitivity is a key advantage of UHPLC, resulting from the narrower peaks which have a greater height for a given area.[6] This is critical for detecting trace-level impurities that may have toxicological concerns.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
| Varied Parameter | Method A: HPLC (Observed Effect) | Method B: UHPLC (Observed Effect) |
| Flow Rate (±10%) | Minor shift in retention time, resolution > 2.0 | Minor shift in retention time, resolution > 4.0 |
| Column Temp. (±5°C) | Minor shift in retention time, resolution > 2.0 | Minor shift in retention time, resolution > 4.0 |
| Mobile Phase pH (±0.2) | Significant peak shape change for Impurity B | Minor peak shape change for Impurity B |
Expert Analysis: Both methods are robust with respect to flow rate and temperature. The UHPLC method, with its inherently higher resolution, provides a larger margin for error. Interestingly, both methods show some sensitivity to mobile phase pH, but the effect is less pronounced in the UHPLC method, suggesting it may be slightly more robust in this regard.
Chapter 5: Workflow Visualization & Summary
Analytical Method Validation Workflow
The following diagram illustrates the logical flow of the validation process as described in this guide, adhering to ICH Q2(R1) principles.
Caption: Workflow for Analytical Method Validation.
Comparative Summary & Recommendation
| Performance Attribute | Method A: Conventional HPLC | Method B: UHPLC | Recommendation Driver |
| Speed | 25 min | 7 min | High Throughput Needs |
| Resolution | Adequate | Excellent | Complex Samples, Higher Confidence |
| Sensitivity (LOQ) | 0.03% | 0.01% | Trace-Level Impurity Detection |
| Precision | Good | Excellent | Higher Data Reliability |
| Solvent Consumption | High | Low | Cost & Environmental Savings |
| Instrument Cost | Lower | Higher | Budget Constraints |
| Robustness | Good | Excellent | Method Transfer, Routine Use |
Final Recommendation:
-
For a routine quality control (QC) environment where the impurity profile is well-established and throughput is not the primary driver, the Conventional HPLC (Method A) is a robust, reliable, and cost-effective choice.
-
For research and development, process optimization, and high-throughput QC environments, the UHPLC (Method B) is unequivocally superior. The significant gains in speed, resolution, and sensitivity provide a higher degree of analytical certainty, reduce the risk of missing trace impurities, and offer substantial long-term savings in time and solvent consumption.[9][10] The investment in UHPLC technology is justified by the enhanced data quality and operational efficiency it delivers.[7]
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. database.ich.org [database.ich.org]
- 6. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 7. industrialpharmacist.com [industrialpharmacist.com]
- 8. chromtech.com [chromtech.com]
- 9. uhplcs.com [uhplcs.com]
- 10. veeprho.com [veeprho.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ijcrt.org [ijcrt.org]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. particle.dk [particle.dk]
- 17. wjarr.com [wjarr.com]
- 18. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis [costaricapharma.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Comparative Guide to the Nitration of Substituted Pyyridine N-Oxides: Reactivity and Regioselectivity
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group onto a pyridine ring is a fundamental transformation in the synthesis of numerous pharmaceuticals and agrochemicals. Pyridine N-oxides serve as activated precursors for this reaction, offering enhanced reactivity and predictable regioselectivity compared to their parent pyridines. This guide provides a comprehensive comparison of the reactivity of various substituted pyridine N-oxides in electrophilic nitration, supported by experimental data, to aid in the selection of substrates and optimization of reaction conditions.
The Activating and Directing Influence of the N-Oxide Functionality
The N-oxide group significantly alters the electronic properties of the pyridine ring. Through resonance, the oxygen atom donates electron density to the ring, particularly at the C2 (ortho) and C4 (para) positions. This increased electron density makes the pyridine N-oxide ring more susceptible to electrophilic attack than the electron-deficient pyridine ring.[1][2]
The nitration of the parent pyridine N-oxide under forcing conditions (typically a mixture of fuming sulfuric acid and fuming nitric acid at elevated temperatures) almost exclusively yields 4-nitropyridine N-oxide.[3][4] This strong preference for para-substitution is a key feature of pyridine N-oxide chemistry and is attributed to the powerful directing effect of the N-oxide group.
The Mechanism of Nitration
The nitration of pyridine N-oxides proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The key steps involve:
-
Formation of the Electrophile: In a mixture of strong acids, nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Nucleophilic Attack: The electron-rich π-system of the pyridine N-oxide ring attacks the nitronium ion. This attack preferentially occurs at the C4 position due to the resonance stabilization of the resulting intermediate (the sigma complex or arenium ion).
-
Deprotonation and Re-aromatization: A base (such as the bisulfate ion) removes a proton from the C4 position of the sigma complex, restoring the aromaticity of the ring and yielding the 4-nitro product.
Comparative Reactivity of Substituted Pyridine N-Oxides
The nature and position of substituents on the pyridine N-oxide ring can influence the rate and, in some cases, the regioselectivity of nitration. The strong C4-directing effect of the N-oxide group is a dominant factor, often overriding the directing effects of other substituents.[1][5]
Electron-Donating Substituents
Electron-donating groups (EDGs), such as alkyl and alkoxy groups, are expected to further activate the ring towards electrophilic substitution.
| Substituent(s) | Position(s) | Product | Yield (%) | Reaction Conditions | Reference(s) |
| 3-Methyl | 3 | 3-Methyl-4-nitropyridine N-oxide | 70-73 | Conc. H₂SO₄, fuming HNO₃, heat | [6][7] |
| 2,3-Dimethyl | 2, 3 | 2,3-Dimethyl-4-nitropyridine N-oxide | 92.9 | H₂SO₄, KNO₃, 110-120°C, 0.5h | [8] |
| 3,5-Dimethyl | 3, 5 | 3,5-Dimethyl-4-nitropyridine N-oxide | 89-93 | H₂SO₄, HNO₃, heat | [9] |
| 3-Methoxy | 3 | 3-Methoxy-4-nitropyridine N-oxide | N/A | Fuming HNO₃, H₂SO₄, heat | [10] |
| 2-Ethoxy | 2 | 2-Ethoxy-4-nitropyridine N-oxide | N/A | Fuming HNO₃, H₂SO₄, heat | [1] |
As the data suggests, pyridine N-oxides bearing electron-donating methyl groups undergo nitration in good to excellent yields, consistently affording the 4-nitro product. The high yield obtained with 2,3-dimethylpyridine N-oxide highlights the activating effect of the alkyl groups. Even when a substituent is in a position that might direct elsewhere (e.g., the ortho, para-directing 2-ethoxy group), the N-oxide's influence dominates, leading to nitration at the C4 position.[1]
Electron-Withdrawing Substituents
Electron-withdrawing groups (EWGs), such as halogens, are expected to deactivate the ring, making nitration more difficult. However, the activating effect of the N-oxide group is often sufficient to overcome this deactivation.
| Substituent(s) | Position(s) | Product | Yield (%) | Reaction Conditions | Reference(s) |
| 2-Chloro | 2 | 2-Chloro-4-nitropyridine N-oxide | High (not specified) | Conc. H₂SO₄, 90% HNO₃, 115°C | [11] |
| 3-Bromo | 3 | 3-Bromo-4-nitropyridine N-oxide | N/A | Fuming HNO₃, H₂SO₄, heat | [5] |
| 3,5-Dibromo | 3, 5 | 3,5-Dibromo-4-nitropyridine N-oxide | N/A | Fuming HNO₃, H₂SO₄, heat | [12] |
Despite the deactivating nature of halogens, the corresponding substituted pyridine N-oxides can be successfully nitrated at the 4-position. This underscores the potent activating ability of the N-oxide functionality.
Exceptions to C4-Nitration: Steric and Electronic Influences
In certain cases, particularly with multiple activating substituents, the regioselectivity can deviate from the standard C4-nitration.
| Substituent(s) | Position(s) | Product | Yield (%) | Reaction Conditions | Reference(s) |
| 3,5-Dimethoxy | 3, 5 | 3,5-Dimethoxy-2-nitropyridine N-oxide | N/A | Fuming HNO₃, H₂SO₄, heat | [10] |
| 3-Bromo-5-methoxy | 3, 5 | 3-Bromo-5-methoxy-6-nitropyridine N-oxide | N/A | Fuming HNO₃, H₂SO₄, heat | [10] |
In the case of 3,5-dimethoxypyridine N-oxide, the two strongly activating methoxy groups direct the incoming electrophile to the C2 (and C6) position, which is ortho to one methoxy group and para to the other. This combined directing effect is strong enough to overcome the N-oxide's preference for C4. Similarly, for 3-bromo-5-methoxypyridine N-oxide, nitration occurs at C6. These examples demonstrate that a combination of strong directing groups can lead to exceptions to the general rule.
Experimental Protocols
The following protocols are provided as examples for the nitration of pyridine N-oxides. Safety Note: These reactions involve the use of highly corrosive and strong oxidizing acids. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood.
General Protocol for the Nitration of Pyridine N-Oxide
This protocol is adapted from established methods for the synthesis of 4-nitropyridine N-oxide.[4]
Materials:
-
Pyridine N-oxide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Saturated Sodium Carbonate Solution
-
Acetone
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring.
-
Reaction Setup: In a separate three-neck flask equipped with a stirrer, thermometer, and addition funnel, add the pyridine N-oxide.
-
Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture to the pyridine N-oxide, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-130°C for several hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is neutral.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as acetone.
Conclusion
The nitration of substituted pyridine N-oxides is a powerful method for the synthesis of 4-nitropyridine derivatives. The N-oxide group is a potent activating and C4-directing group, enabling the nitration of rings bearing both electron-donating and electron-withdrawing substituents. While the C4-regioselectivity is highly reliable, researchers should be aware of potential exceptions driven by the strong directing effects of other substituents, particularly in polysubstituted systems. The experimental data compiled in this guide serves as a valuable resource for predicting the outcomes of nitration reactions on diverse pyridine N-oxide scaffolds and for developing robust synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloropyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 3. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-Methyl-4-nitropyridine N-Oxide synthesis - chemicalbook [chemicalbook.com]
- 8. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 9. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,5-Dimethyl-4-nitropyridine 1-oxide for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides an in-depth, scientifically grounded protocol for the proper disposal of 3,5-Dimethyl-4-nitropyridine 1-oxide, a key intermediate in various synthetic applications.[1][2][3] Our objective is to move beyond a simple checklist, offering a framework built on the chemical principles governing the compound's reactivity and associated hazards.
Understanding the Hazard Profile: The "Why" Behind the Protocol
This compound is a nitroaromatic compound. This classification immediately signals the need for cautious handling due to the inherent properties of the nitro group (-NO₂) and the N-oxide functionality.
-
Energetic Nature: Nitro compounds are known for their thermal instability and can be sensitive to heat, shock, or friction.[4][5] Pure organic nitro compounds can decompose violently or explosively at high temperatures.[4][5] While this compound is a stable solid at ambient temperatures, its decomposition is highly exothermic. The presence of impurities or mixing with other chemicals can significantly lower its thermal stability.[4][5]
-
Toxicity and Environmental Hazard: Nitroaromatic compounds are recognized as hazardous environmental pollutants due to their toxicity, mutagenicity, and resistance to natural degradation.[6][7] Many are listed as priority pollutants by the U.S. Environmental Protection Agency (EPA).[6] Therefore, uncontrolled release into the environment via drains or regular trash is strictly forbidden.[8][9]
Understanding these properties is critical; it transforms the disposal process from a rote task into a deliberate, risk-mitigating scientific procedure.
The Core Directive: Segregate, Contain, and Transfer for Incineration
The universally accepted and most effective method for the final disposal of organic nitro compounds is high-temperature incineration .[10][11][12] This process ensures the complete destruction of the hazardous molecule, breaking it down into less harmful gaseous components like carbon dioxide, water, and nitrogen oxides.[13] The primary role of the researcher is to safely prepare the waste for this ultimate destruction.
Step-by-Step Disposal Protocol: A Self-Validating Workflow
This protocol provides a systematic approach to managing this compound waste from the point of generation to its final hand-off.
All waste streams containing this compound must be classified as hazardous waste .[8][10][14] This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weighing paper, gloves, pipette tips).
-
Spent reaction mixtures and solutions.
-
Rinsate from cleaning contaminated glassware (see Step 5).
Crucially, do not mix this waste with other chemical waste streams unless compatibility is confirmed. [15] Mixing with incompatible materials can lead to dangerous reactions.
-
Material Compatibility: Collect waste in a designated, compatible, and sealable container.[15] High-density polyethylene (HDPE) or glass containers are appropriate choices.
-
Labeling: Immediately label the container with the words "Hazardous Waste ," the full chemical name "This compound ," and the relevant hazard pictograms.[8][15] The date accumulation started and the name of the principal investigator should also be included.
-
Container Integrity: Ensure the container has a secure, leak-proof cap and is kept closed at all times except when adding waste.[14] This is a common regulatory requirement to prevent spills and evaporation.[14]
Store the sealed and labeled waste container in a designated SAA within the laboratory.[15] The SAA should be:
-
In a well-ventilated area.
-
Away from sources of heat or ignition.
-
Segregated from incompatible materials.
In the event of a small spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate Personal Protective Equipment (PPE), contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and the spilled substance using non-sparking tools.[8]
-
Place the collected material into your designated hazardous waste container for this compound.[8][15]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
An "empty" container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed.[15] The rinsate from this procedure must be collected as hazardous waste.
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8] They will manage the manifest system and ensure the waste is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.[11][16]
Visualizing the Disposal Workflow
The following diagram outlines the procedural logic for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Data Summary for Quick Reference
| Parameter | Specification/Procedure | Rationale & Authoritative Source |
| Waste Classification | Hazardous Waste | Due to the toxic and reactive nature of nitroaromatic compounds.[4][6] Governed by EPA RCRA regulations.[14][17] |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the hazardous organic molecule.[10][11][18] |
| Waste Container | High-Density Polyethylene (HDPE) or Glass | Chemical compatibility prevents container degradation and leaks.[15] |
| Waste Segregation | Do not mix with incompatible waste streams. | Prevents dangerous chemical reactions.[15][17] |
| Spill Cleanup | Use inert, non-combustible absorbent material. | Safely contains the material for disposal without reacting with it.[8][15] |
| Regulatory Oversight | U.S. Environmental Protection Agency (EPA) | The EPA's Resource Conservation and Recovery Act (RCRA) governs hazardous waste from "cradle to grave".[14][19] |
By adhering to this comprehensive guide, researchers can confidently manage this compound waste, ensuring personal safety, regulatory compliance, and environmental protection. Always consult your institution-specific guidelines and the manufacturer's Safety Data Sheet (SDS) for the most detailed and current information.[8][20][21]
References
- 1. This compound | 14248-66-9 | Benchchem [benchchem.com]
- 2. This compound | 14248-66-9 [chemicalbook.com]
- 3. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. icheme.org [icheme.org]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]
- 8. benchchem.com [benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. benchchem.com [benchchem.com]
- 11. Incineration | Quality Waste Services | Safety-Kleen [safety-kleen.com]
- 12. eponline.com [eponline.com]
- 13. uswonline.com [uswonline.com]
- 14. pfw.edu [pfw.edu]
- 15. benchchem.com [benchchem.com]
- 16. epa.gov [epa.gov]
- 17. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 19. epa.gov [epa.gov]
- 20. benchchem.com [benchchem.com]
- 21. aksci.com [aksci.com]
Navigating the Synthesis Landscape: A Guide to the Safe Handling and Disposal of 3,5-Dimethyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
As a cornerstone intermediate in the synthesis of vital pharmaceuticals, 3,5-Dimethyl-4-nitropyridine 1-oxide presents a unique set of handling challenges. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for its safe utilization and disposal. By understanding the "why" behind each safety protocol, you can foster a laboratory environment that is not only compliant but also inherently safer.
Hazard Profile: Understanding the Inherent Risks
The compound is classified as:
-
H302: Harmful if swallowed[2]
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
Studies on structurally similar compounds, such as 2-ethyl-4-nitropyridine N-oxide, have shown toxic effects on the blood system, specifically causing an imbalance of oxyhemoglobin and methemoglobin.[5][6] Furthermore, this analogue is a pronounced irritant to the mucous membranes of the eyes.[5][6] Given the presence of the nitroaromatic group, the potential for long-term health effects, including carcinogenicity, cannot be dismissed, although specific data for this compound is lacking.[7][8] Therefore, a conservative approach, treating the compound as potentially carcinogenic, is prudent.
Key Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 14248-66-9 | [1][2][3][4][9] |
| Molecular Formula | C₇H₈N₂O₃ | [1][3] |
| Molecular Weight | 168.15 g/mol | [3][4] |
| Appearance | Light Yellow Solid | [3] |
| Melting Point | 174-175 °C | [1][2] |
The Last Line of Defense: Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods, are the primary means of exposure reduction. However, a robust PPE strategy is essential for mitigating residual risks.
-
Eye and Face Protection: At a minimum, chemical safety goggles conforming to ANSI Z87.1 standards are mandatory. Given the severe eye irritation potential, the use of a full-face shield is strongly recommended, especially when handling larger quantities or if there is a risk of splashing.
-
Hand Protection: Standard nitrile gloves may not offer sufficient protection against aromatic nitro compounds. Butyl rubber gloves are the recommended choice due to their high resistance to these chemical classes.[8] Always inspect gloves for tears or punctures before use and replace them immediately if contamination is suspected. Never reuse disposable gloves.
-
Body Protection: A flame-resistant laboratory coat should be worn at all times and kept fully fastened.
-
Respiratory Protection: All handling of solid this compound that could generate dust, as well as any work with its solutions, must be conducted within a certified chemical fume hood.
Operational Plan: From Vial to Reaction Vessel
A systematic workflow is critical to minimizing exposure and preventing accidental release.
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation: Designate a specific area within a chemical fume hood for the handling of this compound. Before any work begins, ensure an emergency eyewash station and safety shower are accessible.
-
Personal Protective Equipment: Don the required PPE as outlined in the section above.
-
Weighing and Transfer: To prevent the generation of airborne dust, carefully weigh the solid material within the fume hood. Use anti-static weigh boats or paper.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly while maintaining constant gentle agitation. Avoid splashing.
-
Reaction Setup: Keep all containers clearly labeled with the full chemical name and relevant hazard pictograms.
-
Post-Handling: After completing the experimental work, thoroughly decontaminate all surfaces and equipment.
Decontamination and Disposal: A Cradle-to-Grave Approach
Proper decontamination and disposal are not afterthoughts but integral parts of the experimental process.
Decontamination:
While specific decontamination protocols for this compound are not established, a general procedure for highly toxic materials should be followed.[10]
-
Initial Wipe-Down: Using disposable towels, wipe down all surfaces that may have come into contact with the compound with a solvent in which the compound is soluble (e.g., acetone, ethanol), followed by a thorough wash with soap and water.
-
Waste Collection: All cleaning materials, including towels and contaminated PPE, must be collected as hazardous waste.
Spill Management:
In the event of a spill, evacuate the immediate area and alert colleagues. If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately. For small spills within a fume hood:
-
Containment: Use an inert absorbent material to contain the spill.
-
Collection: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area as described above.
Disposal Plan:
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other chemical waste streams.[7] Collect it in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials such as strong oxidizing agents and acids.
-
Incineration: The recommended disposal method for nitrogen-containing organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[11][12] This process must be equipped with flue gas scrubbing technology to mitigate the formation of harmful nitrogen oxides (NOx).[11][12]
-
Chemical Neutralization: While not a standard procedure for this class of compounds, the reactivity of the nitro group on the pyridine N-oxide ring suggests that chemical neutralization could be a potential, albeit more complex, disposal method.[5] However, this should only be attempted by trained personnel following a validated and approved protocol from your institution's EHS department.
By adhering to these rigorous safety and handling protocols, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound, 5 g, CAS No. 14248-66-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 14248-66-9 | CAS DataBase [chemicalbook.com]
- 5. Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide - Gorokhova - Hygiene and Sanitation [rjsocmed.com]
- 6. Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide | Gorokhova | Hygiene and Sanitation [rjhas.ru]
- 7. academic.oup.com [academic.oup.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. 14248-66-9|this compound|BLD Pharm [bldpharm.com]
- 10. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 11. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mcclellandindia.com [mcclellandindia.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
